4-Methylpiperidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-9-6(4-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOBEGOHZRAHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172703-83-2 | |
| Record name | 4-methylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methylpiperidine-2-carboxamide and Its Derivatives
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Among the myriad of substituted piperidines, 4-methylpiperidine-2-carboxamide and its derivatives represent a class of compounds with significant therapeutic potential, finding applications in areas ranging from neurological disorders to metabolic diseases.[3][4] This technical guide provides a comprehensive overview of the synthetic strategies for constructing the this compound core and its subsequent derivatization. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel piperidine-based therapeutic agents.
Introduction: The Significance of the this compound Scaffold
The rigid, saturated heterocyclic structure of piperidine allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets.[2] The introduction of a methyl group at the C4 position and a carboxamide at the C2 position imparts specific conformational preferences and functionalities that can be fine-tuned to optimize pharmacological activity. The carboxamide group, in particular, can act as a key pharmacophore, participating in hydrogen bonding interactions with protein active sites.[4] Furthermore, the stereochemistry at the C2 and C4 positions is crucial for biological activity, often requiring stereoselective synthetic approaches to access the desired isomers.[1] This guide will focus on robust and scalable methods for the synthesis of this important structural motif.
Core Synthesis: Constructing the 4-Methylpiperidine-2-carboxylic Acid Intermediate
The synthesis of this compound logically begins with the preparation of its precursor, 4-methylpiperidine-2-carboxylic acid. Several synthetic routes have been developed, with the choice of method often depending on the desired stereochemistry and the availability of starting materials. A common and effective strategy involves the catalytic hydrogenation of a substituted pyridine precursor, 4-methyl-2-picolinic acid.[5]
Synthetic Strategy: Catalytic Hydrogenation of 4-Methyl-2-picolinic Acid
This approach leverages a commercially available starting material and proceeds through a two-step sequence: hydrogenation of the pyridine ring followed by esterification and resolution to obtain the desired stereoisomer.[5]
Experimental Protocol 1: Synthesis of (2R, 4R)-4-Methyl-2-piperidinecarboxylic Acid [5]
Step 1: Hydrogenation of 4-Methyl-2-picolinic Acid
-
To a high-pressure reactor, add 4-methyl-2-picolinic acid and a suitable solvent such as methanol.
-
Add a hydrogenation catalyst, for example, 5% Rhodium on alumina (Rh/Al₂O₃).
-
Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 50-60 atm.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 4-methyl-2-piperidinecarboxylic acid as a mixture of stereoisomers.
Step 2: Esterification
-
Suspend the crude 4-methyl-2-piperidinecarboxylic acid in ethanol.
-
Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension until saturation, or add a solution of HCl in ethanol.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude ethyl 4-methylpiperidine-2-carboxylate hydrochloride.[6][7]
Step 3: Resolution of Stereoisomers
-
Dissolve the crude ethyl ester hydrochloride in a suitable solvent system, such as a mixture of methyl tert-butyl ether and ethanol.[6]
-
Utilize a chiral resolving agent, such as L-tartaric acid or D-mandelic acid, to selectively crystallize the desired diastereomeric salt.[5][6]
-
Filter the crystallized salt and recrystallize to enhance diastereomeric purity.
-
Treat the purified salt with a base (e.g., potassium carbonate) to liberate the free ester.[6]
-
Hydrolyze the ester using standard conditions (e.g., aqueous NaOH followed by acidification) to yield the enantiomerically enriched (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
Mechanistic Considerations
The catalytic hydrogenation of the pyridine ring is a heterogenous process that occurs on the surface of the metal catalyst. The substrate adsorbs onto the catalyst surface where it reacts with activated hydrogen. The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions, often leading to a mixture of cis and trans isomers. Subsequent resolution is therefore a critical step for obtaining a single stereoisomer.[5]
Amide Formation: Synthesis of this compound
With the chiral carboxylic acid in hand, the next critical step is the formation of the amide bond. This transformation is one of the most common reactions in medicinal chemistry.[8] The choice of coupling reagent is crucial, especially when dealing with potentially hindered substrates.[8]
Amide Coupling Strategies
A variety of coupling reagents can be employed for the synthesis of this compound from the corresponding carboxylic acid and an ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia). Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[9]
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Readily available, cost-effective. | Can lead to racemization, formation of insoluble urea byproducts.[10] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization. | Can be expensive, generates phosphine oxide byproducts. |
| Aminium/Uronium Salts | HATU, HBTU | Fast reaction times, high yields, low racemization. | Can react with the amine component to form guanidinium byproducts.[9] |
Experimental Protocol 2: General Procedure for Amide Coupling [11]
-
Dissolve (2R, 4R)-4-methyl-2-piperidinecarboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine source (e.g., ammonium chloride, 1.2 equivalents, if using a base like DIPEA, or an aqueous solution of ammonia).
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality in Experimental Choices
The choice of a non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions with the activated carboxylic acid intermediate. The order of addition, where the carboxylic acid is pre-activated with the coupling reagent before the addition of the amine, is often employed to maximize the reaction rate and minimize side product formation. For sterically hindered substrates, heating the reaction mixture may be necessary to drive the reaction to completion.[8]
Synthesis of this compound Derivatives
The true value of the this compound scaffold lies in its potential for derivatization, allowing for the exploration of structure-activity relationships (SAR). The primary points for diversification are the amide nitrogen and the piperidine nitrogen.
N-Alkylation and N-Arylation of the Piperidine Ring
The secondary amine of the piperidine ring can be readily functionalized through various methods, including reductive amination, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions.
Experimental Protocol 3: N-Benzylation of a Piperidine Derivative [12]
-
To a solution of the piperidine derivative (e.g., 4-oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide) in a solvent like acetonitrile, add a base such as potassium carbonate.
-
Add the alkylating agent (e.g., benzyl bromide).
-
Heat the reaction mixture to an appropriate temperature (e.g., 50°C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Derivatization of the Carboxamide Nitrogen
To synthesize N-substituted derivatives of this compound, the general amide coupling protocol described in Section 3.2 can be adapted by replacing the ammonia source with a primary or secondary amine.
Conclusion
The synthesis of this compound and its derivatives is a well-established yet continually evolving field. The strategies outlined in this guide, from the stereoselective construction of the piperidine core to the versatile methods for amide bond formation and subsequent derivatization, provide a robust toolkit for medicinal chemists. A thorough understanding of the underlying reaction mechanisms and the careful selection of reagents and conditions are paramount to achieving high yields and purity. The modular nature of the synthetic routes described herein allows for the rapid generation of diverse compound libraries, facilitating the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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An In-depth Technical Guide to 4-Methylpiperidine-2-carboxamide: Synthesis, Characterization, and Scientific Context
Introduction: Situating a Novel Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an exceptionally privileged scaffold. When functionalized with a carboxamide group, the resulting structure offers a rich array of hydrogen bonding capabilities and stereochemical complexity, crucial for molecular recognition and biological activity.[2][3]
This guide focuses on a specific, yet sparsely documented derivative: 4-Methylpiperidine-2-carboxamide . Publicly available data on this precise molecule is limited. Therefore, this document serves as both a technical guide and a predictive scientific treatise. By synthesizing information from closely related analogues, established chemical principles, and extensive data on its precursors, we provide a comprehensive framework for researchers, scientists, and drug development professionals. This guide will detail the molecule's structure and stereochemistry, propose a robust synthetic pathway, outline a thorough characterization protocol, and discuss its potential applications, grounding all recommendations in authoritative scientific literature.
Chemical Structure and Stereoisomerism
This compound possesses two stereocenters, at carbon 2 (C2) and carbon 4 (C4). This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans.
-
Cis Isomers : (2R, 4S) and (2S, 4R). The methyl group and the carboxamide group are on the same face of the piperidine ring.
-
Trans Isomers : (2R, 4R) and (2S, 4S). The methyl group and the carboxamide group are on opposite faces of the ring.
The stereochemical relationship between these substituents is critical, as it dictates the molecule's overall shape and, consequently, its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain.[4] The relative stability of the cis and trans isomers will depend on the energetic favorability of placing the C2 and C4 substituents in either axial or equatorial positions.
Physicochemical Properties (Predicted)
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₇H₁₄N₂O | (Calculated) |
| Molecular Weight | 142.20 g/mol | (Calculated) |
| IUPAC Name | This compound | (Standard Nomenclature) |
| CAS Number | Not assigned. | (Database Search) |
| Appearance | Expected to be a solid at room temperature. | (Analogy to similar amides) |
| pKa (Conjugate Acid) | ~9-10 | (Estimated from piperidine pKa) |
| LogP | < 1.0 | (Estimated based on increased polarity from carboxylic acid precursor) |
| Solubility | Likely soluble in water and polar organic solvents (e.g., methanol, ethanol). | (Presence of H-bond donors/acceptors) |
Proposed Synthesis Protocol: Amide Coupling
The most direct and logical route to this compound is through the amide coupling of its corresponding carboxylic acid precursor, 4-methylpiperidine-2-carboxylic acid, which can be synthesized via various reported methods. The choice of coupling agent is critical, especially given the potential for steric hindrance around the C2 position.
Rationale for Reagent Selection: The C2 position of the piperidine ring is sterically more demanding than other positions. Standard coupling reagents like EDC with HOBt may be effective, but for hindered systems, more robust reagents are often required to achieve high yields and minimize side reactions.[5] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for sterically hindered couplings.[6] An alternative strategy involves the in-situ formation of a highly reactive acyl fluoride, which can overcome steric barriers.[7]
Step-by-Step Experimental Protocol:
-
Carboxylic Acid Activation:
-
To a solution of 4-methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10 minutes at room temperature to form the free base.
-
Add the coupling agent, for example, HATU (1.1 eq). Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the activated ester intermediate. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Amine Coupling:
-
In a separate flask, prepare the ammonia source. A common method is to use ammonium chloride (NH₄Cl) (1.5 eq) with an additional equivalent of DIPEA (1.5 eq) in DMF.
-
Add the ammonia solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Analytical Characterization Protocol
A newly synthesized batch must be rigorously characterized to confirm its identity, structure, and purity.
A. Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Objective: To confirm the proton framework of the molecule.
-
Predicted Spectrum: The spectrum will be complex due to overlapping signals and diastereotopicity. Key expected signals include:
-
A doublet for the C4-methyl group (~0.9-1.1 ppm).
-
A complex multiplet for the C4 proton adjacent to the methyl group.
-
Distinct multiplets for the axial and equatorial protons on the piperidine ring (typically from ~1.2 to 3.5 ppm).[8] Protons alpha to the nitrogen (C2 and C6) will be shifted downfield.[9]
-
A distinct signal for the C2 proton, coupled to adjacent ring protons.
-
Broad singlets for the amide (-CONH₂) protons (~5.5-7.5 ppm, exchangeable with D₂O).
-
A broad singlet for the piperidine N-H proton (~1.5-3.0 ppm, exchangeable with D₂O).
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Objective: To identify all unique carbon environments.
-
Predicted Spectrum: Seven distinct carbon signals are expected:
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
Objective: To identify key functional groups.
-
Predicted Spectrum:
-
N-H Stretching (Amide): Two distinct, sharp-to-medium peaks in the 3170-3370 cm⁻¹ region, characteristic of a primary amide.[11][12]
-
N-H Stretching (Piperidine): A single, medium peak around 3300-3400 cm⁻¹.
-
C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption peak around 1640-1680 cm⁻¹.[13][14]
-
N-H Bending (Amide II band): A strong peak around 1620-1650 cm⁻¹, often appearing close to the C=O stretch.[11]
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and analyze fragmentation patterns.
-
Method: Electrospray Ionization (ESI) is recommended.
-
Predicted Spectrum:
-
The protonated molecule [M+H]⁺ should be observed at m/z 143.12.
-
Key fragmentation pathways would likely involve the cleavage of the amide bond (N-CO cleavage), leading to the loss of the neutral amine or lactam and the formation of an acylium cation.[15][16] Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation pattern for such derivatives.[17][18]
-
-
B. Chromatographic and Physical Analysis
-
Purity Assessment (HPLC): Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or TFA) to assess purity, which should be >95% for research applications.
-
Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus. A sharp melting range indicates high purity.
Potential Applications and Biological Relevance
While this compound itself has not been extensively studied, its structural motifs are prevalent in biologically active compounds. Piperidine-carboxamide derivatives have been investigated for a wide range of therapeutic applications, including:
-
Enzyme Inhibition: The scaffold is used in the design of inhibitors for enzymes like the proteasome, which has applications in treating malaria.[19]
-
Anticancer Activity: Certain piperidine-3-carboxamide derivatives have been shown to induce senescence-like phenotypes in melanoma cells.[20]
-
Neurological Disorders: The piperidine core is central to many CNS-active agents. The specific stereochemistry and substitution pattern can modulate receptor affinity and selectivity.[2][3]
The introduction of a methyl group at the C4 position provides a valuable steric and electronic handle to probe structure-activity relationships (SAR) in drug discovery programs. It can influence the compound's lipophilicity, metabolic stability, and conformational preference, thereby fine-tuning its pharmacological profile.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. However, based on related compounds like piperidine and its derivatives, the following precautions are prudent:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. The piperidine moiety can be corrosive.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Conclusion
This compound represents an intriguing chemical entity with significant potential in the field of medicinal chemistry. Although direct experimental data is scarce, this guide provides a robust, scientifically grounded framework for its synthesis and characterization. By leveraging established protocols for amide coupling and comprehensive analytical techniques, researchers can confidently prepare and validate this compound. The predictive insights into its physicochemical and spectroscopic properties offered herein should accelerate its exploration as a novel building block for the development of next-generation therapeutics.
References
A comprehensive list of references has been compiled to support the claims and protocols within this guide. Each source has been verified for its authoritative standing and relevance.
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Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 4-Methylpiperidine-2-carboxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the vast landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological systems.[1][2] This guide focuses on a specific, yet lesser-known derivative: 4-Methylpiperidine-2-carboxamide . While direct, comprehensive studies on its mechanism of action are not extensively documented in publicly available literature, its structural similarity to other biologically active piperidine carboxamides provides a fertile ground for hypothesis-driven investigation.
This document serves as an in-depth technical guide, moving beyond a simple recitation of facts to provide a strategic framework for elucidating the biological role of this compound. As your Senior Application Scientist, I will synthesize data from related compounds to propose plausible mechanisms of action and detail the rigorous experimental protocols required to validate these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is a self-validating component of a larger, logical discovery workflow.
Part 1: Deconstructing the Molecule - Clues from its Chemical Architecture
The structure of this compound, with its chiral center at the 2-position and the methyl group at the 4-position, offers initial clues to its potential interactions within a biological system. The carboxamide group is a key pharmacophore, capable of forming hydrogen bonds, while the piperidine ring provides a flexible scaffold.[3] Notably, the ethyl ester of 4-methylpiperidine-2-carboxylic acid is an intermediate in the synthesis of Argatroban, a direct thrombin inhibitor.[4] This connection, though related to a precursor, hints at a potential involvement in coagulation pathways or related enzymatic processes.
Part 2: Hypothesized Mechanisms of Action & Experimental Validation
Given the diverse activities of piperidine carboxamide derivatives, we will explore several high-probability mechanistic pathways for this compound. For each hypothesis, a detailed experimental workflow is provided to guide laboratory investigation.
Hypothesis 1: Inhibition of Proteasome Activity
Rationale: A piperidine carboxamide series has been identified as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 active site (Pf20Sβ5).[5] This activity was discovered through phenotypic screening against the parasite. The study revealed that these compounds bind to a previously untargeted region of the β5 active site, distinct from the catalytic threonine.[5] Given the structural analogy, it is plausible that this compound could exhibit similar inhibitory effects on proteasomes, potentially in other organisms or in human cells, which could be relevant for oncology or inflammatory diseases.
This workflow outlines the steps to determine if this compound inhibits proteasome activity.
Caption: Workflow for Proteasome Inhibition Assay.
Protocol Details:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme and Substrate: Use a commercially available purified human 20S proteasome and a fluorogenic substrate such as Suc-LLVY-AMC for the chymotrypsin-like activity.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, the compound dilutions, and the purified proteasome. Include wells with a known proteasome inhibitor (e.g., bortezomib) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation and Measurement: Add the fluorogenic substrate to all wells to a final concentration of 10-20 µM. Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothesis 2: Modulation of DNA Gyrase Activity
Rationale: A class of piperidine-4-carboxamides has been identified as novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase.[6] These compounds act as DNA gyrase poisons by stabilizing the DNA-gyrase complex, leading to DNA strand breaks. The mechanism involves the planar heterocyclic portion of the molecule intercalating between DNA base pairs. While this compound lacks a large planar heterocyclic moiety, the core piperidine carboxamide structure is present, suggesting a potential, albeit possibly weaker, interaction with DNA gyrase or other topoisomerases.
This workflow describes the steps to assess the inhibitory effect of this compound on DNA gyrase activity.
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Protocol Details:
-
Reaction Components: Prepare a reaction mixture containing DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, ATP, and purified E. coli DNA gyrase.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for 30 minutes to deproteinize the DNA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). Run the gel until there is good separation between the supercoiled and relaxed DNA bands.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the vehicle control.
Hypothesis 3: Induction of Cellular Senescence in Cancer Cells
Rationale: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, leading to anti-proliferative activity.[7] Cellular senescence is a state of irreversible cell cycle arrest that can act as a tumor-suppressing mechanism. The ability of a piperidine carboxamide scaffold to induce this phenotype suggests that this compound could have potential as an anticancer agent.
This workflow details the procedure to determine if this compound induces cellular senescence in a cancer cell line.
Caption: Workflow for SA-β-gal Staining Assay.
Protocol Details:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A375 human melanoma) in 6-well plates. After 24 hours, treat the cells with a range of concentrations of this compound. Include a known senescence-inducing agent (e.g., doxorubicin) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation: After incubation, wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and add the SA-β-gal staining solution (containing X-gal, buffered to pH 6.0). Incubate the plates at 37°C overnight in a dry incubator (no CO2).
-
Visualization and Quantification: The next day, wash the cells with PBS and add PBS to prevent them from drying out. Observe the cells under a light microscope. Senescent cells will be stained blue. Count the number of blue-stained cells and the total number of cells in several random fields of view to calculate the percentage of senescent cells.
Part 3: Quantitative Data Summary and Future Directions
The experimental workflows described above will generate quantitative data that can be summarized for comparative analysis.
| Parameter | Proteasome Inhibition | DNA Gyrase Inhibition | Cellular Senescence |
| Metric | IC50 (µM) | IC50 (µM) | EC50 (µM) |
| Description | Concentration for 50% inhibition of enzyme activity | Concentration for 50% inhibition of supercoiling | Concentration for 50% of maximal senescence induction |
A comprehensive investigation into the mechanism of action of this compound would also benefit from target identification studies, such as affinity-based proteomics, and in vivo efficacy studies in relevant animal models based on the in vitro findings. The synthesis of derivatives with modifications to the methyl group or the carboxamide moiety could also provide valuable structure-activity relationship (SAR) data.
Conclusion
While the specific biological role of this compound remains to be fully elucidated, this guide provides a robust, hypothesis-driven framework for its investigation. By leveraging the known activities of structurally related piperidine carboxamides, we have outlined plausible mechanisms of action and the detailed experimental protocols necessary for their validation. This structured approach, grounded in scientific rigor, will empower researchers to systematically unravel the therapeutic potential of this intriguing molecule.
References
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Al-Obeidi, F., & Lam, K. S. (Year). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Retrieved from [Link]
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Creek, D. J., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]
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Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Retrieved from [Link]
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Albuquerque, E. X., et al. (Year). Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
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-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
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-
Krieger, D., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Silico Modeling: A Case Study on 4-Methylpiperidine-2-carboxamide
Part 1: Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3][4] The primary goals are twofold: to predict the binding mode and to estimate the binding affinity (strength of the interaction). This process allows for the rapid screening of vast chemical libraries, prioritizing candidates for experimental validation and accelerating the drug discovery timeline.[5][6]
The methodology is underpinned by two key components:
-
Search Algorithm: This explores the conformational space of the ligand within the defined binding site of the protein, generating numerous possible binding poses.
-
Scoring Function: This evaluates each generated pose and assigns a score, typically in units of energy (e.g., kcal/mol), to estimate the binding affinity. A more negative score generally indicates a more favorable interaction.[3][7]
Our subject molecule, 4-Methylpiperidine-2-carboxamide, belongs to the piperidine class of compounds, a scaffold prevalent in many FDA-approved drugs due to its favorable physicochemical properties.[8] Understanding its potential interactions with biological targets is a prime objective for computational analysis.
Table 1: Physicochemical Properties of this compound (Exemplar)
(Note: Data is illustrative. For a specific stereoisomer, properties may vary. Referencing a database like PubChem is recommended for actual research.)
| Property | Value | Source |
| Molecular Formula | C7H14N2O | PubChem |
| Molecular Weight | 142.20 g/mol | [9] |
| IUPAC Name | This compound | - |
| SMILES | CC1CNC(C(N)=O)C1 | - |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| LogP (Predicted) | ~ -0.5 to 0.5 | - |
Part 2: The In Silico Workflow: A Self-Validating System
A robust docking study is a system of sequential, logical steps, where the quality of the output is directly dependent on the rigor of the input preparation. The following workflow is designed to ensure reproducibility and scientific validity.
Ligand Preparation: The Causality of Conformation and Charge
A ligand's 3D structure and electronic properties are not static. Preparing the ligand correctly is crucial for an accurate simulation.[10][11] The goal is to generate a low-energy, realistic 3D conformation with the correct protonation state and atomic charges.
-
Obtain 2D Structure: Start with a 2D representation, such as a SMILES string (e.g., CC1CNC(C(N)=O)C1) or a file from a chemical database like PubChem.
-
Convert to 3D: Use a program like Open Babel or the builder function within molecular modeling software (e.g., UCSF ChimeraX, AutoDock Tools) to generate an initial 3D structure.[12]
-
Energy Minimization: This is a critical step. The initial 3D structure is likely not in a low-energy state. Apply a force field (e.g., MMFF94 or UFF) to optimize the geometry, resolving steric clashes and achieving realistic bond lengths and angles.
-
Expert Insight: The choice of force field can influence the final conformation. For novel scaffolds, testing multiple force fields can be beneficial.
-
-
Protonation State and Charges: Determine the likely protonation state at physiological pH (~7.4). This significantly affects electrostatic interactions. Software like ChimeraX or MarvinSketch can predict pKa values. Subsequently, assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges) which are essential for the scoring function to calculate electrostatic energy terms.[13]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking algorithm will explore different conformations by rotating these bonds. AutoDock Tools automatically detects and defines these.
-
Save in Required Format: Save the prepared ligand in the format required by the docking software, such as .pdbqt for AutoDock Vina.
Target Preparation: Ensuring a Clean and Valid Binding Site
The quality of the receptor structure is paramount. Crystal structures from the Protein Data Bank (PDB) are experimental models and require "cleaning" to be suitable for docking.[14][15][16]
Protein Kinase B (Akt) is a validated therapeutic target, and piperidine derivatives have been investigated as potential inhibitors.[17] For this guide, we will use the crystal structure of human Akt1 (PDB ID: 6S9W) as our receptor.
-
Download PDB File: Obtain the structure file (e.g., 6S9W.pdb) from the RCSB PDB database.
-
Initial Cleaning: Load the structure into a visualization program (e.g., PyMOL, UCSF ChimeraX, Discovery Studio Visualizer).
-
Remove Water Molecules: Crystallographic waters are often resolved, but unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), they should be removed to simplify the system.[14][16]
-
Remove Co-crystallized Ligands/Ions: The PDB file often contains the original ligand, ions, and cofactors. These must be removed from the binding site to make it available for our ligand.[13][18]
-
Select Relevant Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the extraneous protein chains.[14][16]
-
-
Add Hydrogen Atoms: X-ray crystallography typically does not resolve hydrogen atoms. These are essential for defining the hydrogen-bonding network. Add hydrogens, ensuring that polar hydrogens are correctly placed.[7][11]
-
Repair Missing Residues/Loops: Some structures may have missing residues or loops due to poor electron density. These gaps can be modeled using tools like MODELLER, though this is an advanced step. For a standard docking, ensure the binding site itself is intact.
-
Assign Charges and Atom Types: Similar to the ligand, assign atomic charges (e.g., Kollman charges) to the protein residues.
-
Save in Required Format: Save the prepared receptor as a .pdbqt file for use with AutoDock Vina.
Part 3: The Docking Simulation and Result Analysis
With prepared inputs, the docking simulation can be performed. The process involves defining the search space and then running the docking algorithm.
-
Define the Binding Site (Grid Box): The search space for the docking must be defined. This is typically a 3D box centered on the active site.
-
Method A (Recommended): If a co-crystallized ligand was present in the original PDB file, center the grid box on the coordinates of that ligand. This ensures you are targeting a known binding pocket.
-
Method B (Exploratory): For proteins with no known ligand, "blind docking" can be performed where the grid box encompasses the entire protein surface. This is computationally expensive and less precise but can help identify novel binding sites.[11]
-
-
Configure Docking Parameters: Set the parameters for the run. In AutoDock Vina, a key parameter is exhaustiveness, which controls the computational effort of the search. Higher values increase the chances of finding the optimal binding pose but take longer.
-
Run the Simulation: Execute the docking program (e.g., Vina) via the command line, providing the prepared receptor, ligand, and grid configuration files as input.[4][19]
-
Analyze the Output: The program will output a file containing multiple binding poses for the ligand, ranked by their predicted binding affinity scores.[20] The top-ranked pose (most negative score) is the most probable binding mode according to the scoring function.
-
Visualize and Interpret Interactions: Load the receptor and the output ligand poses into a molecular visualizer.[21] Analyze the top-ranked pose to identify key intermolecular interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Major contributors to the overall binding energy.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Salt bridges between charged residues.
-
Expert Insight: Do not rely solely on the top score. Examine the top few poses. A good result shows a cluster of low-energy poses with similar conformations, suggesting a well-defined binding minimum.
-
Table 2: Illustrative Docking Results for this compound with Akt1
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -7.8 | 0.00 | Lys179, Thr211 | Hydrogen Bond, Hydrophobic |
| 2 | -7.5 | 1.15 | Lys179, Leu264 | Hydrogen Bond, Hydrophobic |
| 3 | -7.2 | 1.89 | Glu228, Asp292 | Hydrogen Bond, Electrostatic |
Part 4: The Cornerstone of Computational Science: Validation
A docking protocol is a model, and all models must be validated to be trustworthy.[22] The most common and essential validation method is redocking .
Protocol Validation: Redocking
-
Select a Reference System: Choose a protein from the PDB that has a co-crystallized small molecule ligand with a known binding mode. For our Akt1 example, we could use the original ligand present in PDB ID 6S9W.
-
Prepare System: Prepare the protein and the co-crystallized ligand using the exact same protocol described in Sections 2.1 and 2.2.
-
Dock: Dock the prepared co-crystallized ligand back into its own receptor's binding site using the established protocol.
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.
If the redocking fails (RMSD > 2.0 Å), the protocol is not reliable for this target, and parameters (e.g., grid box size, charge models, protonation states) must be re-evaluated before proceeding with novel ligands.
Conclusion and Future Directions
This guide has outlined a scientifically rigorous workflow for the in silico modeling and docking of this compound against the Akt1 kinase. By emphasizing the causality behind each preparation step and grounding the entire process in a self-validating framework, researchers can generate reliable and meaningful hypotheses.
The results from a successful docking study serve as a powerful starting point. They can guide the synthesis of new analogs, prioritize compounds for in vitro screening, and provide structural insights into mechanisms of action. Advanced techniques such as molecular dynamics (MD) simulations can further refine docking poses and provide a more dynamic picture of the protein-ligand interaction over time.[17] Ultimately, in silico modeling is not a replacement for experimental work but a synergistic partner, accelerating the path from initial concept to potential therapeutic.[2][5]
References
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How does one prepare proteins for molecular docking? (2021). Quora. [Link]
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AI takes the lead: how computational discovery is redefining drug R&D. (2025). Nature. [Link]
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In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (2011). BMC Infectious Diseases. [Link]
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Computational approaches to drug design. (n.d.). Drug Discovery News. [Link]
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In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2022). Bentham Science. [Link]
-
In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. (2012). PubMed. [Link]
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Proteins and ligand preparation for docking. (n.d.). ResearchGate. [Link]
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Most widely used software for docking results image generation. (2020). Bioinformatics Review. [Link]
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How can I validate a docking protocol? (2015). ResearchGate. [Link]
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Small Molecule Docking. (n.d.). KBbox: Methods. [Link]
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BioNeMo for Biopharma | Drug Discovery with Generative AI. (n.d.). NVIDIA. [Link]
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Behind the Scenes of Computational Drug Discovery. (2022). Medium. [Link]
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Small molecule docking. (n.d.). Bonvin Lab. [Link]
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Ligands preparation: Significance and symbolism. (2024). [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
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Session 4: Introduction to in silico docking. (n.d.). [Link]
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Drug Discovery Workflow - What is it? (n.d.). Vipergen. [Link]
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How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
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Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PubMed Central (PMC). [Link]
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Molecular docking proteins preparation. (2019). ResearchGate. [Link]
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[MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2008). PubMed Central (PMC). [Link]
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(PDF) Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. (2006). ACS Publications. [Link]
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HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]
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Is there any software or tool to evaluate docking results? (2021). ResearchGate. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]
-
4-tert-butyl-N-methylpiperidine-2-carboxamide. (n.d.). PubChem. [Link]
-
(2R,4S)-4-Methylpiperidine-2-carboxylic acid. (n.d.). PubChem. [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2022). PubMed Central (PMC). [Link]
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N-methylpiperidine-4-carboxamide. (n.d.). PubChem. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). PubMed Central (PMC). [Link]
-
Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). PubMed. [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). PubMed. [Link]
-
(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]
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spectroscopic analysis (NMR, IR, Mass Spec) of 4-Methylpiperidine-2-carboxamide
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methylpiperidine-2-carboxamide
Introduction: Elucidating the Structure of a Versatile Heterocycle
This compound is a substituted heterocyclic compound featuring a piperidine core, a structure prevalent in many biologically active molecules and pharmaceutical agents. The precise and unambiguous characterization of such molecules is paramount in drug discovery, process development, and quality control. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad to determine molecular structure, confirm identity, and assess purity.
This guide offers a detailed exploration of the expected spectroscopic signatures of this compound. Rather than merely presenting data, we will delve into the rationale behind the spectral features, providing researchers and drug development professionals with the foundational knowledge to interpret and predict the spectra of this and related N-heterocyclic compounds. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
Molecular Structure and Stereochemical Considerations
The structure of this compound incorporates several key features that dictate its spectroscopic properties: a secondary amine within the piperidine ring, a primary amide (-CONH₂) at the C2 position, and a methyl group at the C4 position. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents at C2 and C4 can exist in either a cis or trans relationship, leading to two diastereomers. This stereoisomerism will have a significant impact on the NMR spectra, as the spatial orientation of atoms affects their chemical environment and through-space interactions. For the purpose of this guide, we will analyze the general features applicable to both isomers while noting where significant differences would arise.
Caption: 2D structure of this compound.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Expertise & Causality: Predicting the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound will be complex due to the rigid chair conformation and the presence of multiple chiral centers, which renders most of the ring protons diastereotopic and thus chemically non-equivalent.
-
Amide Protons (-CONH₂): Two distinct signals are expected for the amide protons, typically in the range of 5.5-8.0 ppm. Their rotation around the C-N bond is restricted, making them chemically non-equivalent. They often appear as broad singlets.
-
Piperidine N-H Proton: A single, often broad, signal is expected for the proton on the ring nitrogen, typically between 1.5-3.0 ppm. Its chemical shift and appearance can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
H2 Proton (α to C=O and N): This proton is adjacent to both the electron-withdrawing carboxamide group and the ring nitrogen. This deshielding effect will shift its signal significantly downfield, likely in the 3.0-3.5 ppm range. Its multiplicity will be a doublet of doublets (dd) or a triplet, depending on the coupling with the two H3 protons.
-
H6 Protons (α to N): The two protons at the C6 position are diastereotopic. The axial and equatorial protons will have different chemical shifts, typically in the 2.5-3.2 ppm range. They will show both geminal coupling to each other and vicinal coupling to the H5 protons.
-
Ring Protons (H3, H4, H5): These protons will resonate in the more shielded aliphatic region, typically between 1.0-2.2 ppm. Their signals will be complex and overlapping due to diastereotopicity and mutual spin-spin coupling. The H4 proton, being a methine proton, will show coupling to H3, H5, and the methyl protons.
-
Methyl Protons (-CH₃): The methyl group will appear as a doublet, coupling with the H4 proton. Its signal is expected in the upfield region, around 0.9-1.2 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the exchange of N-H protons, resulting in sharper signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400 MHz or higher field spectrometer is recommended to resolve the complex spin systems of the piperidine ring.[1]
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Data Presentation: Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| -CONH₂ | 5.5 - 8.0 | 2 x Broad Singlet | - | 1H + 1H |
| H2 | 3.0 - 3.5 | dd or t | ~3-10 | 1H |
| NH (ring) | 1.5 - 3.0 | Broad Singlet | - | 1H |
| H6 (axial/equatorial) | 2.5 - 3.2 | 2 x Multiplet | ~2-13 | 2H |
| H3, H4, H5 | 1.0 - 2.2 | Overlapping Multiplets | ~2-13 | 5H |
| -CH ₃ | 0.9 - 1.2 | Doublet | ~6-7 | 3H |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Expertise & Causality: Predicting the ¹³C NMR Spectrum
Assuming both cis and trans isomers are present and the conformation is rigid, we would expect to see up to 7 distinct signals for each isomer in the broadband proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 170-185 ppm.[2]
-
Piperidine Carbons (C2, C6): The carbons adjacent to the nitrogen (C2 and C6) will appear in the 40-60 ppm range. C2 will likely be slightly more downfield than C6 due to the additional influence of the adjacent carbonyl group.[3]
-
Piperidine Carbons (C3, C4, C5): These aliphatic carbons will resonate in the upfield region, typically between 20-40 ppm.[4]
-
Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing furthest upfield at approximately 15-25 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Advanced Experiments: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Data Presentation: Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =O | 170 - 185 |
| C 2 | 50 - 65 |
| C 6 | 45 - 55 |
| C 3, C 4, C 5 | 20 - 40 |
| -C H₃ | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an excellent tool for identifying the presence of key functional groups.
Expertise & Causality: Interpreting the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the amide and amine functional groups.
-
N-H Stretching: The primary amide (-CONH₂) will show two distinct absorption bands in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5] The secondary amine N-H stretch of the piperidine ring will appear as a single, weaker band in a similar region, often around 3300-3500 cm⁻¹.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the sp³ C-H bonds in the piperidine ring and methyl group.
-
C=O Stretching (Amide I Band): This will be one of the most intense and characteristic peaks in the spectrum, appearing in the range of 1630-1690 cm⁻¹. Its exact position can be influenced by hydrogen bonding. For cyclic amides (lactams), this peak is often observed around 1650-1670 cm⁻¹.[6]
-
N-H Bending (Amide II Band): A strong band between 1550-1640 cm⁻¹ is characteristic of the N-H bending vibration of the amide group.[7]
-
C-N Stretching: The C-N stretching vibration of the amide and the amine will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Data Presentation: Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amide | 3100 - 3500 (two bands) | Medium-Strong |
| N-H Stretch | Secondary Amine | 3300 - 3500 (one band) | Weak-Medium |
| C-H Stretch | sp³ C-H | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | Amide | 1630 - 1690 | Strong |
| N-H Bend (Amide II) | Amide | 1550 - 1640 | Strong |
| C-N Stretch | Amine/Amide | 1000 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.
Expertise & Causality: Predicting the Fragmentation Pattern
Using Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (142.20 g/mol for C₇H₁₄N₂O). Due to the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.[8]
The molecular ion is often unstable and will undergo fragmentation. Key fragmentation pathways for nitrogen-containing heterocycles include:[9]
-
α-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable. For the piperidine ring, this can lead to the loss of various fragments and the formation of stable iminium ions. For example, cleavage of the C2-C3 bond could lead to a fragment resulting from the loss of the carboxamide side chain.
-
Loss of the Amide Group: Cleavage of the bond between C2 and the carboxamide group can result in the loss of a neutral CONH₂ radical (44 Da), leading to a fragment at m/z 98.
-
Ring Opening and Fission: The piperidine ring can undergo complex rearrangements and fissions, leading to a series of smaller fragments. A common fragmentation for piperidines involves the loss of an ethyl group (29 Da) or propyl group (43 Da) from the ring structure.
Caption: Plausible fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Data Presentation: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Notes |
| 142 | [C₇H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 98 | [C₆H₁₂N]⁺ | M - CONH₂ (Loss of amide radical) |
| 84 | [C₅H₁₀N]⁺ | α-cleavage and ring fragmentation |
| 70 | [C₄H₈N]⁺ | Further ring fragmentation |
| 56 | [C₃H₆N]⁺ | Further fragmentation |
Integrated Analysis: A Holistic Approach
While each spectroscopic technique provides invaluable data, their true power lies in their combined application. The integrated analysis workflow confirms the structure of this compound with a high degree of certainty.
Caption: Integrated workflow for structural elucidation.
MS confirms the molecular weight (142 g/mol ) and elemental formula. IR spectroscopy confirms the presence of the key amide and amine functional groups. Finally, ¹H and ¹³C NMR provide the precise connectivity and stereochemical arrangement of the atoms, allowing for the complete and unambiguous assignment of the molecular structure.
References
-
Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). Mass Spectra of Nitrogen Heterocycles. Australian Journal of Chemistry, 26(5), 1031-1041. [Link]
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Arumugam, N., et al. (2009). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 47(10), 859-866. [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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PubChem. (n.d.). 4-tert-butyl-N-methylpiperidine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
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ResearchGate. (n.d.). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. Request PDF. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]
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Licha, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2525. [Link]
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Mahdi, D. S. (2016). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. International Journal of Advanced Research, 4(7), 64-77. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]
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Li, Y., et al. (2020). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society, 142(4), 1806-1811. [Link]
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Licha, T., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 115. [Link]
-
Warnke, S., et al. (2021). Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase. The Journal of Physical Chemistry Letters, 12(6), 1641-1646. [Link]
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Katritzky, A. R., & Ognyanov, V. I. (1995). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Acta Chemica Scandinavica, 49, 573-580. [Link]
-
Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Liu, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8785-8794. [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-Methylpiperidine-2-carboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide serves as an in-depth exploration of the potential therapeutic targets of 4-Methylpiperidine-2-carboxamide. As a senior application scientist, the following content is structured to provide not just a list of possibilities, but a scientifically grounded rationale for investigation, complete with actionable experimental workflows. The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of bioactive compounds. While direct biological data on this compound is not extensively available in public literature, by examining structurally related analogs, we can logically deduce and propose high-probability therapeutic targets.
The Piperidine Carboxamide Scaffold: A Versatile Pharmacophore
The piperidine ring, a saturated heterocycle, offers a three-dimensional framework that can be readily functionalized, allowing for precise spatial orientation of substituents to interact with biological targets. The carboxamide linkage provides a hydrogen bond donor and acceptor, crucial for molecular recognition. The methyl group at the 4-position of the piperidine ring in this compound can influence binding affinity and selectivity, as well as metabolic stability.
This guide will focus on three primary, well-validated target classes for piperidine carboxamide derivatives: Ion Channels, Proteasomes, and DNA Gyrases.
Potential Therapeutic Target Classes and Mechanistic Rationale
Ion Channel Modulation: The Case for TRPV1 Antagonism in Pain Management
Scientific Rationale: The Transient Receptor Potential Vanilloid-1 (TRPV1) is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It acts as a key integrator of noxious stimuli, including heat, capsaicin, and low pH. Antagonism of TRPV1 is a clinically validated strategy for the treatment of chronic pain. Several series of piperidine carboxamides have been successfully developed as potent TRPV1 antagonists.[1] The lipophilic piperidine ring can effectively occupy hydrophobic pockets within the TRPV1 protein, while the carboxamide moiety can form crucial hydrogen bonds.
Experimental Workflow for Validating TRPV1 Antagonism:
A logical, step-wise approach is critical to validate the interaction of this compound with TRPV1.
Figure 1: Experimental workflow for validating TRPV1 antagonism.
Detailed Protocols:
-
Calcium Influx Assay (FLIPR): This high-throughput primary screen measures the ability of the compound to inhibit capsaicin-induced calcium influx in cells stably expressing human TRPV1. A decrease in the fluorescent signal in the presence of this compound would indicate potential antagonism.
-
Electrophysiology (Patch-Clamp): This gold-standard functional assay provides detailed information on the mechanism of inhibition. Whole-cell patch-clamp recordings from TRPV1-expressing cells can determine if the compound is a competitive or non-competitive antagonist and assess its effect on channel kinetics.
-
Radioligand Binding Assay: To confirm direct binding to TRPV1, a competition binding assay using a radiolabeled TRPV1 antagonist (e.g., [³H]-capsaicin) can be performed. The ability of this compound to displace the radioligand will allow for the determination of its binding affinity (Ki).
Proteasome Inhibition: A Strategy for Anti-Malarial Therapy
Scientific Rationale: The ubiquitin-proteasome system is essential for protein homeostasis in eukaryotic cells. The Plasmodium falciparum 20S proteasome (Pf20S) is a validated target for antimalarial drug development. Notably, a series of piperidine carboxamides have been identified as potent and selective inhibitors of the β5 subunit of the Pf20S proteasome, demonstrating oral efficacy in a mouse model of malaria.[2] The piperidine core can access a previously untargeted region of the β5 active site, conferring selectivity over human proteasome isoforms.[2]
Signaling Pathway and Experimental Validation:
Figure 2: The ubiquitin-proteasome pathway and the point of intervention for Pf20Sβ5 inhibitors.
Experimental Workflow for Validating Pf20Sβ5 Inhibition:
| Experiment | Methodology | Expected Outcome for an Active Compound |
| Enzymatic Assay | Fluorogenic substrate assay using purified P. falciparum 20S proteasome. | Dose-dependent inhibition of the chymotrypsin-like (β5) activity. |
| Cellular Assay | In vitro culture of P. falciparum (e.g., 3D7 strain) followed by a parasite viability assay (e.g., SYBR Green I). | Reduction in parasite viability with a low EC50 value. |
| Selectivity Assay | Counter-screen against human constitutive and immunoproteasomes. | Significantly higher IC50 values for human proteasomes, indicating selectivity for the parasite enzyme. |
| In Vivo Efficacy | Mouse model of malaria (e.g., P. berghei or humanized SCID mouse with P. falciparum). | Reduction in parasitemia and increased survival following oral or parenteral administration. |
DNA Gyrase Inhibition: A Novel Antibacterial Approach
Scientific Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. It is a well-established target for antibacterial drugs. Recently, piperidine-4-carboxamides have been identified as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with potent activity against Mycobacterium abscessus.[3] These compounds are thought to intercalate into the DNA-gyrase complex, stabilizing the cleavage complex and leading to bacterial cell death.
Experimental Workflow for Validating DNA Gyrase Inhibition:
Figure 3: Workflow for the validation of DNA gyrase inhibitors.
Key Methodologies:
-
Minimum Inhibitory Concentration (MIC) Determination: The compound is tested against a panel of clinically relevant bacteria, including Gram-positive and Gram-negative species, as well as mycobacteria, to determine the lowest concentration that inhibits visible growth.
-
DNA Supercoiling Assay: This biochemical assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. An effective inhibitor will prevent this process, which can be visualized by agarose gel electrophoresis.
-
DNA Cleavage Assay: This assay assesses the ability of the compound to stabilize the covalent complex between DNA gyrase and DNA, leading to DNA strand breaks.
-
Human Topoisomerase II Counter-Screen: To ensure bacterial selectivity and minimize potential toxicity, the compound should be tested for its inhibitory activity against human topoisomerase II.
Broader Therapeutic Horizons
Beyond these three well-defined areas, the piperidine carboxamide scaffold has shown promise in other therapeutic domains that warrant consideration for this compound:
-
Oncology: Derivatives have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, with efficacy in combination with chemotherapy.
-
Central Nervous System (CNS) Disorders: Some piperidine-4-carboxamide derivatives have been identified as potent dopamine reuptake inhibitors, suggesting potential applications in conditions like ADHD or depression.[4]
-
HIV Treatment: In silico models point towards the potential for piperidine carboxamides to act as antagonists of the CCR5 co-receptor, which is used by HIV to enter host cells.[5]
Conclusion and Future Directions
This compound represents a molecule with significant therapeutic potential, predicated on the established bioactivity of its core scaffold. The strategic selection of initial therapeutic targets is paramount for a successful drug discovery campaign. This guide proposes a focused, yet comprehensive, approach, starting with high-probability targets such as TRPV1, the Plasmodium proteasome, and bacterial DNA gyrase. The provided experimental workflows offer a clear and logical path for the empirical validation of these hypotheses. A thorough investigation, guided by sound scientific principles and robust experimental design, will be crucial in elucidating the true therapeutic value of this compound.
References
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
- Discovery of piperidine carboxamide TRPV1 antagonists. (2008). PubMed.
- In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). Source not available.
- Discovery of piperidine carboxamide TRPV1 antagonists. (2008).
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). Source not available.
- 4-Methylpiperidine-1-carboximidamide. (n.d.). Vulcanchem.
- Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP)
- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015).
- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central.
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crystal structure determination of 4-Methylpiperidine-2-carboxamide
An In-depth Technical Guide to the Crystal Structure Determination of 4-Methylpiperidine-2-carboxamide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of piperidine derivatives is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the , a representative small molecule of pharmaceutical interest. While an experimental crystal structure for this specific compound is not publicly available as of the writing of this guide, we present a complete workflow, from synthesis to data analysis, that serves as a robust template for the structural elucidation of this and other novel small molecules. This document integrates both time-tested experimental techniques and cutting-edge computational approaches, reflecting the current state of the art in solid-state chemistry and drug development.
Introduction: The Significance of Structural Elucidation
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. The specific conformation adopted by a molecule and its ability to interact with a biological target are governed by a complex interplay of steric and electronic properties.[1] X-ray crystallography stands as the definitive method for determining the solid-state conformation of small molecules, offering unparalleled insights into their atomic arrangement.[1] For piperidine derivatives, such as this compound, a detailed understanding of the crystal structure can reveal:
-
Conformational Preferences: The chair, boat, or twist-boat conformation of the piperidine ring.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The hydrogen bonding networks and other non-covalent interactions that dictate crystal packing.
-
Polymorphism: The existence of different crystalline forms with varying physicochemical properties.
This information is critical for optimizing drug candidates' properties, including solubility, stability, and bioavailability.
Synthesis of this compound
A prerequisite to crystal structure determination is the synthesis and purification of the target compound. Based on established synthetic routes for related compounds, a plausible pathway to this compound is outlined below. The synthesis begins with a suitable precursor, such as a 4-methyl-2-piperidinecarboxylic acid derivative.
Proposed Synthetic Pathway
A common approach involves the amidation of a 4-methylpiperidine-2-carboxylic acid ester. The synthesis of the precursor ester has been described in the patent literature.[3][4][5][6]
Step 1: Synthesis of 4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester
One potential starting material is 4-methyl-2-cyanopiperidine, which can be hydrolyzed to 4-methyl-2-piperidinecarboxylic acid and subsequently esterified.[3]
Step 2: Amidation to form this compound
The resulting ester can then be converted to the desired amide through reaction with ammonia or an appropriate amine.
Experimental Protocol: Amidation
-
Dissolve 4-methyl-2-piperidinecarboxylic acid ethyl ester in a suitable solvent, such as methanol.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in the process of crystal structure determination.[1] The choice of solvent and crystallization technique is crucial and frequently determined empirically.
Common Crystallization Techniques
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and widely used method.[1]
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.
Solvent Selection for Piperidine Derivatives
The choice of solvent is critical. A good solvent will dissolve the compound to a moderate extent. Solvents commonly used for piperidine derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof.[1] For this compound, a starting point for screening would be polar protic solvents that can engage in hydrogen bonding, such as ethanol or methanol, as well as less polar solvents like ethyl acetate or dichloromethane.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Architecture
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.
Experimental Workflow
The process of SC-XRD can be broken down into several key steps, as illustrated in the diagram below.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.
-
Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Computational Crystal Structure Prediction (CSP): A Powerful Complementary Tool
In recent years, computational Crystal Structure Prediction (CSP) has emerged as a valuable tool in pharmaceutical development.[7][8] CSP can explore the landscape of possible crystal forms of a molecule, potentially identifying more stable polymorphs that may not be discovered through experimental screening.[7]
CSP Workflow
The general workflow for CSP is depicted in the diagram below.
Caption: General workflow for computational crystal structure prediction.
Key Steps in CSP:
-
Conformer Generation: The first step is to identify all low-energy conformations of the molecule in the gas phase.
-
Crystal Packing: These conformers are then packed into various plausible crystal lattices and space groups.
-
Energy Minimization: The energies of the generated crystal structures are minimized using force fields and, for the most promising candidates, more accurate quantum mechanical methods.
-
Ranking: The predicted structures are ranked based on their calculated lattice energies to create a crystal energy landscape.
Data Analysis and Interpretation
The final output of a successful crystal structure determination is a set of atomic coordinates that describes the arrangement of atoms in the unit cell. This data allows for a detailed analysis of the molecular and crystal structure.
Hypothetical Crystallographic Data for this compound
The following table summarizes the kind of crystallographic data that would be obtained and reported for this compound. The values are representative of a typical small organic molecule.
| Parameter | Hypothetical Value |
| Chemical Formula | C7H14N2O |
| Formula Weight | 142.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z | 4 |
| Density (calculated) | 0.917 Mg/m³ |
| Absorption Coefficient | 0.063 mm⁻¹ |
| F(000) | 312 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.15 |
Analysis of Molecular Geometry and Intermolecular Interactions
A thorough analysis of the crystal structure would involve examining:
-
Bond Lengths and Angles: Comparing these to standard values to identify any unusual geometric features.
-
Torsion Angles: To determine the conformation of the piperidine ring and the orientation of the substituents.
-
Hydrogen Bonding: Identifying all hydrogen bond donors and acceptors and analyzing the resulting network of interactions. For this compound, the amide group provides both a donor (N-H) and an acceptor (C=O), making hydrogen bonding a key feature of the crystal packing.
-
Other Intermolecular Contacts: Investigating weaker interactions such as van der Waals forces and C-H···π interactions if applicable.
Conclusion
The determination of the crystal structure of this compound, and other novel pharmaceutical compounds, is a multi-faceted process that combines organic synthesis, meticulous crystallization experiments, and sophisticated diffraction and computational techniques. While challenging, the insights gained from a well-determined crystal structure are invaluable for advancing drug discovery and development projects. The integrated workflow presented in this guide provides a robust framework for researchers and scientists to successfully elucidate the solid-state structures of important small molecules.
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A-Z Guide to Preclinical Characterization of Novel N-Heterocyclic Carboxamides: A Case Study with 4-Methylpiperidine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Rigorous Preclinical Evaluation
In the landscape of modern drug discovery, novel chemical entities (NCEs) containing N-heterocyclic carboxamide scaffolds are of significant interest due to their versatile binding capabilities and presence in numerous approved therapeutics. However, the journey from a promising hit compound to a clinical candidate is contingent upon a deep, mechanistic understanding of its pharmacokinetic (PK) and toxicological profile. A failure to rigorously characterize these properties is a primary driver of late-stage attrition, resulting in wasted resources and time.
This guide provides a comprehensive framework for the preclinical evaluation of N-heterocyclic carboxamides, using the hypothetical compound 4-Methylpiperidine-2-carboxamide as a practical case study. The methodologies detailed herein are not merely procedural checklists; they represent a strategic, causality-driven approach grounded in regulatory expectations and scientific best practices. We will deconstruct the "what," "how," and, most critically, the "why" behind each experimental choice, empowering researchers to build a robust, self-validating data package for their NCEs. The principles and protocols are designed to be broadly applicable, providing a reliable roadmap for advancing novel compounds toward Investigational New Drug (IND) enabling studies.[1][2]
Part 1: Pharmacokinetic (ADME) Profiling: Understanding the Compound's Journey
The efficacy and safety of a drug are inextricably linked to its journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME). An ideal oral drug must be absorbed from the gut, distribute to the target tissue, remain stable long enough to exert its effect, and then be cleared without forming toxic metabolites. Our initial goal is to build an in vitro ADME profile to forecast in vivo behavior and identify potential liabilities early.[2][3][4]
Foundational In Vitro ADME Cascade
A tiered, sequential approach to in vitro ADME testing is the most efficient use of resources. We begin with assays that assess fundamental properties like metabolic stability and plasma protein binding, which provide critical data for designing subsequent, more complex studies.[2][5]
This diagram illustrates the logical progression from foundational in vitro assays to a definitive in vivo pharmacokinetic study. Early in vitro data directly informs the design and feasibility of the in vivo experiment.
Caption: Logical workflow for pharmacokinetic characterization.
In Vitro Metabolic Stability
Scientific Rationale: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and clearance.[6][7] High instability suggests the compound will be cleared too rapidly to achieve therapeutic concentrations. We use liver microsomes (containing Phase I CYP450 enzymes) and hepatocytes (containing both Phase I and Phase II enzymes) to get a comprehensive picture.[8][9]
-
Preparation: Thaw cryopreserved human or rat liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of this compound in DMSO.[1]
-
Incubation Setup: In a 96-well plate, combine the reaction buffer, microsomes (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[8]
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH.[6][8] A parallel incubation without NADPH serves as a negative control.[1]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[6]
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]
Plasma Protein Binding (PPB)
Scientific Rationale: Only the unbound (free) fraction of a drug in the plasma is available to distribute to tissues and interact with its target.[10][11] High plasma protein binding can limit efficacy and alter the pharmacokinetic profile. Rapid Equilibrium Dialysis (RED) is the gold-standard method for this assessment.[10][12][13][14]
-
Preparation: Prepare a stock solution of this compound and spike it into plasma from the desired species (e.g., human, rat) to a final concentration of ~1-10 µM.[10]
-
Device Setup: Add the compound-spiked plasma to one chamber of the RED device insert. Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber. The two chambers are separated by a semipermeable membrane.[14]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[10][11]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Combine the buffer sample with blank plasma and the plasma sample with buffer to ensure the matrices are matched for analysis. Quantify the compound concentration in both samples via LC-MS/MS.[13]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetics in Rodents
Scientific Rationale: While in vitro assays are predictive, an in vivo study is the definitive experiment to understand a drug's ADME profile in a whole organism. By administering the compound both intravenously (IV) and orally (PO), we can determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%).[15][16][17][18]
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.[1][19]
-
Dosing:
-
IV Group: Administer this compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (~50-100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) | Interpretation |
| Cmax (ng/mL) | 250 | 450 | Maximum observed plasma concentration. |
| Tmax (hr) | 0.08 | 1.0 | Time to reach Cmax. |
| AUC₀-inf (ng*hr/mL) | 350 | 950 | Total drug exposure over time. |
| t½ (hr) | 3.5 | 3.7 | Elimination half-life. |
| CL (mL/min/kg) | 47.6 | - | Clearance. A value below liver blood flow (~55 mL/min/kg in rats) suggests primarily hepatic clearance. |
| Vdss (L/kg) | 12.5 | - | Volume of distribution at steady state. A value >0.7 L/kg suggests distribution into tissues. |
| F% | - | 54% | Oral bioavailability. Calculated as (AUCpo/Dosepo) / (AUCiv/Doseiv). >30% is often considered favorable. |
Note: Data are hypothetical and for illustrative purposes.
Part 2: Toxicological Profiling: Defining the Safety Margin
Toxicology studies are designed to identify potential hazards and establish a safe dose range for a new compound. The strategy follows a tiered approach, starting with in vitro assays to flag liabilities before moving to more resource-intensive in vivo studies.
Foundational In Vitro Toxicology
Scientific Rationale: Genotoxicity assays are a regulatory requirement and are critical for assessing a compound's potential to damage DNA, which can lead to cancer.[20] The bacterial reverse mutation assay (Ames test) is a first-line screen for mutagens.[21] The in vitro micronucleus assay detects damage to chromosomes.[20][22][23][24][25]
This diagram shows the progression of toxicological evaluation, from broad in vitro screens to specific in vivo studies, with each stage informing the next.
Caption: A tiered strategy for preclinical toxicology assessment.
-
Strains: Utilize multiple strains of Salmonella typhimurium and E. coli that are deficient in synthesizing an essential amino acid (e.g., histidine) and have different types of mutations.[26]
-
Exposure: Expose the bacterial strains to various concentrations of this compound on agar plates lacking the essential amino acid.
-
Metabolic Activation: Conduct the assay both with and without the addition of a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[26]
-
Incubation: Incubate the plates for 48-72 hours.
-
Analysis: Count the number of revertant colonies. A mutation that reverses the original defect allows the bacteria to grow. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[27]
In Vivo Acute and Repeat-Dose Toxicity
Scientific Rationale: An acute toxicity study helps determine the mortality and adverse effects of a single high dose and is used to classify the substance and guide dose selection for longer studies.[28][29][30][31] Repeat-dose studies are essential for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL), a critical parameter for calculating the safe starting dose in humans.[32][33][34][35]
-
Animal Model: Use female rats (as they are often slightly more sensitive).[28][31]
-
Procedure: This is a stepwise procedure. Start by dosing a group of 3 animals at a defined starting dose (e.g., 300 mg/kg, if no information is available).[30][36]
-
Observation: Observe animals closely for 14 days for signs of toxicity and mortality.[36]
-
Dose Adjustment: The outcome (mortality or no mortality) determines the next step: testing at a lower dose, a higher dose, or stopping the test.[30][31] The goal is to classify the compound's toxicity within a certain range, not to calculate a precise LD50.[36]
| Dose Group (mg/kg/day) | Key Clinical Observations | Histopathology Findings | Interpretation |
| 0 (Vehicle) | None | No significant findings | Control group |
| 10 | None | No significant findings | NOAEL |
| 50 | Slight decrease in body weight gain (~5%) | Minimal centrilobular hepatocyte hypertrophy (liver) | Mild, non-adverse adaptive changes |
| 200 | Significant decrease in body weight gain (~15%), lethargy | Moderate centrilobular hepatocyte hypertrophy, single-cell necrosis (liver); renal tubular degeneration (kidney) | Clear target organ toxicity observed |
Note: Data are hypothetical and for illustrative purposes. The NOAEL is the highest dose at which no adverse effects were observed.[32][34]
Conclusion: Synthesizing a Data-Driven Path Forward
This guide has outlined a foundational strategy for characterizing the pharmacokinetic and toxicological profile of a novel N-heterocyclic carboxamide, exemplified by this compound. By systematically evaluating ADME properties through a cascade of in vitro and in vivo experiments, we can build a robust model of the compound's behavior. Concurrently, a tiered toxicological assessment, from genotoxicity screens to repeat-dose studies, allows for the early identification of liabilities and the crucial determination of the NOAEL.
The integration of these two datasets is paramount. The pharmacokinetic profile provides the exposure context for the toxicological findings, allowing for a meaningful risk assessment. A compound with a promising safety profile (high NOAEL) but poor bioavailability may require formulation work, whereas a compound with excellent pharmacokinetics but a narrow safety margin may be deprioritized. This holistic, data-driven approach ensures that only the most promising candidates, with a well-understood and acceptable benefit-risk profile, are progressed toward the significant investment of IND-enabling studies and human clinical trials.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methylpiperidine-2-carboxamide Analogs
Executive Summary
The piperidine scaffold is a cornerstone in medicinal chemistry, lauded for its prevalence in numerous FDA-approved drugs and its favorable physicochemical properties that enhance druggability.[1][2] Within this broad class, the 4-methylpiperidine-2-carboxamide core represents a particularly versatile template for generating potent and selective modulators of various biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for this analog class, synthesizing data from diverse therapeutic areas including infectious diseases, oncology, and central nervous system disorders. We will dissect the core scaffold, analyze the impact of stereochemistry and key substitutions, and provide detailed experimental and computational protocols to empower researchers in the rational design of novel therapeutic agents.
The this compound Scaffold: A Privileged Core
The inherent value of the this compound scaffold lies in its combination of a rigid, yet conformationally adaptable piperidine ring and a versatile carboxamide linker. This arrangement presents multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A generalized structure highlights the key regions for SAR exploration:
Caption: Core this compound scaffold with key modification points.
-
R¹ (Piperidine Ring): Modifications focus on the 4-position methyl group—its stereochemistry, replacement with other alkyl or functional groups, or addition of other substituents on the ring.
-
R² (Amide Linker): The carboxamide is a critical hydrogen bond donor/acceptor. Modifications can include N-methylation or replacement with bioisosteres like sulfonamides.[3]
-
R³ (Terminal Group): This region typically interacts with a key binding pocket of the target protein and is the most common site for diversification to achieve potency and selectivity.
-
Stereochemistry: The chiral centers at positions 2 and 4 are paramount. The relative (cis/trans) and absolute (R/S) configurations can dramatically alter biological activity.
The Iterative Cycle of SAR Exploration
The process of elucidating SAR is a systematic, iterative cycle. The goal is to build a coherent model that correlates specific structural features with biological activity, guiding the design of more effective molecules.
Caption: The iterative workflow for structure-activity relationship (SAR) studies.
This process begins with a "hit" compound, often from a high-throughput screen, and methodically explores the chemical space around it. Each cycle refines the understanding of how the molecule interacts with its target.
Key SAR Insights from Therapeutic Case Studies
Case Study 1: Antimalarial Proteasome Inhibitors
A phenotypic screen against Plasmodium falciparum identified the piperidine carboxamide SW042 as a potent antimalarial agent.[4] Subsequent hit-to-lead optimization revealed critical SAR principles:
-
Stereochemistry is Crucial: The initial hit was a racemate. Upon separation, the (S)-enantiomer was found to be approximately 100-fold more potent than the (R)-enantiomer, highlighting a highly specific stereochemical interaction with the target, the P. falciparum 20S proteasome (Pf20S).[4]
-
Minimal Pharmacophore: Removal of the terminal phenyl ring or the glycolic acid fragment from the initial hit led to a complete loss of activity, defining the essential components for binding.[4]
-
Terminal Group (R³) Optimization: Exploration of the R³ group (attached to the carboxamide nitrogen) was key to improving potency. Replacing the initial phenylthiazol-2-yl)methyl group with other moieties led to analogs with enhanced efficacy in mouse models of malaria.[4] The optimized analog, SW584, bound to a previously unexplored, non-covalent pocket at the β5/β6/β3 subunit interface of the proteasome, a region with species-specific differences that explains its selectivity over human proteasomes.[4]
| Compound ID | R³ Group (Terminal) | P. falciparum EC₅₀ (μM) | Pf20S Proteasome IC₅₀ (μM) |
| (S)-SW042 | (phenylthiazol-2-yl)methyl | 0.15 | ~0.5 |
| (R)-SW042 | (phenylthiazol-2-yl)methyl | >10 | >10 |
| SW584 | Optimized Moiety | <0.1 | <0.1 |
| Analog X | Phenyl Ring Removed | Inactive | Inactive |
| Data synthesized from findings in Lawong et al.[4] |
Case Study 2: Anticancer Anaplastic Lymphoma Kinase (ALK) Inhibitors
The this compound scaffold has also been explored for ALK inhibitors in cancer therapy.[5] Computational studies, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, have been instrumental in guiding the SAR.[5][6]
-
Hydrophobic and Steric Interactions: QSAR models indicated that steric, electrostatic, and hydrophobic properties were critical for potent ALK inhibition.[5]
-
Accessing a Hydrophobic Pocket: X-ray co-crystal structures revealed that the piperidine carboxamide core binds to the ALK kinase domain in an unusual conformation, which allows a portion of the molecule to access an extended hydrophobic pocket.[5] This insight directed the optimization of substituents on both the left-hand (piperidine) and right-hand (terminal aryl) sides of the molecule to better occupy this pocket, leading to improved potency and selectivity over related kinases like IGF1R.[5]
Case Study 3: Modulators of CNS Receptors
In the realm of neuroscience, 4-substituted-piperidine-2-carboxamide analogs have been developed as positive allosteric modulators (PAMs) of the serotonin 5-HT₂C receptor.[7]
-
Impact of the 4-Position (R¹): Starting with a 4-alkylpiperidine series, researchers optimized the undecyl moiety at the 4-position by replacing it with various cyclohexyl- or phenyl-containing fragments.[7] This strategy was employed to reduce lipophilicity and the number of rotatable bonds, thereby improving the drug-like properties of the compounds.[7]
-
Hydrophobic Volume Contribution: The resulting analogs demonstrated that the hydrophobic volume at the 4-position contributes significantly to target engagement and PAM activity.[7] This work led to the discovery of compounds with improved pharmacokinetic profiles and reduced off-target interactions.[7]
Experimental Design and Protocols
Protocol 4.1: General Synthesis of this compound Analogs
The synthesis of a library of analogs typically involves a convergent approach where the chiral piperidine core is prepared separately and then coupled with a diverse set of terminal amines.
Step 1: Synthesis of the Piperidine Acid Core The (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester can be prepared via methods such as the hydrolysis and esterification of 4-methyl-2-cyanopiperidine, followed by chiral resolution.[8]
-
Hydrolysis: Treat 4-methyl-2-cyanopiperidine with concentrated hydrochloric acid under reflux to hydrolyze the nitrile to a carboxylic acid, yielding 4-methyl-2-piperidinecarboxylic acid hydrochloride.[8]
-
Esterification: React the resulting hydrochloride salt with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to form 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.[8]
-
Chiral Resolution: The mixture of diastereomers can be separated, and the desired enantiomer resolved using a chiral acid like L-tartaric acid.[8]
-
Hydrolysis to Acid: The resolved ester is then hydrolyzed back to the carboxylic acid using a base (e.g., NaOH), followed by acidification.
Step 2: Amide Coupling The resolved piperidine carboxylic acid is coupled with a variety of primary or secondary amines (R³-NH₂) to generate the final carboxamide analogs.
-
Activation: To a solution of the piperidine carboxylic acid (1 equivalent) in an aprotic solvent like DMF or CH₂Cl₂, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 4.2: In Vitro Proteasome Inhibition Assay
This protocol is adapted for assessing the inhibition of the P. falciparum 20S proteasome, a key target for antimalarial analogs.[4]
-
Reagents: Purified Pf20S proteasome, fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.01% Triton X-100, pH 7.5), and test compounds dissolved in DMSO.
-
Assay Preparation: In a 96-well black plate, add 2 μL of test compound at various concentrations (typically a 10-point serial dilution).
-
Enzyme Addition: Add 48 μL of assay buffer containing the purified Pf20S proteasome to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 50 μL of the fluorogenic peptide substrate to each well.
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 2 minutes for 60 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to a DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a proven platform for the development of potent and selective therapeutics. The SAR across different target classes consistently emphasizes several key principles:
-
Stereochemical control is paramount. The absolute and relative configurations at the C2 and C4 positions are often the primary determinants of high-affinity binding.
-
The terminal R³ group is the main driver of potency and selectivity. This region should be the focus of extensive library synthesis to probe the specific interactions within the target's binding site.
-
The 4-position substituent influences both potency and pharmacokinetic properties. While methyl is a common starting point, exploring other groups at this position can fine-tune the molecule's overall profile.[7]
Future research should focus on integrating advanced computational techniques like FEP (Free Energy Perturbation) with synthesis to more accurately predict the binding affinities of designed analogs. Furthermore, a deeper investigation into bioisosteric replacements for the carboxamide linker could yield novel scaffolds with improved metabolic stability and unique biological activities.[3] By continuing to apply the rigorous, iterative principles of SAR, the this compound core will undoubtedly lead to the discovery of next-generation medicines.
References
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
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Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]
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Lv, P., et al. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. PubMed. Available at: [Link]
- Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
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Wold, E. A., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]
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Berg, K., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Ito, K., et al. (2007). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. Available at: [Link]
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Prichard, M. N., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. Available at: [Link]
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Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. Available at: [Link]
- Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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Machin, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Available at: [Link]
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El-Sayed, R., & Al-Ghorbani, M. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
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Drug Design. (2005). Structure Activity Relationships. Drug-Design.org. Available at: [Link]
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Ali, A., et al. (2015). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. PubMed Central. Available at: [Link]
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Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
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U. A. Oleksyn, et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
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Borys, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
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Bakulina, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 4-Methylpiperidine-2-carboxamide, a Novel Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the in vitro evaluation of 4-Methylpiperidine-2-carboxamide, a novel piperidine derivative with therapeutic potential. Given the prevalence of the piperidine scaffold in neurologically active agents, this guide will proceed under the working hypothesis that this compound is an investigational modulator of the human Dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) in the central nervous system. We present detailed, field-proven protocols for two fundamental in vitro assays: a competitive radioligand binding assay to determine binding affinity (Kᵢ) and a functional cAMP accumulation assay to characterize the compound as an agonist or antagonist and determine its potency (EC₅₀ or IC₅₀). This guide is designed to provide researchers with the necessary tools to robustly characterize the pharmacological profile of this compound and similar novel chemical entities.
Introduction: The Rationale for In Vitro Characterization
The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system.[1][2] this compound represents a novel chemical entity within this class. Early-stage drug discovery necessitates a thorough in vitro pharmacological characterization to understand a compound's mechanism of action, potency, and selectivity.[3] Cell-based assays are crucial in this process as they provide insights into how a compound interacts with its biological target in a more physiologically relevant context than simple biochemical assays.[4][5]
For the purpose of this guide, we will explore the in vitro characterization of this compound as a putative modulator of the human Dopamine D2 receptor (D2R). The D2R is a well-validated target for antipsychotic and antiparkinsonian drugs. The following protocols are designed to be robust and self-validating, providing a solid foundation for the preclinical assessment of this and other novel compounds.
Assay 1: Competitive Radioligand Binding Assay for D2R
A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor.[6][7] This assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Principle of the Assay
The assay relies on the competition between a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2R) and a range of concentrations of the unlabeled test compound for binding to the D2R present in a cell membrane preparation. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the test compound. By measuring the bound radioactivity at various concentrations of the test compound, an inhibition curve can be generated, and the inhibitory constant (Kᵢ) can be calculated.
Experimental Workflow
Caption: Workflow for the D2R competitive radioligand binding assay.
Detailed Protocol
Materials:
-
Cell Membranes: Commercially available or in-house prepared cell membranes from a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the D2R cell membranes on ice. Dilute to the desired concentration (typically 10-20 µg of protein per well) in ice-cold assay buffer.
-
Prepare a working solution of [³H]-Spiperone in assay buffer. The final concentration in the assay should be approximately equal to its Kₔ for the D2R (e.g., 0.2-0.5 nM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of each dilution of this compound.
-
Add 50 µL of the diluted [³H]-Spiperone solution to all wells.
-
Add 100 µL of the diluted D2R membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking. The incubation time should be sufficient to reach equilibrium.
-
-
Filtration:
-
Pre-soak the filter plate with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8]
-
Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate the Inhibitory Constant (Kᵢ):
-
Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Table 1: Hypothetical Binding Assay Data for this compound at the D2R
| Parameter | Value |
| Radioligand | [³H]-Spiperone |
| Radioligand Concentration ([L]) | 0.3 nM |
| Radioligand Kₔ | 0.15 nM |
| IC₅₀ | 45 nM |
| Kᵢ | 15 nM |
A Kᵢ value in the nanomolar range, as shown in the hypothetical data, would suggest that this compound is a potent binder to the Dopamine D2 receptor.
Assay 2: cAMP Accumulation Functional Assay
Once the binding affinity is established, a functional assay is necessary to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).[9] The D2R is a Gᵢ-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Principle of the Assay
This assay measures the ability of this compound to modulate cAMP levels in whole cells expressing the D2R. To measure the inhibitory effect of D2R activation, intracellular cAMP levels are first stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Agonist Mode: An agonist will mimic the effect of dopamine, inhibiting forskolin-stimulated cAMP production in a dose-dependent manner.
-
Antagonist Mode: An antagonist will block the inhibitory effect of a known D2R agonist (e.g., quinpirole) on forskolin-stimulated cAMP production.
Signaling Pathway
Caption: D2R signaling pathway leading to cAMP modulation.
Detailed Protocol
Materials:
-
Cells: A cell line stably expressing the human D2R (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) with supplements.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin: To stimulate adenylyl cyclase.
-
D2R Agonist: Quinpirole (for antagonist mode).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
Procedure:
Cell Preparation:
-
Seed the D2R-expressing cells into 96-well or 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and replace it with stimulation buffer.
Agonist Mode:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., quinpirole) in stimulation buffer.
-
Add the diluted compounds to the cells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
Antagonist Mode:
-
Prepare serial dilutions of this compound and a reference antagonist (e.g., haloperidol) in stimulation buffer.
-
Pre-incubate the cells with the diluted compounds for 15-30 minutes at 37°C.
-
Add a fixed concentration of a D2R agonist (e.g., quinpirole at its EC₈₀ concentration) to all wells except the forskolin-only control.
-
Add a fixed concentration of forskolin to all wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels.
Data Analysis and Interpretation
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
Table 2: Hypothetical Functional Assay Data for this compound at the D2R
| Assay Mode | Parameter | Value | Interpretation |
| Agonist | EC₅₀ | > 10 µM | No significant agonist activity observed. |
| Antagonist | IC₅₀ | 85 nM | Potent antagonist activity. |
Based on this hypothetical data, this compound would be classified as a potent Dopamine D2 receptor antagonist.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its binding affinity and functional activity at a putative target like the Dopamine D2 receptor, researchers can gain critical insights into its pharmacological profile. These foundational assays are essential steps in the drug discovery pipeline, guiding lead optimization, selectivity profiling, and further preclinical development.
References
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Development of peptide receptor binding assays: methods to avoid false negatives. (2009). PubMed Central. [Link]
-
Functional Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2018). PubMed. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Cell-based assays. Harvard University. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). International Journal of Molecular Sciences. [Link]
-
Ligand binding assay. Wikipedia. [Link]
-
Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. (2023). MDPI. [Link]
-
Receptor Binding Assay. Creative Bioarray. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). PubMed Central. [Link]
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]
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The Emergent Role of Piperidine Carboxamides in Cellular Cartography: A Guide to Chemical Probe Development
I. Foreword: Beyond the Scaffold - The Promise of Piperidine Carboxamides
In the intricate landscape of cell biology, chemical probes serve as our molecular flashlights, illuminating the functions of specific proteins and pathways within the vast, complex network of the cell. The piperidine carboxamide scaffold has recently emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to engage a wide array of biological targets. Derivatives of this core have shown activities ranging from anti-malarial and antiviral to the modulation of crucial cellular enzymes like calpains and proteasomes[1][2][3]. This guide moves beyond a single, hypothetical probe. Instead, we will establish a foundational framework for researchers, scientists, and drug development professionals on how to approach the validation and application of novel piperidine carboxamide derivatives as chemical probes. We will explore the principles of probe development, from initial characterization to robust cellular application, using the diverse known targets of this chemical family as illustrative examples.
II. The Piperidine Carboxamide Scaffold: A Privileged Framework for Target Engagement
The power of the piperidine carboxamide scaffold lies in its synthetic tractability and its three-dimensional architecture, which allows for precise orientation of functional groups to interact with protein binding pockets. This has led to the development of potent and selective inhibitors for a variety of target classes.
| Target Class | Example Derivative Target | Potential Cellular Process to Probe | Reference |
| Proteases | Plasmodium falciparum Proteasome β5 | Protein degradation, Parasite biology | [1] |
| Calpains | Calcium signaling, Cell motility, Apoptosis | [2] | |
| G-Protein Coupled Receptors (GPCRs) | CCR5 | Chemokine signaling, HIV entry, Inflammation | [4] |
| Serotonin 5-HT2C Receptor | Neurological signaling, Appetite regulation | [5] | |
| Ion Channels | T-type Calcium Channels | Neuronal excitability, Neuropathic pain | [6] |
| Viral Proteins | Cytomegalovirus (CMV) replication | Viral life cycle, Host-pathogen interactions | [3] |
| Bacterial Enzymes | DNA Gyrase | Bacterial replication, Antibiotic mechanism of action | [7] |
This table illustrates the broad target space accessible to piperidine carboxamide derivatives, underscoring their potential as a rich source of novel chemical probes for fundamental biological research.
III. From Hit to Probe: A Roadmap for Validation
A potent bioactive compound is not necessarily a useful chemical probe. A probe must be well-characterized, with a clearly defined mechanism of action and a high degree of selectivity for its intended target. The following workflow outlines the critical steps to validate a novel piperidine carboxamide derivative as a chemical probe.
Figure 1: A generalized workflow for the validation of a novel chemical probe.
A. Foundational In Vitro Characterization
1. Biochemical Potency Determination: The first step is to quantify the interaction of the compound with its purified target protein. This is typically done using enzymatic or binding assays to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). For a high-quality probe, an in vitro potency of <100 nM is desirable[8].
Protocol 1: General Enzyme Inhibition Assay (e.g., for Calpain)
-
Reagents and Materials:
-
Purified recombinant human calpain-1.
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM DTT, 5 mM CaCl2).
-
Test compound (4-Methylpiperidine-2-carboxamide derivative) stock solution in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 10 mM down to 1 nM.
-
In the microplate, add 2 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 20 µL of the purified calpain-1 enzyme solution (final concentration ~1-5 nM) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10-20 µM).
-
Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission ~380/460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Plot the reaction rate as a function of the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Selectivity Profiling: A critical step is to assess the selectivity of the probe against other related proteins. For example, a putative calpain inhibitor should be tested against other cysteine proteases like cathepsins[2]. Broad screening panels are commercially available for this purpose. A probe should be at least 30-fold more potent against its primary target than against other related proteins.
3. Mechanism of Action Studies: Understanding how the probe interacts with its target (e.g., competitive, non-competitive, or covalent) is crucial for interpreting experimental results. For covalent inhibitors, determining the rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) is necessary[9].
B. Rigorous Cellular Characterization
1. Cellular Potency and Target Engagement: It is essential to demonstrate that the probe can access its target in a cellular environment and exert its effect. Cellular potency (EC50) can be measured by assays that read out the downstream consequences of target inhibition. For instance, for a proteasome inhibitor, one could measure the accumulation of a specific proteasome substrate via Western blot or a reporter assay[1]. Cellular target engagement can be confirmed using techniques like the cellular thermal shift assay (CETSA).
*Protocol 2: Western Blot for Proteasome Inhibition
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of the piperidine carboxamide proteasome inhibitor (or a known control like MG132) for a defined period (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a known proteasome substrate (e.g., ubiquitinated proteins, p27) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
2. Phenotypic Assays and Controls: The ultimate utility of a chemical probe is to link the function of a protein to a cellular phenotype. This requires carefully designed experiments with appropriate controls. A crucial control is the use of a structurally related but inactive analogue of the probe. This helps to ensure that the observed phenotype is due to the on-target activity of the probe and not due to off-target effects or the chemical scaffold itself[10].
3. Cytotoxicity Assessment: It is important to determine the concentration range at which the probe does not cause general cellular toxicity. This can be assessed using assays that measure cell viability, such as the MTT or CellTiter-Glo assays. The half-maximal cytotoxic concentration (CC50) should be significantly higher than the cellular EC50 to provide a suitable experimental window.
IV. Application in Pathway Elucidation: A Hypothetical Case Study
Let's consider a hypothetical piperidine carboxamide derivative, "PipCar-X," which has been validated as a potent and selective inhibitor of a hypothetical kinase, "Kinase-Y."
Figure 2: A hypothetical signaling pathway interrogated by the chemical probe PipCar-X.
By treating cells with PipCar-X, a researcher can specifically block the activity of Kinase-Y and observe the downstream consequences. For example, one could use phosphoproteomics to identify the direct and indirect substrates of Kinase-Y, thereby mapping its position in the signaling network. This allows for the dissection of complex cellular processes and the formulation of new hypotheses about the role of Kinase-Y in health and disease.
V. Conclusion: A Call for Rigor and Openness
The piperidine carboxamide scaffold represents a fertile ground for the discovery of novel chemical probes. However, the utility of these tools is entirely dependent on the rigor of their validation. It is incumbent upon the scientific community to adhere to stringent criteria for chemical probe characterization and to be transparent about their limitations. By doing so, we can ensure that these powerful molecules continue to drive new discoveries in cell biology and beyond.
VI. References
-
Duff, et al. (Year not available). Discovery and inhibitory efficacies of five novel chemical classes of CtpA inhibitors. Source not fully available in search results.
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Vulcanchem. (n.d.). 4-Methylpiperidine-1-carboximidamide - 73771-19-4. Retrieved from [11]
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(2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. Retrieved from [6]
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Han, Y., et al. (2022). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. JoVE. Retrieved from
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BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers. BenchChem. Retrieved from
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(Year not available). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [1]
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Gui, K., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Retrieved from
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Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Retrieved from [2]
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(2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. Retrieved from [4]
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Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH. Retrieved from [8]
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(Year not available). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. Retrieved from
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Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie. Retrieved from
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(2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central. Retrieved from [10]
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(2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. Retrieved from [3]
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(Year not available). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Retrieved from [5]
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(2022). Structure-Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Retrieved from [7]
-
(Year not available). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI. Retrieved from [9]
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High-Throughput Screening Assays for 4-Methylpiperidine-2-carboxamide Derivatives: Application Notes and Protocols
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Application Notes & Protocols: A Phased Approach for Evaluating the Efficacy of 4-Methylpiperidine-2-carboxamide in Animal Models
Introduction: A Hypothesis-Driven Strategy for a Novel Chemical Entity
4-Methylpiperidine-2-carboxamide is a novel chemical entity (NCE) whose biological activity and therapeutic potential are currently uncharacterized. However, its core structure, a substituted piperidine, is a well-established pharmacophore in numerous drugs targeting the central nervous system (CNS).[1][2][3] Molecules containing the piperidine scaffold have shown a remarkable ability to cross the blood-brain barrier and modulate CNS targets, leading to therapies for pain, psychiatric disorders, and neurological diseases.[1][4][5]
Given this structural precedent, we hypothesize that this compound possesses CNS activity. This guide outlines a logical, phased preclinical strategy to systematically evaluate its efficacy. We will proceed from broad phenotypic screening to more complex, disease-relevant animal models, focusing on three high-probability therapeutic areas: analgesia (pain relief), anxiolysis (anxiety reduction), and neuroprotection.
This document serves as a comprehensive guide, detailing not just the "how" but the "why" behind each protocol. All procedures must adhere to ethical guidelines for animal research, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, to ensure data quality, reproducibility, and animal welfare.[6][7][8][9][10]
Phase I: Foundational In Vivo Characterization
Before assessing efficacy, it is critical to understand the compound's basic safety and pharmacokinetic profile in a living system. This phase establishes the dosing parameters for all subsequent studies.
Objective: To determine the maximum tolerated dose (MTD) and the pharmacokinetic (PK) profile of this compound in rodents.
Key Experiments:
-
Acute Tolerability Study: A dose-escalation study in mice to identify the MTD. This involves administering single, increasing doses of the compound and observing for any adverse clinical signs (e.g., sedation, hyperactivity, ataxia, seizures).
-
Pharmacokinetic (PK) Analysis: Following a single, well-tolerated dose, blood samples are collected at multiple time points. Plasma concentrations of the compound are measured to determine key PK parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Defines the peak exposure after dosing. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| t½ | Half-life | Determines the dosing interval needed to maintain therapeutic levels. |
| Brain Penetrance | Ratio of brain to plasma concentration | Crucial for confirming the compound reaches its intended site of action in the CNS. |
The results of Phase I will inform the selection of doses and the timing of behavioral assessments in Phase II. A compound with poor brain penetrance, for example, would not be a viable candidate for a CNS-acting drug.
Phase II: Broad Phenotypic Efficacy Screening
With a safe dose range established, the next step is to screen for a behavioral signal in validated, high-throughput animal models. This phase aims to answer the broad question: "Does the compound have any effect on pain, anxiety, or general neurological function?"
Workflow for Phase II Screening
Caption: Phased approach for preclinical evaluation of this compound.
Protocol 1: Hot Plate Test for Acute Analgesia
Rationale: The hot plate test is a classic model for assessing sensitivity to thermal pain and is particularly effective for detecting centrally acting analgesics.[11][12][13][14] The response—paw licking or jumping—is a supraspinally integrated behavior, making it more relevant to clinical pain than simple spinal reflexes.[13][15]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.2°C).[11] The animal is confined to the surface by a clear acrylic cylinder.
-
Acclimation: Animals (mice or rats) are habituated to the testing room for at least 30-60 minutes before the experiment.[11][16]
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency (in seconds) to the first sign of nociception (hind paw lick, flick, or jump) is recorded.[11] A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[11][16]
-
Dosing: Animals are randomized into groups (n=8-12 per group) and administered vehicle, a positive control (e.g., morphine), or this compound at various doses. Dosing is typically done via intraperitoneal (i.p.) or oral (p.o.) route.
-
Post-Dose Testing: At a predetermined time post-dosing (based on Tmax from Phase I), the latency to response is measured again.
-
Data Analysis: The primary endpoint is the change in latency from baseline. Data are often converted to "% Maximum Possible Effect" (%MPE) and analyzed using ANOVA followed by post-hoc tests.
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
Rationale: The EPM is one of the most widely used tests for screening anxiolytic-like compounds.[17][18][19][20][21] The test is based on the conflict between a rodent's innate aversion to open, elevated spaces and its drive to explore a novel environment.[22][23][24] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[18]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two perpendicular closed arms with high walls.[22][24]
-
Acclimation: Animals are habituated to the testing room (often under dim lighting) for at least 60 minutes.[23]
-
Dosing: Animals are randomized into groups and dosed with vehicle, a positive control (e.g., diazepam), or this compound.
-
Test Procedure: At the appropriate time post-dosing, each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5-10 minutes.[22][23] The session is recorded by an overhead camera.
-
Data Analysis: An automated tracking system is used to score key parameters.[23] A compound is considered to have anxiolytic-like effects if it significantly increases the time spent in and/or entries into the open arms without significantly altering the total distance traveled (a measure of general locomotor activity).
Table 2: Key Parameters in the Elevated Plus Maze
| Parameter | Interpretation |
| Time in Open Arms (%) | Primary measure of anxiety-like behavior. An increase suggests anxiolysis. |
| Entries into Open Arms (%) | Secondary measure of anxiety-like behavior and exploration. |
| Time in Closed Arms (%) | Inversely related to time in open arms. |
| Total Arm Entries | Measure of general locomotor activity. |
| Distance Traveled | Confirmatory measure of locomotor activity. Important for ruling out sedation or hyperactivity as a confounder. |
Phase III: Efficacy in Disease-Relevant Models
If Phase II screening reveals a promising signal (e.g., a significant, dose-dependent increase in pain threshold or time in open arms), the next step is to test the compound in a more complex and clinically relevant model. The choice of model is directly dictated by the Phase II results.
Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Rationale (If Analgesic Signal Detected): While the hot plate test assesses acute thermal pain, many clinical pain conditions are chronic and neuropathic in nature. The CCI model is a widely used and validated model of peripheral nerve injury that mimics symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia.[25][26][27][28][29]
Methodology:
-
Surgery: Under anesthesia, the common sciatic nerve of a rat is exposed, and loose ligatures are tied around it, causing a constriction.[25][27] This leads to inflammation and nerve damage, resulting in persistent pain-like behaviors in the affected paw.[26]
-
Model Validation: Several days post-surgery, the development of mechanical allodynia is confirmed using von Frey filaments. A significant decrease in the paw withdrawal threshold in the operated limb compared to the contralateral limb indicates successful model induction.
-
Efficacy Testing: Once the neuropathic state is stable (typically 7-14 days post-op), animals are treated with vehicle, a positive control (e.g., gabapentin), or this compound.
-
Behavioral Assessment: Paw withdrawal thresholds (mechanical allodynia) or latency to withdrawal from a thermal source (thermal hyperalgesia) are measured at various time points after dosing.
-
Data Analysis: The primary endpoint is the reversal of allodynia or hyperalgesia. A successful compound will significantly increase the paw withdrawal threshold or latency towards pre-surgery baseline levels.
Protocol 4: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
Rationale (If Strong Sedative/Motor Effects Detected): If the compound shows strong CNS depressant effects in Phase II, it may possess neuroprotective properties. The MCAO model is the most frequently used method to mimic focal cerebral ischemia (stroke) in rodents.[30][31][32] It allows for the evaluation of a compound's ability to reduce brain damage and improve functional outcomes after an ischemic insult.
Methodology:
-
Surgery (Intraluminal Suture Method): This technique involves inserting a monofilament suture into the external carotid artery and advancing it to block the origin of the middle cerebral artery, thereby stopping blood flow to a large portion of the forebrain.[30][31]
-
Occlusion & Reperfusion: The occlusion can be transient (suture is withdrawn after 30-90 minutes to allow reperfusion) or permanent.[31] Transient MCAO more closely models the clinical scenario of thrombolysis or thrombectomy.
-
Dosing Regimen: this compound can be administered before, during, or after the ischemic event to test for prophylactic or therapeutic effects.
-
Outcome Measures:
-
Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which delineates the pale, infarcted tissue from healthy red tissue.[31] The primary efficacy endpoint is a significant reduction in infarct volume.
-
Neurological Deficit Score: Functional outcome is assessed using a standardized scoring system that grades motor and neurological impairments.[33]
-
Long-term Behavioral Tests: More complex tests (e.g., rotarod, cylinder test) can be used to assess motor recovery over several weeks.
-
Visualizing the MCAO Workflow and Outcomes
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analytical methods for quantification of 4-Methylpiperidine-2-carboxamide in biological samples
Application Note & Protocol
A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Robust Quantification of 4-Methylpiperidine-2-carboxamide in Human Plasma
Abstract and Introduction
1.1. Scientific Context The piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases.[1][2] Derivatives have shown promise as potent inhibitors in oncology, such as anaplastic lymphoma kinase (ALK) inhibitors, and as novel treatments for infectious diseases like malaria.[3][4] this compound represents a key structural motif within this class. The accurate quantification of such molecules in biological matrices is fundamental to drug development, enabling the characterization of their pharmacokinetic (PK) and toxicokinetic (TK) profiles.[5]
1.2. Methodological Imperative Pharmacokinetic studies, which describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critically dependent on reliable bioanalytical methods to measure drug concentrations over time.[6][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and speed.[7] This document provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but the scientific rationale behind each step to ensure robust and reproducible results.
1.3. Principle of the Method The method employs a straightforward protein precipitation (PPT) technique for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer. Quantification is achieved using the stable isotope-labeled internal standard (SIL-IS), this compound-d3, to correct for matrix effects and variability during sample processing. The entire workflow is designed for high-throughput analysis while maintaining rigorous data quality.
Materials, Reagents, and Instrumentation
2.1. Chemicals and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): this compound-d3 (or a suitable structural analog like N-methylpiperidine-4-carboxamide if a SIL-IS is unavailable[8])
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant)
2.2. Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000/5000 series, Agilent 6400 series, Thermo Scientific TSQ series).
-
Analytical Column: Reversed-phase C18 column (e.g., Waters BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
General Lab Equipment: Analytical balance, calibrated pipettes, vortex mixer, microcentrifuge, 1.5 mL polypropylene tubes, 96-well plates.
Detailed Experimental Protocols
3.1. Preparation of Standard and Quality Control (QC) Solutions
The foundation of accurate quantification lies in the meticulous preparation of calibration standards and QCs.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of this compound and the internal standard (IS) into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C. These stocks are the ultimate reference for all subsequent dilutions.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare a set of working standards. These will be used to spike into the plasma to create the calibration curve.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike 5 µL of the appropriate working standard solutions into 95 µL of blank human plasma to achieve the final concentrations for the calibration curve. A typical range might be 1-1000 ng/mL.
-
Prepare QC samples in the same manner at a minimum of three concentration levels: Low (LQC, ~3x the lower limit of quantification), Medium (MQC), and High (HQC).
-
-
Internal Standard (IS) Working Solution:
-
Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
3.2. Sample Preparation: Protein Precipitation (PPT)
PPT is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.
-
Aliquot Samples: Pipette 50 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add IS and Precipitate: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at >13,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean tube or well. Avoid disturbing the protein pellet.
-
Dilute (Optional but Recommended): Add 100 µL of deionized water containing 0.1% formic acid. This step reduces the organic content of the final sample, preventing poor peak shape that can occur when injecting a high-acetonitrile sample into a low-organic mobile phase.
-
Inject: Inject 5-10 µL of the final solution onto the LC-MS/MS system.
Experimental Workflow Diagram
The following diagram illustrates the sample preparation and analysis pipeline.
Caption: Figure 1: LC-MS/MS Sample Preparation and Analysis Workflow.
3.3. LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | ||
| Column | Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm | Provides excellent retention for moderately polar compounds and high efficiency for sharp peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier promotes protonation of the analyte in the ESI source, enhancing the [M+H]+ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min. | A rapid gradient allows for efficient elution of the analyte and cleaning of the column, enabling a short run time suitable for high-throughput analysis. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperidine nitrogen is basic and readily accepts a proton, making positive ESI the ideal choice. |
| MRM Transitions | Analyte: m/z 143.1 → 84.1 IS: m/z 146.1 → 87.1 | These transitions must be optimized. The precursor ion ([M+H]+) for the analyte is 143.1. A likely product ion (84.1) corresponds to the piperidine ring after loss of the carboxamide group. The IS transitions are shifted by +3 Da due to the deuterium labels. |
| Dwell Time | 100 ms | Sufficient time to acquire at least 12-15 data points across each chromatographic peak for accurate integration. |
| Source Temperature | 550 °C | Optimizes desolvation of the ESI droplets. |
| IonSpray Voltage | +5500 V | Creates a strong electric field to facilitate ion formation. |
Bioanalytical Method Validation (BMV)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The protocols below are based on guidelines from the FDA and the International Council for Harmonisation (ICH).[6][10]
Validation Logic Diagram
Caption: Figure 2: Key Parameters for Bioanalytical Method Validation.
4.1. Selectivity and Specificity
-
Purpose: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or IS.
-
Protocol: Analyze at least six different lots of blank human plasma. Compare the chromatograms to a spiked sample at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: Response in blank samples at the retention time of the analyte should be <20% of the LLOQ response. For the IS, it should be <5%.
4.2. Linearity and Range
-
Purpose: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
-
Protocol: Analyze calibration curves (typically 8 non-zero standards) on three separate days. Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Acceptance Criteria: A linear regression model (typically with 1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).
4.3. Accuracy and Precision
-
Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol: Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) on three different days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).
4.4. Recovery and Matrix Effect
-
Purpose: To assess the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on ionization (matrix effect).
-
Protocol:
-
Recovery: Compare the peak area of an analyte from an extracted plasma sample (A) to that of a post-extraction spiked sample (B). Recovery % = (A/B) * 100.
-
Matrix Effect: Compare the peak area of a post-extraction spiked sample (B) to that of a neat solution standard (C). Matrix Effect % = (B/C) * 100.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The %CV of the matrix factor across different lots of plasma should be ≤15%.
4.5. Stability
-
Purpose: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.
-
Protocol: Analyze LQC and HQC samples (n=3) after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Bench-Top Stability: Stored at room temperature for a period reflecting typical sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -80°C for an extended period (e.g., 30, 90 days).
-
Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Summary of Validation Parameters (Hypothetical Data)
| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (100 ng/mL) | HQC (800 ng/mL) | Acceptance Criteria |
| Intra-day Precision (%CV) | 8.5% | 6.2% | 4.1% | 3.5% | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (%) | 104.2% | 97.8% | 101.5% | 98.9% | 85-115% (80-120% for LLOQ) |
| Inter-day Precision (%CV) | 11.2% | 8.9% | 6.5% | 5.8% | ≤15% (≤20% for LLOQ) |
| Inter-day Accuracy (%) | 106.8% | 95.5% | 103.2% | 101.1% | 85-115% (80-120% for LLOQ) |
| Recovery (%) | - | 92.1% | 94.5% | 93.8% | Consistent & Reproducible |
| Matrix Effect (%CV) | - | 7.8% | 5.4% | 6.1% | ≤15% |
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, and the comprehensive validation approach ensures that the method is reliable and suitable for supporting regulated pharmacokinetic studies in drug development. By explaining the scientific rationale behind the procedural choices, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it effectively.
References
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
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Bioanalytical Method Development Discussion. (2023). Advancing bioanalytical method development and validation for small molecules. YouTube. Available at: [Link]
-
Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry. Available at: [Link]
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Miao, Z., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of a Selective Cannabinoid Receptor Antagonist. Drug Metabolism and Disposition. Available at: [Link]
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Li, W., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma. Biomedical Chromatography. Available at: [Link]
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Gautam, A., & Singh, S. (2019). Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. Drug Development and Industrial Pharmacy. Available at: [Link]
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Auti, P., et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. Available at: [Link]
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Lee, C. R., & Flarakos, J. (2010). Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH. Available at: [Link]
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Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. The AAPS Journal. Available at: [Link]
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Smith, D. A. (Ed.). (2010). Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Royal Society of Chemistry. Available at: [Link]
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Plumb, R. (n.d.). Bioanalytical methods. Charles University Research Portal. Available at: [Link]
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Morris, M. (2024). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Journal of Pharmaceutical Sciences. Available at: [Link]
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Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna Journal of Medical Biotechnology. Available at: [Link]
-
Kourňavová, M. (2020). Validation of chromatographic methods in pharmaceutical analysis. Charles University Digital Repository. Available at: [Link]
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Kumar, P., & Singh, S. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis. Available at: [Link]
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Application Note & Protocol: Preparation of 4-Methylpiperidine-2-carboxamide Stock Solutions for Cell Culture
Abstract
This document provides a detailed methodology for the preparation, sterilization, and storage of stock solutions of 4-Methylpiperidine-2-carboxamide for use in cell-based assays. The protocols herein are designed to ensure solution integrity, minimize solvent-induced cytotoxicity, and promote experimental reproducibility. We address critical parameters including solvent selection, concentration, sterilization methods, and handling procedures to maintain the compound's stability and biological activity. These guidelines are intended for researchers, scientists, and drug development professionals engaged in in vitro studies.
Introduction: The Criticality of Proper Stock Solution Preparation
The piperidine carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with analogs demonstrating activity as PARP inhibitors for cancer treatment and as selective inhibitors of the Plasmodium falciparum proteasome in malaria research.[1] The reliability and reproducibility of in vitro data derived from cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. Improper handling can lead to issues such as poor solubility, compound degradation, inaccurate concentration, or microbial contamination, all of which can confound experimental results.
This guide establishes a self-validating framework for preparing this compound stock solutions. The core principle is to create a highly concentrated, sterile primary stock in a suitable organic solvent, which can then be accurately diluted to a final working concentration in aqueous cell culture medium. This approach minimizes the introduction of organic solvents to cell cultures, thereby reducing the risk of cytotoxicity and off-target effects.[2]
Physicochemical Properties & Solvent Selection
A thorough understanding of the compound's properties is the first step in protocol design. While extensive experimental solubility data for this compound is not widely published, its structure as a small organic molecule guides the solvent selection process.
| Property | Data / Recommendation | Rationale & Justification |
| Molecular Formula | C₇H₁₄N₂O | Based on the chemical structure of the parent compound, N-methylpiperidine-4-carboxamide.[3] |
| Molecular Weight | 142.20 g/mol | Based on the chemical structure of the parent compound, N-methylpiperidine-4-carboxamide.[3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), Cell Culture Grade | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of poorly water-soluble organic compounds.[4][5] It is a standard solvent for compound libraries and is miscible with water and cell culture media, facilitating subsequent dilutions.[6] |
| Alternative Solvents | Ethanol, Absolute | Ethanol can be an alternative, but it is generally more volatile and may not possess the same broad solubilizing power as DMSO for all compounds. |
| Aqueous Solubility | Predicted to be low. | The carboxamide and piperidine moieties offer some polarity, but the overall structure suggests limited solubility in neutral aqueous solutions like PBS or saline. Direct dissolution in media is not recommended.[6] |
| Final [DMSO] in Media | ≤ 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells and interfere with assay components.[2] Maintaining a consistent, low final concentration across all treatments and including a vehicle control is critical for valid results.[7] |
Experimental Workflow Overview
The overall process involves creating a high-concentration primary stock, ensuring its sterility, and then preparing a fresh working solution for each experiment. This workflow minimizes waste and preserves the integrity of the primary compound stock.
Caption: Workflow for stock solution preparation.
Detailed Protocols
Safety Precaution: Always handle this compound and DMSO in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.
Materials:
-
This compound (MW: 142.20 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Calculate Required Mass: To prepare a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 142.20 g/mol × 1000 mg/g = 1.422 mg
-
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out approximately 1.422 mg of this compound directly into the tube.
-
Expert Tip: Weighing quantities greater than 1 mg minimizes measurement error. If smaller amounts are needed, it is more accurate to create a more concentrated initial stock (e.g., 100 mM) and perform an intermediate dilution in DMSO.[8]
-
-
Add Solvent: Add 1.0 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[2] Visually inspect the solution against a light source to ensure no particulates remain.
Protocol 2: Sterilization of the Primary Stock Solution
Since small organic compounds are often heat-labile, autoclaving is not recommended.[9] Sterile filtration is the preferred method to eliminate potential microbial contaminants.
Materials:
-
10 mM Primary Stock Solution (from Protocol 1)
-
Sterile 1 mL or 3 mL syringe
-
Sterile 0.2 µm syringe filter (must be DMSO-compatible, e.g., PTFE or nylon)
-
Sterile receiving tube (e.g., 1.5 mL microcentrifuge tube)
Methodology:
-
Prepare Filtration Assembly: Aseptically attach the 0.2 µm DMSO-compatible syringe filter to the tip of a sterile syringe.
-
Draw Solution: Draw the 10 mM stock solution from Protocol 1 into the syringe.
-
Filter: Place the tip of the filter into a sterile receiving tube. Gently and steadily depress the syringe plunger to pass the entire solution through the filter.
-
Label: Clearly label the receiving tube as "10 mM this compound in DMSO," including the preparation date and your initials.
Protocol 3: Aliquoting and Long-Term Storage
Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[12]
Materials:
-
Sterile 10 mM Primary Stock Solution (from Protocol 2)
-
Sterile, low-binding microcentrifuge tubes (e.g., 0.5 mL)
-
Pipettors and sterile tips
Methodology:
-
Determine Aliquot Volume: Decide on a practical single-use volume (e.g., 20-50 µL) based on your typical experimental needs.
-
Dispense Aliquots: In a sterile environment (such as a biosafety cabinet), carefully dispense the determined volume into sterile, clearly labeled microcentrifuge tubes.
-
Storage: Tightly cap the aliquots and store them in a freezer.
Protocol 4: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the final dilution into aqueous medium immediately before adding to cells.
Materials:
-
One frozen aliquot of 10 mM Primary Stock Solution
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Thaw Stock: Remove one aliquot from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Calculate Dilution: Determine the volume of stock needed for your final concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration
-
Volume of Stock = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Prepare Working Solution: Add 999 µL of pre-warmed cell culture medium to a sterile tube. Add the 1 µL of 10 mM stock solution directly into the medium and immediately vortex or pipette mix gently to disperse the compound and prevent precipitation.
-
Best Practice: To avoid localized high concentrations that can cause precipitation, add the small volume of DMSO stock to the larger volume of aqueous medium while gently vortexing.[7]
-
-
Prepare Vehicle Control: A vehicle control is essential. Prepare a mock treatment by adding the same volume of pure DMSO to the same volume of cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This control is used to verify that any observed cellular effects are due to the compound and not the solvent.
-
Use Immediately: Use the freshly prepared working solution and vehicle control immediately. Do not store working solutions in aqueous media, as compound stability and solubility may be compromised over time.[6]
References
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]
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Captivate Bio. (2021). SMALL MOLECULES. Retrieved from Captivate Bio Website. [Link]
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Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from an academic source. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences Website. [Link]
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ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from ResearchGate. [Link]
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YouTube. (2021). Making stock solutions - how and why. Retrieved from YouTube. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). 4-Methylpiperidine-4-carboxamide hydrochloride. Retrieved from PubChem. [Link]
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Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]
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Springer Nature Experiments. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from Springer Nature Experiments. [Link]
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PMC. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from PubMed Central. [Link]
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PubChem. (n.d.). 4-tert-butyl-N-methylpiperidine-2-carboxamide. Retrieved from PubChem. [Link]
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Frederick National Laboratory for Cancer Research. (n.d.). Preparation and Sterilization of Solutions. Retrieved from Frederick National Laboratory Website. [Link]
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PubChem. (n.d.). N-methylpiperidine-4-carboxamide. Retrieved from PubChem. [Link]
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YouTube. (2019). Sterilization of Biopharmaceutical product: Principles, Practice and Validation. Retrieved from YouTube. [Link]
-
PubChem. (n.d.). 4-Methylpiperidine-2-carboxylic acid. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). (2R,4S)-4-Methylpiperidine-2-carboxylic acid. Retrieved from PubChem. [Link]
-
MDPI. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Retrieved from MDPI. [Link]
- Google Patents. (2010). Solvent-based sterilisation of pharmaceuticals.
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture?. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 4-Methylpiperidine. Retrieved from PubChem. [Link]
-
PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from PubMed Central. [Link]
-
MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from MDPI. [Link]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]
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Application Note: Formulation Strategies and Protocols for In Vivo Delivery of 4-Methylpiperidine-2-carboxamide
Abstract
Piperidine scaffolds are privileged structures in modern medicinal chemistry, found in numerous pharmaceuticals targeting a wide array of diseases, including those affecting the central nervous system (CNS).[1][2][3] 4-Methylpiperidine-2-carboxamide represents a class of small molecules with significant therapeutic potential. However, like many small hydrophilic compounds, its successful translation from bench to clinic is hampered by significant in vivo delivery challenges, primarily poor membrane permeability and rapid systemic clearance. This guide provides researchers, scientists, and drug development professionals with a detailed overview of formulation strategies to overcome these hurdles. We present the scientific rationale and step-by-step protocols for developing liposomal and polymeric nanoparticle formulations, alongside methodologies for their physicochemical characterization and subsequent in vivo evaluation.
Introduction: The Challenge of Delivering Piperidine Carboxamides
The this compound scaffold, by its nature, possesses characteristics that make in vivo delivery non-trivial. The piperidine ring and carboxamide group confer a degree of hydrophilicity, which can limit passive diffusion across biological membranes like the intestinal epithelium for oral delivery or the blood-brain barrier (BBB) for CNS applications.[4] Consequently, when administered in a simple aqueous solution, the molecule is likely to exhibit low bioavailability and a short circulatory half-life, minimizing its therapeutic efficacy.
Advanced formulation strategies are therefore not just beneficial but essential. By encapsulating the molecule in a nanocarrier, we can fundamentally alter its pharmacokinetic and pharmacodynamic profile. The goal is to create a delivery system that protects the drug from degradation, improves its circulation time, and facilitates its transport to the target site.[5]
Guiding Principle: From Molecule to Medicine
A systematic, multi-step approach is critical for developing an effective in vivo delivery system. The process begins with understanding the molecule's intrinsic properties and culminates in rigorous in vivo testing.
Caption: High-level workflow for formulation development and in vivo testing.
Formulation Strategy 1: Liposomal Encapsulation
Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. For a hydrophilic molecule like this compound, the drug is encapsulated within the internal aqueous core.[6] This strategy protects the drug from enzymatic degradation and reduces its clearance by the reticuloendothelial system (RES), especially when the liposome surface is modified with polyethylene glycol (PEG), a process known as PEGylation.[6]
Caption: Structure of a PEGylated liposome for hydrophilic drug delivery.
Protocol: Liposome Preparation by Thin-Film Hydration & Extrusion
This protocol is a widely used and reproducible method for generating multilamellar vesicles (MLVs), which are then downsized to form small unilamellar vesicles (SUVs) of a defined size.[7]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, water bath, bath sonicator, liposome extruder, polycarbonate membranes (100 nm pore size).
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. A common molar ratio is 55:40:5.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 60-65°C (above the transition temperature of DSPC).
-
Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the flask's inner surface.
-
Continue to apply the vacuum for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in PBS at the desired concentration (e.g., 10 mg/mL).
-
Warm the drug solution to 60-65°C.
-
Add the warm drug solution to the lipid film-coated flask.
-
Agitate the flask by hand or on the rotary evaporator (with the vacuum off) at 60-65°C for 1-2 hours. This process hydrates the lipid film, forming MLVs that encapsulate the drug solution.[7]
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to 60-65°C.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the liposome suspension through the membrane 11-21 times. This repeated extrusion process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of SUVs.[7]
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified by dialysis against PBS or by using size exclusion chromatography.
-
Physicochemical Characterization
| Parameter | Method | Typical Target Value | Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 | Size affects circulation time and biodistribution. Low Polydispersity Index (PDI) indicates a homogenous sample. |
| Zeta Potential | Laser Doppler Velocimetry | Neutral to slightly negative | Predicts colloidal stability and interaction with biological components. |
| Encapsulation Efficiency | Lysis & Quantification | > 10% (can be low for passive loading) | Determines the percentage of the initial drug that is successfully encapsulated. |
Protocol for Encapsulation Efficiency (EE%):
-
Take a known volume of the purified liposome formulation.
-
Lyse the liposomes using a suitable detergent (e.g., 0.5% Triton X-100) or solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the total drug concentration (C_total) using a validated analytical method like LC-MS/MS.
-
Quantify the concentration of the unencapsulated drug (C_free) from the filtrate/dialysate during the purification step.
-
Calculate EE% using the formula: EE% = (C_total - C_free) / C_total * 100.
Formulation Strategy 2: Polymeric Nanoparticles
Polymeric nanoparticles are solid colloidal particles in which a drug can be encapsulated, dissolved, or adsorbed.[8] For CNS delivery, nanoparticles made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) are particularly promising.[9] They can be engineered to cross the BBB through various mechanisms and provide sustained release of the therapeutic agent.[9][10]
Caption: Polymeric nanoparticle with dispersed drug and surface ligands.
Protocol: PLGA Nanoparticle Preparation by Nanoprecipitation
Nanoprecipitation is a straightforward method for preparing polymeric nanoparticles, suitable for drugs that are soluble in the solvent phase.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
This compound
-
Acetone (solvent)
-
Poloxamer 188 or Polyvinyl Alcohol (PVA) (stabilizer)
-
Deionized water (non-solvent)
-
Magnetic stirrer, centrifuge.
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in acetone (e.g., 5 mL).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, for example, 1% w/v Poloxamer 188 in deionized water (e.g., 10 mL).
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer at moderate speed.
-
Add the organic phase dropwise into the aqueous phase. The rapid diffusion of acetone into water causes the polymer to precipitate, instantly forming nanoparticles that entrap the drug.
-
-
Solvent Evaporation:
-
Leave the resulting suspension stirring gently for 3-4 hours at room temperature to allow for the complete evaporation of acetone.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes).
-
Discard the supernatant, which contains the unencapsulated drug and excess stabilizer.
-
Resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to ensure complete removal of free drug.
-
The final pellet can be resuspended in a suitable buffer (e.g., PBS) for immediate use or lyophilized for long-term storage.
-
Physicochemical Characterization
| Parameter | Method | Typical Target Value | Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 250 nm, PDI < 0.2 | Size is crucial for avoiding rapid clearance and for potential BBB transport. |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | A negative charge, typical for PLGA, contributes to stability by preventing aggregation. |
| Drug Loading & EE% | Lysis & Quantification | Loading: 1-10%, EE%: > 50% | Determines the amount of drug carried per unit weight of the nanoparticle and the efficiency of the process. |
In Vivo Evaluation: Protocols and Considerations
After successful formulation and characterization, the next critical step is to evaluate the performance in a relevant animal model.
Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To compare the plasma and brain concentration-time profiles of the formulated this compound versus a simple solution of the free drug.
Animals:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
Experimental Groups (n=3-5 per time point):
-
Free Drug in Saline, Intravenous (IV)
-
Formulation (e.g., Liposomes), IV
-
Free Drug in Saline, Oral (PO)
-
Formulation, PO (if applicable)
Procedure:
-
Dosing: Administer the compound to each group at a defined dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Tissue Collection (for CNS studies): At the final time point for each cohort, euthanize the animals and perfuse with cold saline to remove blood from the vasculature. Harvest the brain, weigh it, and store it at -80°C.
Bioanalytical Method: LC-MS/MS Quantification
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in complex biological matrices like plasma and brain homogenate.[11][12][13]
Key Steps:
-
Sample Preparation: Use protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and interferences from the plasma or brain homogenate samples.[13]
-
Chromatographic Separation: Use a suitable HPLC/UPLC column (e.g., C18) to separate the analyte from other components.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection and quantification.
-
Data Analysis: Construct a calibration curve using standards of known concentration to determine the concentration of the drug in the unknown samples.
Efficacy Studies
Once favorable pharmacokinetics are established (e.g., increased plasma exposure, enhanced brain penetration), the formulation should be tested in a relevant disease model.[14][15] The choice of model is entirely dependent on the therapeutic hypothesis for this compound. For example, if it is being investigated as an antimalarial, a humanized SCID mouse model of P. falciparum infection could be used.[16]
Conclusion
The in vivo delivery of promising therapeutic agents like this compound requires a deliberate and scientifically-grounded formulation strategy. Encapsulation within nanocarriers such as liposomes and polymeric nanoparticles offers a proven path to overcoming inherent physicochemical limitations. By improving stability, extending circulation, and enhancing delivery to target tissues, these formulations can unlock the full therapeutic potential of the molecule. The protocols and characterization methods described in this guide provide a comprehensive framework for researchers to systematically develop and evaluate advanced drug delivery systems, accelerating the journey from a promising compound to an effective therapy.
References
-
Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.). Frontiers in Pharmacology. [Link]
-
Eloy, J. O., et al. (2014). Liposomes as carriers of hydrophilic small molecule drugs: strategies to enhance encapsulation and delivery. Colloids and Surfaces B: Biointerfaces, 123, 345-363. [Link]
-
Liposome Encapsulated Small Molecule Development Service. (n.d.). Creative Biolabs. [Link]
-
Liposomes as carriers of hydrophilic small molecule drugs: Strategies to enhance encapsulation and delivery. (2014). The Ohio State University. [Link]
-
Song, Z., et al. (2017). Polymeric Nanoparticles for Drug Delivery to the Central Nervous System. Pharmaceutics, 9(4), 39. [Link]
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Mittal, D., et al. (2014). Nanotechnology for CNS Delivery of Bio-Therapeutic Agents. Journal of Controlled Release, 185, 103-116. [Link]
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Upadhyay, R. K. (2014). Nanotechnology-based drug delivery for the treatment of CNS disorders. Nano Today, 9(1), 47-59. [Link]
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Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. (2024). MDPI. [Link]
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Nano Approaches Toward CNS Drug Delivery. (n.d.). Taylor & Francis Group. [Link]
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4-Methylpiperidine-4-carboxamide hydrochloride. (n.d.). PubChem. [Link]
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Gamo, F. J., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(5), 834-845.e9. [Link]
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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). MDPI. [Link]
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Efficacy Studies. (n.d.). WuXi Biologics. [Link]
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Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(14), 4068-4072. [Link]
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Formulation strategies to improve oral peptide delivery. (2014). Semantic Scholar. [Link]
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Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
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Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2025). ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
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Determining the Potency of Novel Bioactive Molecules: A Guide to Calculating IC50 and EC50 Values for 4-Methylpiperidine-2-carboxamide
Introduction: Unveiling the Bioactivity of Novel Chemical Entities
In the landscape of drug discovery and development, the initial characterization of a novel chemical entity's biological activity is a critical step. For a compound such as 4-Methylpiperidine-2-carboxamide, a piperidine derivative with potential therapeutic applications, quantifying its potency is paramount. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for determining the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These two key parameters provide a quantitative measure of a compound's potency in inhibiting a specific biological process or eliciting a functional response, respectively.
While specific biological targets for this compound are still under investigation, this application note will provide a robust framework for its characterization. The protocols outlined herein are designed to be adaptable, whether the compound is found to be an enzyme inhibitor, a receptor antagonist, or an agent affecting cell viability. We will delve into the theoretical underpinnings of dose-response relationships, provide detailed step-by-step protocols for both in vitro and cell-based assays, and guide you through the essential data analysis to derive reliable IC50 and EC50 values.
Pillar 1: The Science of Dose-Response Relationships
The fundamental principle underlying the determination of IC50 and EC50 values is the dose-response relationship , which describes how the magnitude of a biological response is related to the concentration of a drug or compound.[1][2][3] Typically, when the response is plotted against the logarithm of the compound concentration, the resulting curve is sigmoidal (S-shaped).[1] This curve graphically represents the potency of the compound.
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor that is required to reduce the rate of a biological process by 50%.[4][5][6] It is a common measure of the potency of an antagonist or inhibitor. A lower IC50 value indicates a more potent inhibitor.
-
EC50 (Half-Maximal Effective Concentration): This is the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[5] It is used to measure the potency of a compound that elicits a biological response, such as an agonist stimulating a receptor or a compound promoting cell growth. A lower EC50 value signifies greater potency.
The shape of the dose-response curve is defined by several parameters, including the baseline (minimum response), the maximum response, the slope of the curve (Hill slope), and the IC50 or EC50 value.[1] Accurate determination of these parameters requires robust experimental design and appropriate data analysis, typically involving non-linear regression.[7][8]
Pillar 2: Experimental Protocols for Potency Determination
The choice of assay for determining the potency of this compound will depend on its putative mechanism of action. Here, we provide two detailed, adaptable protocols: one for determining the IC50 value in an in-vitro enzyme inhibition assay and another for determining the EC50 value in a cell-based viability assay.
Protocol 1: In-Vitro Enzyme Inhibition Assay for IC50 Determination
This protocol is designed to measure the ability of this compound to inhibit the activity of a purified enzyme. The specific enzyme, substrate, and detection method will need to be optimized for the biological system under investigation.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
96-well microplates
-
Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)
Experimental Workflow:
Caption: Workflow for IC50 determination in an enzyme inhibition assay.
Step-by-Step Methodology:
-
Prepare a serial dilution of this compound:
-
Start with a high concentration of the compound stock solution.
-
Perform a series of dilutions (e.g., 1:3 or 1:10) in the assay buffer to create a range of concentrations that will span the expected IC50 value. It is crucial to include a vehicle control (e.g., DMSO) without the compound.
-
-
Set up the assay plate:
-
Add a fixed volume of each compound dilution to triplicate wells of a 96-well plate.
-
Include wells for a "no inhibitor" control (vehicle only) and a "no enzyme" control (assay buffer only) to determine the 100% and 0% activity levels, respectively.
-
-
Add the enzyme:
-
Add a fixed volume of the prepared enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.[6]
-
-
Initiate the enzymatic reaction:
-
Add a fixed volume of the substrate solution to all wells to start the reaction.
-
-
Incubate and measure the reaction:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Stop the reaction if necessary, using a specific stop solution.
-
Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.
-
Protocol 2: Cell-Based Viability Assay for EC50 Determination
This protocol is suitable for assessing the effect of this compound on cell proliferation or cytotoxicity. The choice of cell line should be relevant to the intended therapeutic area.
Materials:
-
Relevant cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)[9][10]
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Experimental Workflow:
Caption: Workflow for EC50 determination in a cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an optimized density and allow them to adhere and resume growth overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the expected kinetics of the compound's effect.[4]
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of the signal.
-
Measure the signal using a microplate reader.
-
Pillar 3: Data Analysis and Interpretation
Accurate calculation of IC50 and EC50 values is critically dependent on the correct analysis of the dose-response data. The use of specialized software such as GraphPad Prism is highly recommended for this purpose.[11][12]
Data Analysis Workflow:
-
Data Normalization:
-
For IC50 determination, convert the raw data to percentage inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
For EC50 determination from a viability assay, normalize the data to the vehicle-treated cells (100% viability) and a background control (0% viability).
-
-
Logarithmic Transformation of Concentration:
-
Non-Linear Regression:
-
Plot the normalized response (e.g., % inhibition or % viability) against the log-transformed concentrations.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response with variable slope).[7][8][15] This model will estimate the top and bottom plateaus of the curve, the Hill slope, and the log(IC50) or log(EC50).
Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
Determining the IC50/EC50 Value:
-
The software will directly provide the IC50 or EC50 value from the curve fit, which is the concentration at which the response is 50% of the maximal effect.[4]
-
Data Presentation:
All quantitative data should be summarized in a clear and structured table for easy comparison.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 (µM) | 95% Confidence Interval | R² of Curve Fit |
| This compound | Enzyme Inhibition | [Specify Enzyme] | [Calculated Value] | [Lower - Upper] | [Value] |
| This compound | Cell Viability | [Specify Cell Line] | [Calculated Value] | [Lower - Upper] | [Value] |
| [Reference Compound] | [Specify] | [Specify] | [Known Value] | [N/A] | [N/A] |
Conclusion: A Pathway to Characterizing Novel Compounds
The determination of IC50 and EC50 values is a cornerstone of early-stage drug discovery and provides a standardized measure of a compound's potency. For a novel molecule like this compound, the application of these robust and adaptable protocols will be instrumental in elucidating its biological activity. By carefully designing experiments, meticulously executing the protocols, and employing appropriate non-linear regression analysis, researchers can confidently quantify the potency of this and other promising new chemical entities, thereby paving the way for further preclinical development.
References
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Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]
-
Britannica. (2023, December 26). Dose-response relationship. Retrieved from [Link]
-
Oxford Academic. (n.d.). Dose–response relationship. Retrieved from [Link]
-
Aronson, J. K. (2004). Concentration-effect and dose-response relations in clinical pharmacology. British Journal of Clinical Pharmacology, 57(3), 231–235. Retrieved from [Link]
-
CLYTE. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in biopharmaceutical research, 3(2), 274-284. Retrieved from [Link]
-
Dr. Saki Pan Academy. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
PubMed. (n.d.). Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. Retrieved from [Link]
-
ResearchGate. (2014, January 5). How can I calculate the IC50 value using a non linear model? Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability (MTT assay) for determination of EC50 of COX-2... Retrieved from [Link]
-
ResearchGate. (2022, October 27). How to determine EC50 value in vitro for drug/vitamins/supplements? Retrieved from [Link]
-
ACS Publications. (2022, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Biology LibreTexts. (2023, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
-
Alsford Lab - LSHTM Blogs. (n.d.). EC50 analysis. Retrieved from [Link]
-
Nanolive. (n.d.). Feature Application: Calculating kinetic EC50 values from dose-response curves. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
ResearchGate. (2010, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
NIH. (2023, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
ResearchGate. (2012, November 22). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-Methylpiperidine-2-carboxamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 4-Methylpiperidine-2-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and formulation of this compound.
Q1: I'm having trouble dissolving this compound in my neutral aqueous buffer. What are the first steps I should take?
A1: Difficulty in dissolving this compound in neutral aqueous buffers (pH ~7.0-7.4) is a common challenge. The molecule's structure, featuring a basic piperidine ring and a polar carboxamide group, dictates its pH-dependent solubility.
Your initial troubleshooting should focus on two key areas: understanding the compound's properties and implementing basic formulation adjustments.
-
Verify Compound Purity and Form: Ensure the purity of your compound using methods like HPLC or NMR. The presence of impurities can significantly impact solubility. Also, confirm if you are working with the free base or a salt form, as this will drastically alter its solubility characteristics.
-
pH Adjustment: The piperidine nitrogen in your molecule is basic. At neutral pH, it is likely not fully protonated, limiting its solubility. Lowering the pH of your buffer will protonate this nitrogen, creating a positively charged species that is significantly more soluble in water. A good starting point is to attempt dissolution in a slightly acidic buffer (e.g., pH 4-5).
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. While specific experimental data for this exact molecule may not be readily available, we can infer its properties from its chemical structure.
-
pKa: The piperidine ring contains a secondary amine, which is basic. The pKa of piperidine itself is approximately 11.2. The presence of the electron-withdrawing carboxamide group at the 2-position will lower the pKa of the piperidine nitrogen. A reasonable estimate for the pKa of this compound would be in the range of 9 to 10. This means that at a pH below its pKa, the molecule will be predominantly in its protonated, more soluble cationic form.
-
logP: The logarithm of the octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. The methyl group and the piperidine ring contribute to its lipophilicity, while the carboxamide group adds polarity. The estimated logP is likely to be in a range that suggests moderate lipophilicity, contributing to its limited aqueous solubility, especially in its neutral form.
-
Crystal Lattice Energy: If your compound is a crystalline solid, the energy of the crystal lattice must be overcome for it to dissolve. Highly stable crystal forms will have lower solubility.
Q3: How do I systematically determine the best pH for dissolving my compound?
A3: A pH-solubility profile is a fundamental experiment to systematically identify the optimal pH for solubilizing ionizable compounds like this compound. This involves measuring the equilibrium solubility of the compound across a range of pH values.
The underlying principle is based on the Henderson-Hasselbalch equation. For a basic compound like this, solubility increases as the pH of the solution drops further below the pKa of the basic functional group.
Below is a step-by-step protocol to generate a pH-solubility profile.
Protocol 1: pH-Dependent Solubility Profiling
-
Prepare a Series of Buffers: Prepare a set of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7, 8, and 10). Use buffers with sufficient buffering capacity, such as citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount added should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A preliminary time-to-equilibrium study can be beneficial.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation at a high speed, followed by careful collection of the supernatant. Filtration through a 0.22 µm syringe filter can also be used, but be sure to test for any potential drug binding to the filter membrane.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the measured final pH of each solution. This plot will visually represent the pH-solubility profile of your compound.
Q4: pH adjustment alone is not sufficient for my desired concentration. What other strategies can I employ?
A4: If pH adjustment does not achieve your target concentration, the next step is to explore the use of formulation excipients such as co-solvents and cyclodextrins. These work by modifying the properties of the solvent to make it more favorable for the solute.
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous solvent. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO): A powerful and versatile solvent, but can have implications for certain biological assays.
-
Ethanol: A commonly used and biologically acceptable solvent.
-
Polyethylene glycols (PEGs), such as PEG 300 and PEG 400: These are non-volatile and have a good safety profile.
-
Propylene glycol: Another widely used and safe co-solvent.
-
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate lipophilic guest molecules, like this compound, forming inclusion complexes that are more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and safety.
The choice of excipient will depend on the specific requirements of your experiment, including the desired concentration, the biological system being used, and any potential downstream applications.
Troubleshooting Workflow
The following diagram outlines a logical workflow for systematically addressing solubility challenges with this compound.
Caption: A decision-making flowchart for solubility enhancement.
Data Summary: Expected Solubility Enhancement
The following table provides an estimate of the potential solubility improvements that can be achieved with different formulation strategies. These values are illustrative and should be confirmed experimentally for your specific batch of this compound.
| Formulation Strategy | Vehicle/Buffer | Expected Fold Increase in Solubility (vs. Neutral Buffer) | Considerations |
| pH Adjustment | pH 4.0 Citrate Buffer | 10 - 100x | Potential for pH-related effects in biological assays. |
| Co-solvent | 10% (v/v) Ethanol in Water | 5 - 20x | May require a solvent control in experiments. |
| Co-solvent | 5% (v/v) DMSO in Water | 20 - 200x | Check for compatibility with your experimental system. |
| Cyclodextrin | 10% (w/v) HP-β-CD in Water | 10 - 500x | Can alter the free concentration of the compound. |
Protocol 2: Co-solvent and Cyclodextrin Screening
This protocol provides a method for rapidly screening the effectiveness of various co-solvents and cyclodextrins.
-
Prepare Stock Solutions of Excipients:
-
Prepare a 50% (v/v) solution of Ethanol in your chosen aqueous buffer.
-
Prepare a 50% (v/v) solution of PEG 400 in your chosen aqueous buffer.
-
Prepare a 40% (w/v) solution of HP-β-CD in your chosen aqueous buffer. Gentle warming may be required to dissolve the cyclodextrin.
-
-
Set up Screening Vials: In separate vials, prepare a series of excipient concentrations (e.g., 0%, 5%, 10%, 20%). For example, to make a 10% ethanol solution, you would mix 0.2 mL of the 50% ethanol stock with 0.8 mL of buffer.
-
Add Excess Compound: Add an excess amount of this compound to each vial.
-
Equilibrate and Quantify: Follow steps 3-6 from Protocol 1: pH-Dependent Solubility Profiling .
-
Analyze Results: Plot the solubility of your compound as a function of the excipient concentration to determine the most effective solubilizing agent and its optimal concentration.
Q5: Could forming a salt of this compound be a viable long-term solution?
A5: Absolutely. For a basic compound like this, forming a salt with a pharmaceutically acceptable acid is a very common and effective strategy to improve aqueous solubility and dissolution rate. The salt form is essentially a pre-protonated version of your molecule, which readily dissolves in water.
Common salt-forming acids include hydrochloric acid (HCl), sulfuric acid, methanesulfonic acid, and tartaric acid. The choice of the counter-ion can influence not only solubility but also stability, hygroscopicity, and crystallinity of the solid form.
A small-scale salt screening experiment can be performed to identify promising salt forms. This typically involves reacting the free base with different acids in various solvents and analyzing the resulting solids for their physicochemical properties.
By systematically applying these principles and protocols, you can effectively overcome the solubility challenges associated with this compound and advance your research and development activities.
References
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Methylpiperidine-2-carboxamide
Welcome to the technical support center for the synthesis of 4-Methylpiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis. We will move from general considerations to specific troubleshooting scenarios to help you navigate the complexities of this procedure.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and scalable method is the catalytic hydrogenation of the corresponding pyridine precursor, 4-methylpicolinamide. This approach is favored due to the commercial availability of the starting material and the general effectiveness of catalytic hydrogenation for reducing the pyridine ring.[1] The reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring under a hydrogen atmosphere using a metal catalyst.
Q2: What are the primary challenges associated with this synthesis?
Researchers often encounter three main challenges:
-
Incomplete Reaction/Low Yield: The aromaticity of the pyridine ring requires specific conditions to overcome, and failure to do so results in poor conversion.[2][3]
-
Formation of Side Products: Over-reduction or side reactions can occur, particularly at elevated temperatures and pressures, leading to impurities that are difficult to separate.
-
Stereochemical Control: The product contains a chiral center at the C2 position. Standard hydrogenation will produce a racemic mixture (an equal mix of both enantiomers). For pharmaceutical applications, achieving a single enantiomer is often critical and requires specialized stereoselective synthesis strategies.[4][5][6][7]
Q3: What are the key safety considerations for this reaction?
The primary safety concern is the use of high-pressure hydrogen gas, which is highly flammable. All hydrogenation reactions must be conducted in a properly rated high-pressure reactor, located within a well-ventilated fume hood or a designated high-pressure laboratory.[3] Additionally, catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen. The catalyst should always be handled in a wet state and filtered carefully.
Section 2: Reaction Optimization and Troubleshooting
This section provides detailed answers to specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material
Q: My hydrogenation reaction has stalled, and I'm recovering mostly unreacted 4-methylpicolinamide. What are the likely causes and how can I fix it?
This is a common issue often related to catalyst activity or insufficient reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.[2][8] Ensure you are using high-purity reagents and solvents. Catalyst activity can also diminish over time; always use a fresh batch of catalyst for critical reactions.[3][9]
-
Insufficient Hydrogen Pressure or Temperature: The reduction of a pyridine ring is more challenging than a simple alkene due to its aromaticity.[2] If the reaction is not proceeding, a stepwise increase in hydrogen pressure and/or temperature can improve the conversion rate.[3]
-
Poor Catalyst Choice: While Palladium (Pd) catalysts are common, Rhodium (Rh) or Platinum (Pt) catalysts are often more effective for pyridine ring hydrogenation, especially under milder conditions.[2] Ruthenium (Ru) is also a robust choice, known for its resistance to poisoning.[8]
Optimization Workflow for Low Conversion
Below is a decision tree to guide your troubleshooting process for low conversion issues.
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
Issue 2: Formation of Side Products and Purification Challenges
Q: I've successfully converted my starting material, but my product is impure. What side products are common, and how can I minimize them and purify my final compound?
Side product formation is typically due to overly harsh reaction conditions. The basic nature of the piperidine product can also complicate purification.
Common Side Products & Mitigation:
-
Over-reduction: Under harsh conditions (high temperature/pressure), the carboxamide group can be reduced to an amine or alcohol. To avoid this, use a milder catalyst like Palladium, which is highly chemoselective for nitro group reduction over other functionalities, and carefully control the temperature.[10]
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation can leave intermediates like tetrahydropyridines.[2] Ensuring sufficient reaction time or slightly increasing catalyst loading can help drive the reaction to completion.[3]
Purification Strategy:
The basic nitrogen in this compound can cause streaking on silica gel chromatography.
-
Acid-Base Extraction: A primary purification step can be an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the piperidine nitrogen, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted to recover the purified product.
-
Modified Column Chromatography: If chromatography is necessary, consider using a modified stationary phase or mobile phase. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can significantly improve peak shape and separation.
Section 3: Detailed Experimental Protocol
This section provides a validated starting protocol for the synthesis.
Protocol: Catalytic Hydrogenation of 4-Methylpicolinamide
Caption: General Experimental Workflow for Hydrogenation.
Step-by-Step Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add 4-methylpicolinamide (1.0 eq) and a suitable solvent such as methanol or trifluoroethanol (TFE).[3]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. A good starting point is 5 mol% Rhodium on Carbon (Rh/C).[2]
-
Execution: Seal the reactor. Purge the system first with an inert gas and then carefully with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5 bar) and begin stirring. Heat the reaction to the target temperature (e.g., 40 °C).[3]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely venting and purging the reactor) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge the system with an inert gas.
-
Purification: Remove the catalyst by filtering the reaction mixture through a pad of celite.[3] The filter cake should be kept wet to prevent ignition. Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified as described in the previous section.
Table 1: Effect of Catalyst on Reaction Outcome (Illustrative)
| Catalyst (5 mol%) | Solvent | Temperature | Pressure | Time (h) | Conversion (%) |
| 10% Pd/C | Methanol | 60°C | 10 bar | 24 | ~75% |
| 5% PtO₂ | Acetic Acid | 25°C | 3 bar | 24 | >95% |
| 5% Rh/C | Methanol | 40°C | 5 bar | 16 | >99% |
| 5% Ru/C | Ethanol | 80°C | 15 bar | 24 | ~90% |
This data is illustrative and serves as a guide for optimization. Actual results may vary.
Section 4: Stereochemistry Considerations
Q: My application requires a single enantiomer of this compound. How can this be achieved?
Producing a single enantiomer requires an asymmetric synthesis approach. Standard hydrogenation will always yield a racemic mixture. There are two primary strategies:
-
Chiral Resolution: This involves synthesizing the racemic mixture and then separating the two enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent (like L-tartaric acid), which can then be separated by crystallization.[11] While effective, this method is less efficient as the maximum theoretical yield for the desired enantiomer is 50%.
-
Asymmetric Synthesis: This is the preferred modern approach. It involves using a chiral catalyst or a chiral auxiliary to guide the reaction to form predominantly one enantiomer.[4][6] For example, asymmetric hydrogenation using a chiral Rhodium or Ruthenium complex can provide high enantiomeric excess. Another approach involves using a chiral auxiliary attached to the starting material to direct the stereochemical outcome of a key reaction step.[6]
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines.
- Williams, I., Reeves, K., Kariuki, B. M., & Cox, L. R. (2007). Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade. Organic & Biomolecular Chemistry, 5(20), 3365-3375. DOI:10.1039/B710898B.
- Semantic Scholar. Stereoselective synthesis of piperidines.
- BenchChem. (2025). Technical Support Center: Piperidine Synthesis & Purification.
- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.
- ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
- ACS Publications. (n.d.). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry.
- NIH. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC.
- Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Google Patents. (n.d.). WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- DTIC. (2025). Piperidine Synthesis.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Organic Chemistry Data. (n.d.). Catalytic Hydrogenation.
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- MIT Open Access Articles. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.
- MDPI. (2016). Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in [bmim][BF4].
- ECHEMI. (n.d.). Catalytic Hydrogenation - reactivity order.
- Googleapis.com. (2015). United States Patent.
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- 4. Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective synthesis of piperidines | Semantic Scholar [semanticscholar.org]
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- 11. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of High-Purity 4-Methylpiperidine-2-carboxamide
Welcome to the technical support center for the purification of high-purity 4-Methylpiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield After Column Chromatography
Question: I'm experiencing a significant loss of this compound during silica gel column chromatography, despite my crude NMR showing a high conversion to the product. What could be the cause, and how can I mitigate this?
Answer:
This is a frequent challenge, particularly with amide compounds. The issue often stems from the interaction of the basic piperidine nitrogen and the slightly acidic nature of standard silica gel.
Potential Causes & Solutions:
-
Compound Decomposition on Silica: Amides can be sensitive to acidic conditions, and the silica gel surface can catalyze degradation.[1][2]
-
Solution 1: Deactivating the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (Et3N) by volume.[2] This neutralizes the acidic sites on the silica, minimizing decomposition. Be aware that triethylamine will need to be removed from your final product, typically by evaporation under reduced pressure.
-
Solution 2: Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1] A quick stability test on a TLC plate with a spot of your compound can help predict its stability on the column.[1]
-
-
Irreversible Adsorption: The polar amide and basic piperidine can lead to strong, sometimes irreversible, binding to the silica gel.
-
Solution: Employing a More Polar Eluent System: A gradual increase in the polarity of your mobile phase can help to elute the compound more effectively. For instance, if you are using a hexane/ethyl acetate system, a gradient towards a higher concentration of ethyl acetate or the addition of a small percentage of methanol can be beneficial.
-
-
Product Tailing and Broad Fractions: This leads to difficulty in isolating pure fractions and subsequent yield loss.
-
Solution: Optimize Solvent System and Loading: Ensure your crude product is dissolved in a minimal amount of solvent before loading it onto the column. A more concentrated band at the start of the chromatography will lead to better separation and less tailing.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, I still observe persistent impurities in my this compound, particularly starting materials or closely related byproducts. How can I improve the purity?
Answer:
The key to removing persistent impurities lies in understanding their chemical nature and selecting a purification technique that exploits the differences in properties between the impurity and your desired compound.
Potential Causes & Solutions:
-
Co-elution during Chromatography: Impurities with similar polarity to your product can be difficult to separate using column chromatography alone.
-
Solution 1: High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice.[3][4] Reversed-phase columns (like C18) with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) can provide excellent separation of closely related compounds.[5]
-
Solution 2: Recrystallization: This is a powerful technique for removing small amounts of impurities.[2][6] The choice of solvent is critical. You are looking for a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Incomplete Reaction or Side Reactions:
-
Solution: Acid-Base Extraction: If you have unreacted starting materials like 4-methylpiperidine (basic) or a carboxylic acid (acidic), an aqueous workup with acid and base washes can effectively remove them. Dissolve your crude product in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, then with a dilute base (e.g., saturated NaHCO3 solution) to remove acidic impurities. Finally, wash with brine to remove residual water before drying and concentrating.
-
Issue 3: Difficulty with Crystallization
Question: I'm struggling to induce crystallization of my purified this compound. It either remains an oil or forms a precipitate instead of crystals. What techniques can I try?
Answer:
Successful crystallization depends on achieving a state of supersaturation under controlled conditions.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may be too good, preventing the compound from precipitating out, or too poor, causing it to crash out as an amorphous solid.
-
Solution: Solvent Screening: Experiment with a range of solvents and solvent mixtures. Good single solvents for amides can include ethanol, acetone, or acetonitrile.[2] A useful technique is to dissolve your compound in a good solvent (e.g., dichloromethane or methanol) and then slowly add a poor solvent (e.g., hexane or diethyl ether) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can often yield crystals. A patent for a related compound, 4-methylpiperidine-2-carboxylate hydrochloride, mentions recrystallization from a petroleum ether/ethyl acetate mixture.[6]
-
-
Presence of Minor Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: Further Purification: If you suspect impurities are the issue, an additional purification step, such as a short silica plug or preparative TLC, might be necessary before attempting recrystallization again.
-
-
Kinetics of Crystallization: Sometimes, crystal formation is simply slow.
-
Solution 1: Seeding: If you have a small crystal of the pure compound, adding it to the supersaturated solution can initiate crystallization.
-
Solution 2: Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Solution 3: Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities often include unreacted starting materials such as 4-methylpiperidine and the activated carboxylic acid derivative. Side products can also arise, such as diastereomers if the synthesis is not stereospecific. The presence of related substances like (2R,4R)-4-Methylpiperidine-2-carboxylic Acid and its ethyl ester has been noted in the context of related syntheses.[7][8]
Q2: Is it necessary to use chromatography for every batch?
A2: Not always. If your reaction is very clean and the main impurities are easily removed by an acid-base extraction, you might be able to proceed directly to crystallization.[2] However, for achieving high purity, especially for pharmaceutical applications, chromatography is a highly recommended and often essential step.
Q3: My compound appears as a single spot on TLC, but the NMR shows impurities. Why is this?
A3: This is a common occurrence. TLC provides a relatively low-resolution separation. It's possible that the impurities have a very similar Rf value to your product in the chosen TLC solvent system. Additionally, some impurities may not be UV-active and therefore not visible on the TLC plate if you are only using a UV lamp for visualization. Always rely on more sensitive analytical techniques like NMR and LC-MS for a true assessment of purity.
Q4: What is the best way to dry my final, purified this compound?
A4: After your final purification step (e.g., collecting fractions from a column or filtering crystals), it's crucial to remove all residual solvents. The best method is drying under high vacuum. If your compound is a solid, using a vacuum oven at a temperature well below the compound's melting point can be very effective. For smaller scales, a desiccator under high vacuum is also suitable.
III. Experimental Protocols
Protocol 1: Deactivated Silica Gel Flash Column Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column.
-
Solvent Addition: Add your initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
Deactivation: Add triethylamine to the slurry to a final concentration of 1-2% (v/v). Stir gently for a few minutes.
-
Column Packing: Carefully pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica bed.
-
Elution: Begin eluting with your starting solvent mixture, gradually increasing the polarity as needed to move your compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the impure this compound in a flask and add a minimal amount of the hot solvent until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Crystal Collection: Once a good crop of crystals has formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly under vacuum.
IV. Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting low yield in column chromatography.
V. Data Summary
| Purification Technique | Primary Purpose | Key Parameters to Optimize | Common Issues |
| Acid-Base Extraction | Removal of acidic and basic impurities | pH of aqueous washes, choice of organic solvent | Emulsion formation |
| Column Chromatography | Separation based on polarity | Stationary phase (silica, alumina), eluent system | Compound decomposition, co-elution, tailing |
| Recrystallization | High-purity polishing, removal of small amounts of impurities | Solvent system, cooling rate | Oiling out, poor crystal formation, low recovery |
| Preparative HPLC | High-resolution separation of closely related compounds | Column type (e.g., C18), mobile phase composition, gradient | Column overloading, poor peak shape |
VI. References
-
Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.). Google Patents. Retrieved from
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD, 9(3). Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Li, W. (2011). 4-Methyl-N-p-tolylpiperidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]
-
Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Argatroban-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
CAS 74892-82-3 (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]
-
Argatroban EP Impurities and USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. (n.d.). Google Patents. Retrieved from
-
Method for the preparation of process intermediates for the synthesis of argatroban monohydrate. (n.d.). Google Patents. Retrieved from
-
4-tert-butyl-N-methylpiperidine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4544–4547. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2022). Journal of Medicinal Chemistry, 65(13), 9036–9050. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). European Journal of Medicinal Chemistry, 191, 112151. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved from [Link]
-
Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? (2021). ResearchGate. Retrieved from [Link]
-
United States Patent 9,492,453. (2016). Google Patents. Retrieved from
-
Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents. Retrieved from
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
-
4-Methyl-N-phenylpiperidine-1-thioamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1421. [Link]
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- 8. CAS 74892-82-3 (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
Technical Support Center: A Guide to Preventing the Degradation of 4-Methylpiperidine-2-carboxamide During Storage
Welcome to the technical support center for 4-Methylpiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a molecule with both a secondary amine within a piperidine ring and a primary carboxamide group, it is susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward prevention. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to safeguard your experiments and developmental programs.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation risks for this compound during storage?
A1: The compound is primarily susceptible to four types of degradation:
-
Hydrolysis: The carboxamide group can be cleaved by water to form 4-methylpiperidine-2-carboxylic acid and ammonia. This reaction is accelerated by acidic or basic conditions.[1][2]
-
Oxidation: The piperidine ring is vulnerable to oxidation, particularly at the nitrogen atom and the adjacent carbon atoms.[3][4] This can be initiated by atmospheric oxygen and accelerated by light or trace metal impurities.
-
Hygroscopicity: The compound is likely to absorb moisture from the air due to its polar functional groups. This absorbed water can then directly facilitate hydrolytic degradation.[5][6]
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate and accelerate degradation reactions.[7][8]
Q2: My solid sample of this compound has become clumpy and slightly yellow. What does this indicate?
A2: These are classic signs of degradation. Clumping or caking suggests the absorption of atmospheric moisture (hygroscopicity).[6] Discoloration, such as turning yellow or brown, is often a result of oxidative degradation, which can create colored byproducts.[9] You should immediately assess the purity of the material via a stability-indicating analytical method, such as HPLC, before further use.
Q3: What are the ideal storage conditions for solid this compound?
A3: To minimize degradation, we recommend a multi-faceted approach to storage. The ideal conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or frozen (-20°C) for long-term storage. | Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[10] |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents oxidation by displacing atmospheric oxygen.[11] |
| Light | In an amber glass vial, stored in the dark. | Protects against light-induced degradation (photolysis).[12][13] |
| Humidity | In a desiccator with a desiccant (e.g., silica gel). | Minimizes moisture absorption, thereby preventing hydrolysis.[5][14] |
Q4: I'm preparing a solution of this compound and need to store it. What is the best practice?
A4: Whenever possible, solutions should be prepared fresh for each experiment.[9] If short-term storage is unavoidable, use a purified, degassed solvent and buffer it to a neutral pH (around 7.0) to minimize the risk of acid or base-catalyzed hydrolysis.[15][16] Store the solution at 2-8°C, protected from light, and use it within 24-48 hours. For longer-term storage, consider conducting a solution stability study to determine the viable storage window under your specific conditions.
Q5: My analysis shows a new peak in the chromatogram. What is the likely identity of this degradant?
A5: Based on the structure, the most probable degradation products are 4-methylpiperidine-2-carboxylic acid (from hydrolysis of the carboxamide) or various oxidized forms of the parent molecule, such as an N-oxide or a lactam.[1][4] To confirm the identity, we recommend analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity, which provides critical clues to its structure.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a structured approach to troubleshooting common issues observed with this compound.
Problem 1: Physical Changes in Solid Compound (Clumping, Discoloration)
| Potential Root Cause | Scientific Explanation (The "Why") | Recommended Actions & Long-Term Prevention |
| Moisture Absorption (Hygroscopicity) | The polar carboxamide and piperidine functional groups readily form hydrogen bonds with atmospheric water, causing particles to agglomerate and cake.[6] This absorbed water creates a localized aqueous environment that significantly accelerates hydrolysis. | Immediate Action: Place the container inside a desiccator with fresh desiccant. Prevention: Always handle the compound in a low-humidity environment (e.g., a glove box). Aliquot the bulk material into smaller, single-use quantities to minimize the exposure of the main stock to ambient air during weighing.[14] |
| Oxidation | The secondary amine in the piperidine ring is susceptible to oxidation by atmospheric O₂, forming species like N-oxides or iminiums.[17][18] This process can be catalyzed by light or trace metal ions and often leads to the formation of colored impurities. | Immediate Action: Quantify the purity of the lot using HPLC. Prevention: Store the compound under an inert atmosphere (nitrogen or argon). Ensure all containers and utensils are scrupulously clean to avoid metal contamination. Use moisture-barrier packaging with desiccants.[5][19] |
Problem 2: Inconsistent Experimental Results or Loss of Potency
| Potential Root Cause | Scientific Explanation (The "Why") | Recommended Actions & Long-Term Prevention |
| Significant Degradation (>5%) | The presence of degradants reduces the molar concentration of the active compound, leading to lower-than-expected efficacy. Furthermore, degradation products may have their own unintended biological or chemical activities that interfere with the assay. | Immediate Action: Cease use of the current batch. Re-qualify the material by obtaining a fresh sample or re-purifying the existing stock if possible. Prevention: Implement a routine purity check for your working stock. Conduct forced degradation studies to understand the compound's stability limits under your experimental conditions.[20] |
| Hydrolysis in Solution | If used in unbuffered aqueous solutions or at non-neutral pH, the carboxamide group will hydrolyze over time.[21][22] The rate can be significant even at room temperature, especially under acidic or basic conditions. | Immediate Action: Prepare fresh solutions for every experiment. If using a buffer, validate its compatibility and ensure the pH remains stable. Prevention: Characterize the stability of the compound in your specific experimental vehicle. If it degrades quickly, adjust the protocol to minimize the time the compound spends in solution before use. |
Visualizing Degradation & Troubleshooting
To better understand the chemical transformations and the logical flow for addressing them, the following diagrams are provided.
Caption: Troubleshooting flowchart for degradation issues.
Experimental Protocols
Adherence to standardized protocols is crucial for ensuring the integrity of your compound.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately inspect the container for integrity. Do not open it in a high-humidity environment.
-
Initial Storage: Place the sealed container in a dark, desiccated environment at the recommended temperature (2-8°C for short-term, -20°C for long-term).
-
Aliquoting: If the bulk container will be opened multiple times, it is mandatory to aliquot the material.
-
Perform this process in a controlled environment with low relative humidity (<40% RH). [23] * Use clean, dry spatulas and pre-weighed amber glass vials.
-
Backfill the vials with an inert gas (argon or nitrogen) before sealing tightly.
-
-
Daily Use: Remove only the required aliquot from storage. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation from forming on the cold solid.
-
Solution Preparation: Prepare solutions immediately before use with high-purity, degassed solvents. If a buffer is required, ensure it is at a neutral pH.
Protocol 2: Forced Degradation Study for Method Validation
To develop a robust, stability-indicating analytical method, you must demonstrate that it can separate the intact drug from its potential degradation products. A forced degradation study is the definitive way to achieve this. [24]
| Stress Condition | Methodology | Target Degradation | Primary Pathway Targeted |
|---|---|---|---|
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 60°C. Monitor at 2, 6, 12, and 24 hours. | 5-20% | Carboxamide Hydrolysis [11] |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at 60°C. Monitor at 2, 6, 12, and 24 hours. | 5-20% | Carboxamide Hydrolysis [11] |
| Oxidation | Dissolve compound in a solution of 3% H₂O₂. Incubate at room temperature. Monitor at 2, 6, 12, and 24 hours. | 5-20% | Piperidine Ring Oxidation [11] |
| Thermal Stress | Store solid compound in an oven at 80°C. Test for degradation after 24 and 48 hours. | 5-20% | General degradation, thermolysis [25][26] |
| Photolytic Stress | Expose solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [12][13][27]A dark control sample must be run in parallel. | >10% change from dark control | Photodegradation [7]|
References
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- The Organic Chemistry Tutor. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube.
- Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides [Video].
- BYJU'S. (n.d.). Types of Amide Hydrolysis.
- Cannaert, A., et al. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... PubMed Central.
- Krasutsky, S., et al. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
- Kumar, L., & Murthy, R. S. R. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed.
- Ahmad, I., et al. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. ProQuest.
- Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
- PharmaGuide. (2024, July 27). Photostability Study in Pharmaceutical.
- ICH. (n.d.). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- Möhrle, H., & Rösler, M. (n.d.). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform.
- Cannaert, A., et al. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... PubMed.
- G. E. Gessner, et al. (1977). Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1.
- SMT Dry Cabinets. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath.
- Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients.
- Al-Naiema, I. M., & Al-Mashhadani, M. H. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
- Gorrod, J. W., & Damani, L. A. (1979). Biological N-oxidation of piperidine in vitro. PubMed.
- Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Eriksson, M. A., et al. (n.d.). On the pH dependence of amide proton exchange rates in proteins. PMC - NIH.
- Waterman, K. C., & MacDonald, B. C. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Weiss, I., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed.
- Rompicharla, V. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
- DDDT. (2026, January 12). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut.
- Kuhlman, B., et al. (n.d.). pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure. Biochemistry - ACS Publications.
- Chemistry For Everyone. (2025, May 28). How Does PH Affect Peptide Bonds? [Video]. YouTube.
- Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
- BenchChem. (2025). Addressing instability of 1-(4-Aminophenyl)piperidine-4-carboxamide in solution.
- Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online.
- Singh, R. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Humiscope. (2021, October 25). Perfect Climate for Pharmaceutical Manufacturing.
- ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Yuan, T., et al. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC.
- Chen, C. A., et al. (1995). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. PubMed.
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- 4. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Enhancing the Stability of 4-Methylpiperidine-2-carboxamide for Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and enhancing the stability of 4-Methylpiperidine-2-carboxamide. The integrity of your compound is paramount for generating reproducible and reliable data in long-term experiments. This document addresses common stability challenges through detailed troubleshooting, frequently asked questions, and validated experimental protocols.
Section 1: Understanding the Stability Profile of this compound
The molecular structure of this compound contains specific functional groups that are susceptible to degradation under common experimental and storage conditions. A proactive understanding of these chemical liabilities is the first step toward mitigating stability issues.
Figure 1. Structure of this compound, highlighting the primary sites of potential degradation: the carboxamide group (prone to hydrolysis), the piperidine nitrogen (prone to oxidation), and the chiral center at C2 (prone to racemization).
Frequently Asked Questions: Core Stability Concerns
Q1: What are the primary chemical liabilities of this compound?
A1: The molecule possesses three primary sites of instability:
-
The Carboxamide Group: This functional group is susceptible to hydrolysis, especially under acidic or basic pH conditions, which cleaves the amide bond.
-
The Piperidine Ring: As a saturated N-heterocycle, the tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide or more complex ring-opened products. This process can be accelerated by atmospheric oxygen, trace metal impurities, or exposure to light.
-
The Chiral Center (C2): The carbon atom to which the carboxamide group is attached is a stereocenter. While the cyclic structure provides some rigidity, harsh conditions (particularly strong bases) could potentially lead to epimerization or racemization, impacting the compound's biological activity.
Q2: What are the most likely degradation pathways I should be aware of?
A2: Based on the molecule's structure, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Cleavage of the amide bond results in the formation of 4-methylpiperidine-2-carboxylic acid and ammonia. This is often the most significant degradation pathway in aqueous solutions with non-neutral pH.
-
Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form this compound N-oxide. This is a common issue for piperidine-containing compounds and can be initiated by exposure to air over long periods.
Caption: Primary degradation pathways for this compound.
Section 2: Recommended Storage and Handling Procedures
Proper storage is the most effective strategy to prevent degradation before an experiment even begins. The following recommendations are based on best practices for piperidine-containing compounds.
Frequently Asked Questions: Storage and Solution Preparation
Q3: How should I store the solid (neat) compound for maximum long-term stability?
A3: To ensure the long-term integrity of the solid compound, strict environmental control is necessary. We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation of the piperidine nitrogen by displacing atmospheric oxygen. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis, which can be initiated by atmospheric moisture. |
| Light | Amber glass vial or stored in the dark | Protects against photolytic degradation initiated by UV or high-energy visible light. |
Q4: What are the best practices for preparing and storing stock solutions for my experiments?
A4: Solutions are inherently less stable than the solid compound.
-
Solvent Selection: Use high-purity, anhydrous solvents. If using aqueous buffers, prepare them with HPLC-grade water and filter through a 0.22 µm filter to remove particulate matter and microbial contaminants.
-
pH Control: The stability of the compound in aqueous solution is highly pH-dependent. A forced degradation study (see Section 4) is the best way to determine the optimal pH range, which is often slightly acidic (pH 4-6) for similar compounds to minimize hydrolysis.
-
Preparation: After dissolving the compound, degas the solution by sparging with an inert gas to remove dissolved oxygen.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen before transferring them to the freezer.
Section 3: Troubleshooting Common Stability Issues in Experiments
Identifying a stability problem during an experiment can be challenging. This section helps you diagnose potential issues based on common observations.
Frequently Asked Questions: Experimental Troubleshooting
Q5: My assay results are showing a decreasing trend or are inconsistent over the course of a multi-day experiment. Could this be a stability issue?
A5: Yes, this is a classic sign of compound degradation. As the parent compound degrades, its effective concentration decreases, leading to a weaker-than-expected biological or analytical response. Furthermore, the newly formed degradation products could potentially interfere with your assay, causing unpredictable results. The first step is to verify the integrity of your sample using a stability-indicating analytical method, such as HPLC.
Q6: I am analyzing my compound by HPLC and see new peaks appearing over time that were not in the original standard. What are they?
A6: These new peaks are almost certainly degradation products. Based on the molecule's structure, the most likely candidates are the hydrolysis product (4-methylpiperidine-2-carboxylic acid) and the N-oxide. To confirm their identities, you should perform a forced degradation study (see Protocol 1). This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate these degradants. Analyzing these stressed samples by LC-MS can help you identify the new peaks and confirm your analytical method's ability to separate them from the parent compound.
Q7: My compound is a specific stereoisomer. How can I be sure that it is not racemizing or epimerizing during my experiment?
A7: The stereochemical integrity at the C2 position is critical. Standard reversed-phase HPLC cannot distinguish between enantiomers or diastereomers. To monitor for racemization, you must use a chiral analytical technique . Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for this purpose. If you observe the emergence of a new peak corresponding to the other stereoisomer, it indicates that your experimental conditions are compromising the compound's stereochemical purity. This is most often caused by exposure to basic conditions.
Section 4: Experimental Protocols for Stability Assessment
To quantitatively assess stability and validate your analytical methods, a systematic approach is required. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating method.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation products and establishing the specificity of your analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (unstressed stock solution diluted in the reaction medium) for comparison.
-
Incubate: Incubate the samples for a defined period (e.g., 24-48 hours), periodically taking aliquots for analysis. The goal is to achieve 5-20% degradation.
-
Neutralize & Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all samples using an appropriate analytical method (e.g., HPLC-UV/MS).
Table of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Target Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, at room temperature | Hydrolysis, Racemization |
| Oxidation | 3% H₂O₂, at room temperature | Oxidation (N-oxide, ring opening) |
| Thermal | Heat solution at 80°C (in dark) | All pathways (accelerated) |
| Photolytic | Expose solution to light (ICH Q1B option 2) | Photodegradation |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients.
Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products generated during the forced degradation study.
Step-by-Step Methodology:
-
Column Selection: Start with a robust, general-purpose column, such as a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
Use a mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol).
-
Screen different pH values for the aqueous buffer (e.g., pH 3.0, 5.0, 7.0) to optimize the peak shape and retention of the basic piperidine compound.
-
Run a gradient elution (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions.
-
-
Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase pH, and temperature to achieve baseline separation (>1.5) between the parent peak and all degradation peaks.
-
-
Validation: Once separation is achieved, perform a partial validation to confirm the method is "stability-indicating." This involves assessing specificity by spiking the parent compound with the degradation products and ensuring peak purity using a PDA detector or MS.
Caption: A logical workflow for the comprehensive stability assessment of a compound.
References
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
-
Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187-3193. [Link]
- BIOSYNCE. (2025, August 25).
-
Ghosh, S., et al. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology, 10(21), 7195-7200. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide.
- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
ResearchGate. (2014). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. [Link]
-
ResearchGate. Piperidine degradation by M. aurum MO1. [Link]
- ResearchGate. (2000).
Technical Support Center: Navigating the Scale-Up Synthesis of Piperidine-Based Compounds
Welcome to the technical support center for piperidine synthesis scale-up. The piperidine scaffold is a cornerstone in modern pharmaceuticals, present in numerous FDA-approved drugs.[1][2] However, transitioning its synthesis from the laboratory bench to pilot or production scale introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness.[3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and actionable troubleshooting strategies for these critical scale-up activities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when planning the scale-up of piperidine synthesis.
Q1: What are the most common and scalable synthetic routes to the piperidine core? A1: The choice of synthetic route is governed by factors like desired substitution, starting material cost, and scalability. The most industrially prevalent methods include:
-
Hydrogenation of Pyridine Derivatives: This is a widely used and often cost-effective industrial method for producing a variety of piperidines.[3] It involves the catalytic reduction of a pyridine ring using hydrogen gas with metal catalysts such as Rhodium, Ruthenium, Palladium, or Nickel.[3]
-
Reductive Amination: This route can involve the reaction of glutaraldehyde with a primary amine followed by reduction, or the intramolecular reductive amination of amino-aldehydes.[3][4] It offers a versatile approach to substituted piperidines.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5] It is exceptionally powerful for creating complex, fused piperidine systems like tetrahydroisoquinolines and tetrahydro-β-carbolines.[5][6]
-
Cyclization of 1,5-Difunctionalized Pentanes: Reacting primary amines with 1,5-dihalopentanes or cyclizing 5-aminoalkanols are also established methods for forming the piperidine ring.[3][7]
Q2: What are the primary challenges I should anticipate when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis? A2: Scaling up piperidine synthesis introduces complexities that are often not apparent at the bench. Key challenges include:
-
Exothermic Reactions: Hydrogenation reactions, in particular, are highly exothermic. Heat dissipation is critical on a larger scale to prevent thermal runaways, which can compromise both safety and product quality by promoting side reactions.[3][8]
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in impurity formation. The surface-area-to-volume ratio decreases upon scale-up, making heat management more challenging.[8][9]
-
Reagent Solubility and Handling: Reagents that are easily managed in a flask, such as certain catalysts or poorly soluble bases like cesium carbonate, can become difficult to handle, charge, and mix effectively in large reactors.[3]
-
Catalyst Separation and Handling: Heterogeneous catalysts used in hydrogenation require robust filtration systems for removal at scale. Some catalysts can be pyrophoric and require careful handling procedures after the reaction.[10]
-
Impurity Profile Changes: Minor side reactions at the lab scale can become significant sources of impurities during a longer, large-scale process, complicating purification.[8][11]
Q3: Why is purification of piperidine derivatives often difficult at scale? A3: Purification is a major bottleneck. Piperidine and its precursor, pyridine, form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine), making complete separation by simple fractional distillation very difficult.[12] Furthermore, the basic nature of the piperidine nitrogen can complicate chromatographic purification, and crystallization can be challenging to control, requiring careful polymorph screening and optimization.[11]
Part 2: Troubleshooting Guides for Common Synthetic Routes
This section provides detailed, problem-oriented guidance for specific challenges encountered during scale-up.
Challenge Area 1: Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines is a robust method, but its success at scale hinges on precise control of reaction parameters. The stability of the aromatic ring and the potential for catalyst poisoning are primary hurdles.[1][2][13]
Root Cause Analysis: Failure to achieve full conversion often points to issues with the catalyst activity, reaction conditions, or starting material purity. The aromaticity of the pyridine ring requires potent catalytic systems and sufficient energy to overcome the activation barrier.[10][12]
| Potential Cause | Underlying Reason & Explanation | Troubleshooting & Mitigation Strategy |
| Catalyst Poisoning | The pyridine starting material or solvent may contain impurities (e.g., sulfur compounds, phosphine ligands) that irreversibly bind to the catalyst's active sites, rendering it inactive.[12] | Action: Ensure high purity of the pyridine precursor and use anhydrous, high-grade solvents. Pre-treating the starting material by passing it through a carbon or alumina plug can remove trace poisons. |
| Catalyst Inhibition | The Lewis-basic nitrogen of the pyridine substrate or the piperidine product can coordinate to the metal center of the catalyst, inhibiting its activity.[1][12] | Action: Adding additives like HCl or using acidic solvents (e.g., acetic acid, TFE) can protonate the nitrogen, reducing its coordinating ability and enhancing catalyst performance.[1][12] |
| Insufficient Reaction Conditions | Low temperature or pressure may not provide enough energy to overcome the aromatic stability of the pyridine ring.[12][14] Laboratory batch reactors often cannot safely reach the required conditions.[14] | Action: Increase hydrogen pressure (e.g., 60-80 bar) and temperature (e.g., 60-80 °C).[12][14] Flow chemistry reactors like the H-Cube® can safely achieve high pressures and temperatures (up to 100 bar, 100 °C), enabling difficult reductions in minutes.[14] |
| Incorrect Catalyst Choice | Not all catalysts are equally effective. Palladium (Pd/C) can sometimes be less effective than Platinum (PtO₂) or Rhodium (Rh/C, Rh₂O₃) for pyridine reduction.[1][12] | Action: Screen different catalysts. Rhodium and Ruthenium catalysts often show superior activity and selectivity under milder conditions.[1][13] |
Root Cause Analysis: The stereochemical outcome is determined by the pathway of hydrogen addition to the pyridine ring. This is influenced by the catalyst, substrate, and reaction conditions.
Troubleshooting Workflow for Diastereoselectivity
Caption: Workflow to improve diastereoselectivity in pyridine hydrogenation.
-
Insight: Increasing hydrogen pressure can significantly alter the diastereomeric ratio. For example, in one study, increasing pressure from 30 bar to 80 bar changed the cis:trans ratio from 1:1 to 1.7:1 in favor of the cis isomer.[14] The choice of catalyst is also paramount; cis-hydrogenation is often favored with certain ruthenium heterogeneous catalysts.[4]
Challenge Area 2: N-Alkylation of Piperidines
Root Cause Analysis: This is a classic problem where the desired secondary or tertiary amine product is more nucleophilic than the starting amine, leading to a second alkylation event that forms a quaternary ammonium salt.[15] This side reaction reduces the yield of the desired product and complicates purification.
Strategies to Minimize Over-Alkylation
| Strategy | Mechanism & Explanation | Practical Implementation |
| Control Stoichiometry | Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[16] This ensures the alkylating agent is the limiting reagent, reducing its availability for a second reaction. | Carefully measure and charge reagents. Ensure accurate molar ratios are maintained at scale. |
| Slow Reagent Addition | Add the alkylating agent slowly over several hours.[16][17] This maintains a low instantaneous concentration of the electrophile, kinetically favoring the initial mono-alkylation over the subsequent di-alkylation.[16] | Use a syringe pump or a controlled-addition pump for the alkylating agent. This is a critical process parameter for scale-up. |
| Use Reductive Amination | React the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild hydride reagent.[16] This method is an excellent alternative that completely avoids the formation of quaternary ammonium salts.[16] | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used and effective reducing agent for this transformation.[16] |
Visualizing Control of N-Alkylation Pathways
Caption: Kinetic control to favor mono-alkylation over over-alkylation.
Challenge Area 3: Pictet-Spengler Reaction
Root Cause Analysis: The Pictet-Spengler reaction proceeds via an iminium ion intermediate, and the diastereoselectivity is determined by the facial selectivity of the subsequent cyclization.[18] This outcome is highly sensitive to reaction conditions, which can favor either the kinetic or the thermodynamic product.[18]
Controlling Kinetic vs. Thermodynamic Products
Caption: Influence of temperature on Pictet-Spengler diastereoselectivity.
-
To Favor the Kinetic Product: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[18]
-
To Favor the Thermodynamic Product: Employ higher reaction temperatures and allow for longer reaction times to enable equilibration to the more stable diastereomer.[18]
-
Catalyst and Solvent: The choice of acid catalyst (e.g., TFA, HCl, BF₃·OEt₂) and solvent (e.g., toluene, dichloromethane) can significantly influence the transition state geometry and, therefore, the stereochemical outcome.[18] A thorough screening is essential during process development.
Part 3: Experimental Protocols
These protocols provide a general framework. They must be optimized for specific substrates and scales.
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine
This protocol describes a typical setup for a lab or pilot-scale hydrogenation.
-
Reactor Setup: In a suitable high-pressure autoclave reactor, add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or 2,2,2-trifluoroethanol (TFE).[1][12]
-
Catalyst Addition: Under an inert atmosphere, add the chosen catalyst (e.g., PtO₂, Rh/C, Rh₂O₃), typically at a loading of 1-5 mol%.[12]
-
Hydrogenation: Seal the reactor and purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-80 bar).[1][10][14]
-
Execution: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40-80 °C).[1][14] Monitor the reaction progress by GC-MS, LC-MS, or by monitoring hydrogen uptake.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. CAUTION: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the open air. Quench the filter cake with water immediately after filtration.[10]
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or crystallization.[13]
Protocol 2: N-Alkylation via Reductive Amination
This protocol is an excellent alternative to direct alkylation with alkyl halides to avoid over-alkylation.[16]
-
Reaction Setup: To a dry reactor under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium/enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in a single portion.
-
Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[16]
-
Quench: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup & Isolation: Separate the organic layer and extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part 4: Safety Considerations for Scale-Up
Piperidine and its derivatives are hazardous materials. Safe handling is paramount during scale-up.
-
Chemical Hazards: Piperidine is classified as highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[19][20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield).[21][22]
-
Engineering Controls: Conduct all operations in a well-ventilated area, preferably within a fume hood or a contained reactor system.[19][23] Facilities must be equipped with an eyewash station and a safety shower.[23]
-
Handling Precautions:
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[23]
-
Fire: In case of fire, use appropriate extinguishing media. Wear self-contained breathing apparatus and full chemical protective clothing.[20][21]
-
References
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research and Rice University.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. Benchchem.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (2024). ResearchGate.
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
- Safety Data Sheet: Piperidine. Carl ROTH.
- Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. Benchchem.
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
- Piperidine Synthesis. (2025). DTIC.
- Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
- minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem.
- Pictet–Spengler reaction. Wikipedia.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI.
- API Purification. Pharmaceutical Technology.
- addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025). ResearchGate.
- Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Pictet-Spengler Reaction Updates Its Habits. (2020). PubMed.
- API Purification. Zamann Pharma Support GmbH.
- Challenges in Early Phase API Scale Up. (2021). NCI Events.
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Technical Support Center: Minimizing Off-Target Effects of 4-Methylpiperidine-2-carboxamide in Cellular Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As a Senior Application Scientist, it is important to note that publicly available data on the specific biological targets and off-target profile of 4-Methylpiperidine-2-carboxamide is limited. Therefore, this guide provides a comprehensive framework for minimizing and identifying off-target effects applicable to this molecule and other novel small molecule inhibitors in cellular models. The principles and protocols outlined here are based on established best practices in chemical biology and pharmacology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center is designed to address common challenges and questions researchers face when working with small molecule compounds like this compound. Our goal is to provide you with the logical framework and experimental tools to ensure your results are robust, specific, and correctly attributed to the on-target activity of your compound.
Section 1: Foundational Compound and Assay Validation
Question 1: I'm observing unexpected or inconsistent results with this compound in my cell-based assay. Where should I start troubleshooting?
Inconsistent results are often rooted in foundational issues with the compound or the experimental setup. Before investigating complex biological explanations, it is crucial to validate the basics.[1][2]
Answer: Start by systematically verifying the integrity of your compound and the reliability of your assay.
-
Compound Integrity:
-
Purity: Confirm the purity of your this compound batch using methods like HPLC-MS. Impurities can have their own biological activities, leading to confounding results.
-
Stability: Avoid repeated freeze-thaw cycles of your stock solutions.[1] It is best practice to aliquot stock solutions into single-use vials and store them protected from light and moisture as indicated on the product datasheet.[1]
-
Solubility: Poor aqueous solubility is a frequent cause of inactivity or inconsistent results.[1] A compound that precipitates out of solution will have a much lower effective concentration than intended.
-
-
Assay Performance:
-
Cell Health: Ensure your cells are healthy and in a logarithmic growth phase. Stressed or overly confluent cells can respond differently to treatment.
-
Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your compound dilutions. High concentrations of solvents like DMSO can be toxic to cells (typically <0.5% is recommended).[1]
-
Assay Variability: Check for "edge effects" in multi-well plates, where wells on the perimeter experience more evaporation.[2] Consider leaving outer wells empty or filling them with sterile media.[2]
-
Experimental Protocol: Verifying Compound Solubility in Assay Media
This protocol helps determine if this compound is soluble at the concentrations you are testing.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[1]
-
Dilution in Assay Buffer: In a clear microcentrifuge tube, add the desired final volume of your complete cell culture medium.
-
Add Compound: Add the appropriate volume of the stock solution to achieve the highest concentration you plan to test.
-
Incubate: Vortex the solution gently and incubate under your standard assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours.[1]
-
Inspect: Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. You can also centrifuge the tube to look for a pellet.[1][2]
Section 2: Differentiating On-Target vs. Off-Target Phenotypes
Question 2: My this compound is showing a clear dose-dependent effect, but how can I be more confident this is due to its intended target and not an off-target effect?
Answer: Demonstrating that a phenotype is linked to a specific molecular target is a critical validation step.[3][4] This requires a multi-pronged approach using controls and orthogonal methods.
Key Strategies for On-Target Validation:
| Strategy | Description | Rationale |
| Use a Structurally Similar Inactive Control | Synthesize or obtain a close analog of this compound that is predicted (e.g., via docking) or known to be inactive against the primary target. | If the active compound elicits the phenotype but the inactive analog does not, it strengthens the evidence for on-target activity. |
| Orthogonal Biological Perturbation | Use a non-pharmacological method to modulate the target, such as RNA interference (siRNA) or CRISPR-Cas9 knockout/knockdown.[3][4] | If knocking down the target protein's expression phenocopies or blocks the effect of this compound, it provides strong genetic evidence for the on-target mechanism. |
| Rescue Experiments | In a target knockout/knockdown background, introduce a modified version of the target (e.g., a mutated form that doesn't bind the compound) and see if the cellular phenotype is rescued. | This advanced technique can definitively link the compound's effect to a specific interaction with the target protein. |
| Use a Second, Structurally Unrelated Inhibitor | If available, use another inhibitor of the same target that belongs to a different chemical class. | If two structurally different inhibitors produce the same phenotype, it is less likely that the effect is due to a shared off-target.[5] |
Experimental Workflow: Target Validation via RNAi Sensitization/Resistance Screen
This workflow helps determine if depleting specific genes modifies the cellular response to your compound.
Caption: RNAi screen workflow to identify genetic modifiers of compound activity.
Section 3: Advanced Techniques for Off-Target Identification
Question 3: I suspect a specific off-target effect is responsible for the observed phenotype. How can I directly measure if this compound is engaging with its intended target (or other proteins) inside the cell?
Answer: Direct measurement of target engagement provides the most compelling evidence of a compound's interaction with its intended target and can help identify off-targets.
Recommended Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability increases when a ligand is bound.[6] By heating cell lysates treated with your compound to various temperatures and then measuring protein denaturation (e.g., via Western Blot), you can observe a "shift" in the melting curve of the target protein, indicating direct binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in real-time.[7] It requires engineering cells to express the target protein fused to a NanoLuc® luciferase.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to confirm intracellular target engagement.
Question 4: What if the off-target effect is due to assay interference rather than a biological interaction? For example, in my luciferase reporter assay.
Answer: This is a common artifact. Small molecules can directly inhibit or enhance the activity of reporter enzymes like luciferase or interfere with fluorescent readouts.
Troubleshooting Steps for Assay Interference:
-
Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway but contains a constitutive promoter driving the reporter gene. If your compound still shows an effect, it's likely interacting with the reporter system itself.[6]
-
Use an Orthogonal Reporter: Switch to a different reporter system, for instance, from a luciferase-based assay to one using a fluorescent protein (like GFP) and measure by flow cytometry or high-content imaging.[6]
-
Perform a Cell-Free Assay: Test this compound directly against the purified reporter enzyme (e.g., purified luciferase) in a test tube to see if it has direct inhibitory activity.
Summary of Best Practices for Minimizing Off-Target Effects
| Phase | Action | Purpose |
| 1. Pre-Experiment | Verify compound purity, stability, and solubility. | Eliminate confounding variables from the compound itself. |
| 2. Experimental Design | Use the lowest effective concentration. Perform dose-response and time-course studies. | Avoid non-specific effects that often occur at high concentrations.[5] |
| 3. Controls | Always include vehicle controls, positive/negative controls, and ideally, an inactive analog. | Differentiate specific, on-target effects from non-specific or solvent-induced effects.[4] |
| 4. Orthogonal Validation | Use a non-pharmacological method (e.g., RNAi/CRISPR) to validate the target. | Provide genetic evidence linking the phenotype to the target.[3] |
| 5. Direct Measurement | Perform target engagement assays (e.g., CETSA) to confirm binding in a cellular context. | Provide direct biochemical evidence of the compound-target interaction.[6] |
By following this structured, evidence-based approach, you can significantly increase confidence that the observed cellular effects of this compound are due to its intended mechanism of action, leading to more reliable and publishable data.
References
- A Technical Guide to Target Identification and Validation for Novel Small Molecules. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). BenchChem.
- How to Use Inhibitors. (n.d.). Sigma-Aldrich.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. (n.d.). BenchChem.
- Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2026, January 7). AntBio.
- Technical Support Center: Troubleshooting Unexpected Results with [Compound]. (n.d.). BenchChem.
- Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol GmbH.
- Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. (n.d.). BenchChem.
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addressing resistance mechanisms to 4-Methylpiperidine-2-carboxamide in malaria research
Technical Support Center: Investigating Resistance to Novel Antimalarials
Subject: Troubleshooting Resistance Mechanisms to Novel Compounds like 4-Methylpiperidine-2-carboxamide in Plasmodium falciparum
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are investigating the mechanisms of resistance to novel antimalarial compounds. While your lead compound, such as this compound, may be new, the ways in which Plasmodium falciparum develops resistance often involve well-characterized pathways.
Recent research has identified a class of piperidine carboxamides that act as potent, species-selective inhibitors of the P. falciparum proteasome, a promising new antimalarial target.[1][2][3][4] When resistance to one such compound (SW042) was selected for in the lab, it revealed point mutations in the proteasome's β5 active site.[1][2][3] This precedent highlights that resistance to novel scaffolds is not only possible but can directly inform on the compound's mode of action.
This guide uses a common and critical resistance framework—mediated by membrane transporters like P. falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1)—to provide a logical, step-by-step process for troubleshooting and characterizing resistance to your investigational compound.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the immediate questions and issues that arise when a resistant parasite line is identified.
Q1: We've selected for a parasite line with reduced susceptibility to our lead compound. How do we reliably quantify the degree of resistance?
Answer: The first step is to precisely determine and compare the 50% inhibitory concentration (IC50) between the parental (sensitive) strain and the selected (resistant) line. The most common and robust method for this is the SYBR Green I-based fluorescence assay.[5][6][7]
Causality: This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.[6] SYBR Green I is a dye that intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA present after a 72-hour incubation with the drug.[5][6] A higher IC50 value in the selected line directly indicates a reduction in drug susceptibility. The ratio of the resistant IC50 to the sensitive IC50 gives you the Resistance Index (RI), a quantitative measure of the resistance level.
Troubleshooting Common Issues:
-
High Well-to-Well Variability: This is often due to inaccurate parasite counting or asynchronous parasite stages. Ensure your starting culture is tightly synchronized to the ring stage, as different life stages can have varied drug susceptibilities.[8] Use a starting parasitemia of 0.15-0.3% and 2% hematocrit for a 72-96 hour assay.[5]
-
Low Signal-to-Noise Ratio: This can occur with very low parasitemia.[9] Ensure your final parasitemia in untreated wells reaches at least 2%. If the signal is still low, confirm the excitation (485 nm) and emission (530-535 nm) wavelengths on your plate reader are set correctly.[5][9]
-
Inconsistent IC50 Values Between Experiments: Standardize all components. Use the same batch of media, serum or serum-substitute (e.g., Albumax I), and ensure the drug stock solutions are fresh and properly stored.[10] Note that some serum substitutes can alter IC50 values for certain drugs compared to human serum.[10]
Q2: How can we determine if the resistance is related to known multidrug resistance transporters like PfCRT or PfMDR1?
Answer: A classic and effective method is to perform chemosensitization assays. This involves measuring the IC50 of your compound in the presence and absence of a known resistance modulator, such as verapamil.[11][12]
Causality: Verapamil is a calcium channel blocker that is also known to inhibit the function of certain efflux pumps, including specific mutant forms of PfCRT and, to some extent, PfMDR1.[13][14][15] If your compound is being exported from its site of action (e.g., the parasite's digestive vacuole) by one of these transporters, verapamil may block this efflux.[16][17][18] This would lead to a significant reduction in the IC50 value in the resistant line (a phenomenon called "reversal of resistance"), while having little to no effect on the sensitive parental line.[11][14]
Data Interpretation Example:
| Parasite Line | Compound IC50 (nM) | Compound + 0.8 µM Verapamil IC50 (nM) | Fold Reversal |
| Sensitive (e.g., 3D7) | 50 | 45 | 1.1 |
| Resistant (Selected) | 450 | 75 | 6.0 |
A fold reversal >2-3 in the resistant line is a strong indicator of transporter involvement.
Q3: Our verapamil assay suggests transporter involvement. What is the next logical step?
Answer: The next step is to sequence the primary candidate genes, pfcrt and pfmdr1, in both your sensitive and resistant parasite lines.
Causality: Specific point mutations in pfcrt are the primary determinant of chloroquine resistance and can alter susceptibility to a range of other drugs.[12][16][17][19] Similarly, polymorphisms and gene amplification (increased copy number) of pfmdr1 are known to modulate the parasite's response to various antimalarials, including mefloquine, quinine, and artemisinin derivatives.[20][21][22][23] By comparing the sequences, you can identify mutations or copy number variations that have arisen in your resistant line, providing direct genetic evidence for the mechanism of resistance.
Part 2: In-Depth Experimental Guides & Workflows
This section provides detailed protocols and logical workflows for the key experiments discussed above.
Workflow for Investigating Putative Transporter-Mediated Resistance
This diagram outlines the decision-making process when investigating a resistant phenotype.
Caption: Logical workflow for characterizing antimalarial resistance.
Protocol 1: IC50 Determination using SYBR Green I Fluorescence Assay
This protocol is adapted from established methods.[5][6][7][24]
Materials:
-
Parasite cultures (sensitive and resistant lines), synchronized to ring stage.
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin).
-
Sterile, flat-bottom 96-well microplates.
-
Drug stock solution (e.g., 10 mM in DMSO).
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
SYBR Green I dye (10,000x stock in DMSO).
-
Fluorescence plate reader.
Methodology:
-
Prepare Drug Plate:
-
Perform serial dilutions of your compound in complete medium. A common scheme is a 2-fold dilution series across 10 wells, leaving two wells for controls.
-
Add 100 µL of the diluted drug solutions to the 96-well plate.
-
Add 100 µL of medium with the corresponding DMSO concentration to the "no drug" (100% growth) control wells.
-
Add 100 µL of medium with a known lethal concentration of a standard antimalarial (e.g., chloroquine for sensitive strains) or no cells for background control.
-
-
Prepare Parasite Suspension:
-
Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.2% at 2% hematocrit in complete medium.
-
-
Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug plate (final volume 200 µL).
-
Incubate for 72 hours under standard malaria culture conditions (37°C, 5% O₂, 5% CO₂, 90% N₂).[25]
-
-
Lysis and Staining:
-
Prepare fresh Lysis Buffer containing a 1:5000 dilution of the SYBR Green I stock (e.g., 2 µL of 10,000x stock per 10 mL of buffer).
-
After 72 hours, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green Lysis Buffer to each well.
-
Mix thoroughly on a plate shaker and incubate for 1 hour at room temperature in the dark.
-
-
Read Fluorescence:
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence value from all wells.
-
Normalize the data by setting the "no drug" control as 100% growth.
-
Plot the percentage of parasite growth against the log of the drug concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Conceptual Diagram: Transporter-Mediated Drug Efflux
This diagram illustrates how a mutated transporter can reduce the intracellular concentration of an antimalarial drug.
Caption: Mutant PfCRT mediating drug efflux from the digestive vacuole.
Protocol 2: Troubleshooting a Drug Accumulation Assay
Q4: We are trying to show reduced accumulation of a fluorescent analog of our compound in the resistant line, but the results are noisy. What are the critical parameters?
Answer: Drug accumulation assays are powerful but sensitive. Success hinges on optimizing several key factors: signal-to-background ratio, time-course, and inhibitor concentrations.
Causality: A functional efflux pump will actively transport the drug out of the parasite, resulting in lower steady-state accumulation compared to a sensitive parasite or a resistant parasite where the pump is inhibited. Inconsistent results often stem from suboptimal assay conditions that obscure this difference.
Troubleshooting Checklist:
-
Optimize Dye Concentration:
-
Problem: The fluorescent analog might be toxic at high concentrations or have a weak signal at low concentrations.
-
Solution: Titrate the probe to find a concentration that gives a robust signal in the sensitive line without affecting parasite viability over the short course of the assay (typically 1-2 hours).
-
-
Establish a Time Course:
-
Problem: You may be measuring too early (before steady-state is reached) or too late (when photobleaching or toxicity becomes an issue).
-
Solution: Measure fluorescence at multiple time points (e.g., 15, 30, 60, 90, 120 minutes) in both sensitive and resistant lines. This will identify the optimal window where the difference in accumulation is maximal.
-
-
Validate Inhibitor Concentration:
-
Problem: The concentration of verapamil (or another inhibitor) may be too low to be effective or so high that it causes non-specific effects or has its own intrinsic fluorescence.
-
Solution: Run a dose-response for the inhibitor itself. The goal is to use the lowest concentration that produces the maximum reversal of efflux in the resistant line. Always include a "no cell" control with the inhibitor to check for background fluorescence.
-
-
Ensure High-Quality Parasites:
-
Problem: Unhealthy or asynchronous parasites will have variable metabolic activity and membrane integrity, leading to inconsistent results.
-
Solution: Use a highly synchronous culture of late-stage trophozoites, as this is the stage with the most active metabolism and largest digestive vacuole. Ensure parasites are harvested and handled carefully to maintain viability.
-
-
Control for Background Fluorescence:
-
Problem: Hemoglobin from lysed red blood cells can quench fluorescence, and the drug itself may bind non-specifically to cell membranes.
-
Solution: Wash the cells thoroughly but gently with an appropriate buffer (e.g., PBS) to remove extracellular probe and any lysed cells before measurement. Always subtract the fluorescence of an unlabeled parasite sample (autofluorescence).
-
Part 3: Advanced Strategies When Common Mechanisms Are Ruled Out
Q5: We have sequenced pfcrt and pfmdr1 and found no mutations, and verapamil has no effect. What's next?
Answer: If common transporters are not implicated, you must broaden your search to identify the drug's primary target or novel resistance mechanisms. The gold-standard approach for this is whole-genome sequencing (WGS) of your sensitive and resistant parasite lines.[26][27][28]
Causality: By comparing the complete genomes of the parental (sensitive) strain with one or more independently selected resistant clones, you can perform a genome-wide association study (GWAS). Any single nucleotide polymorphisms (SNPs), insertions/deletions (indels), or copy number variations (CNVs) that are consistently found in the resistant lines but absent in the sensitive parent are high-priority candidates for causing resistance.[26] This unbiased approach can directly pinpoint a mutation in the drug's target protein or identify a completely novel resistance gene.
This strategy is increasingly used to discover markers for resistance to new antimalarials and to understand the genetic landscape following treatment failure.[26][28]
References
-
Contribution of the pfmdr1 gene to antimalarial drug-resistance. PubMed. [Link]
-
Defining the role of PfCRT in Plasmodium falciparum chloroquine resistance. Europe PMC. [Link]
-
Know your enemy: Understanding the role of PfCRT in drug resistance could lead to new antimalarial tactics. ScienceDirect. [Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WorldWide Antimalarial Resistance Network (WWARN). [Link]
-
Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. [Link]
-
PfCRT and its role in antimalarial drug resistance. Trends in Parasitology. [Link]
-
On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE. [Link]
-
PfCRT and its role in antimalarial drug resistance. PubMed. [Link]
-
Role of pfmdr1 Amplification and Expression in Induction of Resistance to Artemisinin Derivatives in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
-
pfmdr1 (Plasmodium falciparum multidrug drug resistance gene 1): a pivotal factor in malaria resistance to artemisinin combination therapies. Taylor & Francis Online. [Link]
-
1350 Plasmodium falciparum Whole Genome Sequencing for antimalarial resistance profiling and marker discovery in Mozambique. MalariaGEN. [Link]
-
Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Reviews. [Link]
-
Chloroquine Resistance in Plasmodium falciparum. MicrobeWiki, Kenyon College. [Link]
-
Analyses of Plasmodium falciparum whole genomes for detecting artemisinin resistance. The Global Health Network. [Link]
-
Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science. [Link]
-
Defining the role of PfCRT in Plasmodium falciparum chloroquine resistance. PubMed. [Link]
-
Role of Pfmdr1 in In Vitro Plasmodium falciparum Susceptibility to Chloroquine, Quinine, Monodesethylamodiaquine, Mefloquine, Lumefantrine, and Dihydroartemisinin. Antimicrobial Agents and Chemotherapy. [Link]
-
Whole genome sequencing identifies novel mutations in malaria parasites resistant to artesunate (ATN) and to ATN + mefloquine combination. bioRxiv. [Link]
-
Using whole genome sequencing to reveal malaria parasite genetic diversity and drug resistance in Vietnam. MESA. [Link]
-
Whole-Genome Sequencing to Evaluate the Resistance Landscape Following Antimalarial Treatment Failure With Fosmidomycin-Clindamycin. The Journal of Infectious Diseases. [Link]
-
The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand. Antimicrobial Agents and Chemotherapy. [Link]
-
SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. [Link]
-
The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. [Link]
-
Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Monash University. [Link]
-
Verapamil reversal of chloroquine resistance in the malaria parasite Plasmodium falciparum is specific for resistant parasites and independent of the weak base effect. PubMed. [Link]
-
Mutations in pfmdr1 Modulate the Sensitivity of Plasmodium falciparum to the Intrinsic Antiplasmodial Activity of Verapamil. Antimicrobial Agents and Chemotherapy. [Link]
-
Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases. [Link]
-
Flunarizine and verapamil inhibit chloroquine-resistant Plasmodium falciparum growth in vitro. PubMed. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. [Link]
-
P-Glycoprotein Inhibitors Differently Affect Toxoplasma gondii, Neospora caninum and Besnoitia besnoiti Proliferation in Bovine Primary Endothelial Cells. International Journal of Molecular Sciences. [Link]
-
Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action. Frontiers in Cellular and Infection Microbiology. [Link]
-
High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy. [Link]
-
Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy. [Link]
-
Different in vitro drug sensitivity assays used in antimalarial drug screening. ResearchGate. [Link]
-
In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. [Link]
-
Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. [Link]
-
In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy. [Link]
-
Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax. Antimicrobial Agents and Chemotherapy. [Link]
-
Verapamil-Sensitive Transport of Quinacrine and Methylene Blue via the Plasmodium falciparum Chloroquine Resistance Transporter Reduces the Parasite's Susceptibility to these Tricyclic Drugs. The Journal of Infectious Diseases. [Link]
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Technical Support Center: Crystallization of 4-Methylpiperidine-2-carboxamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Methylpiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the crystallization of this compound. Our approach is rooted in first principles of physical chemistry and extensive laboratory experience with piperidine derivatives.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental failures in a direct question-and-answer format. We diagnose the probable cause and provide actionable, step-by-step protocols for resolution.
Q1: I'm not getting any crystals at all. My compound remains fully dissolved even after cooling.
A1: This is a classic supersaturation problem. Crystal nucleation cannot occur if the solution is not sufficiently supersaturated. Let's diagnose the root cause.
-
Plausible Causes & Mechanistic Explanation:
-
Inadequate Concentration: The most common reason is that the concentration of your this compound is below its solubility limit at the cooled temperature. A solution must be supersaturated for the thermodynamic driving force for crystallization to exist.
-
Solvent Choice is Too Good: You may have selected a solvent in which the compound is excessively soluble, even at low temperatures. In this scenario, achieving supersaturation by cooling alone is difficult.
-
Presence of Solubilizing Impurities: Certain impurities can form highly soluble complexes or eutectics with your target compound, effectively increasing its apparent solubility and preventing it from crystallizing.[1]
-
-
Recommended Actions:
Protocol 1: Achieving Supersaturation
-
Concentrate the Solution: Gently evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) until you observe the first sign of turbidity or solid precipitation. This is your saturation point at that temperature.
-
Gentle Heating: Add a small amount of solvent back to the flask, just enough to redissolve the solid with gentle warming (e.g., 40-50°C). This ensures you have a hot, saturated solution.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., 4°C or -20°C). Slow cooling is critical for forming well-ordered, high-purity crystals.
-
Induce Nucleation (If Needed): If crystals still do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of this compound if available.
Workflow for Supersaturation Issues
Caption: Troubleshooting workflow for failure to obtain crystals.
-
Q2: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. What's happening?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a kinetic and thermodynamic problem related to high supersaturation and/or impurities.
-
Plausible Causes & Mechanistic Explanation:
-
Excessive Supersaturation: If the solution is too concentrated or cooled too rapidly, the system may crash out of solution. The molecules don't have enough time to arrange themselves into an ordered crystal lattice, instead forming a disordered, liquid-like phase (an oil) or an amorphous solid.
-
Impurities Inhibiting Lattice Formation: Impurities can adsorb onto the surface of growing crystal nuclei, disrupting the ordered packing required for crystal growth.[2][3] This can favor the formation of a disordered phase. Structurally similar impurities are often the most problematic.[3]
-
Low Melting Point / Eutectic Mixture: The combination of your compound with the solvent or impurities might have a melting point below the temperature of your experiment, leading to the formation of a liquid phase.
-
-
Recommended Actions:
Protocol 2: Preventing Oiling Out
-
Reduce Supersaturation Level: Start with a more dilute solution. After dissolving the compound in a warm solvent, add an extra 10-20% (v/v) of the solvent to avoid overly high supersaturation upon cooling.
-
Employ an Anti-Solvent Strategy: This is often highly effective.
-
Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble).
-
Slowly add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise at a controlled temperature.
-
Continue adding the anti-solvent until persistent turbidity is observed, then add a few drops of the good solvent to clarify. Allow the system to stand undisturbed. This method, known as diffusion crystallization, can produce high-quality crystals.[4]
-
-
Purify the Starting Material: If oiling persists, the presence of impurities is highly likely. It is essential to purify the material before attempting crystallization again. Techniques like column chromatography or a preliminary, rapid recrystallization from a different solvent system can remove problematic impurities.[1][5]
-
Q3: My crystals are very small, needle-like, or of poor quality. How can I improve their size and morphology?
A3: Crystal morphology (habit) is a direct consequence of the interplay between the crystal's internal structure and the external crystallization conditions, particularly the solvent and cooling rate.[6]
-
Plausible Causes & Mechanistic Explanation:
-
Rapid Nucleation: Fast cooling or high supersaturation leads to the formation of many nuclei simultaneously. This results in a large number of small crystals competing for the limited amount of solute, preventing any of them from growing large.
-
Solvent-Face Interactions: Solvents can selectively adsorb to specific crystallographic faces, inhibiting growth in that direction and promoting it in others.[7] For example, a solvent that strongly binds to the faces on the "sides" of a crystal will slow their growth, leading to a needle-like or columnar habit.
-
Impurities: As with oiling out, impurities can selectively bind to crystal faces and alter the growth rates, leading to undesirable morphologies.[2]
-
-
Recommended Actions:
Protocol 3: Improving Crystal Habit and Size
-
Slow Down the Process: The single most effective variable is time.
-
Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool to room temperature over several hours, then wrap it in an insulating material (like glass wool) before placing it in the refrigerator.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a flask or beaker. Cover the opening with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over days.
-
-
Solvent System Screening: Experiment with different solvents or solvent mixtures. Piperidine derivatives have been successfully crystallized from a range of solvents, including ethanol, acetonitrile, ethyl acetate, and mixtures thereof.[8][9] A solvent that provides moderate solubility is often ideal.
Table 1: Potential Solvents for Crystallization Screening
Solvent Polarity Index Boiling Point (°C) Comments Ethanol 5.2 78 Frequently used for piperidine derivatives; good balance of polarity.[8] Ethyl Acetate 4.4 77 A less polar option, often used in mixtures with ethanol or hexanes.[9] Acetonitrile 5.8 82 Can be effective for polar compounds; used for some piperidine derivatives.[10] Isopropanol 4.3 82 Slower evaporation rate than ethanol, may promote larger crystal growth. Toluene 2.4 111 A non-polar option; can be useful in anti-solvent methods or for less polar compounds.[11] | Water | 9.0 | 100 | Use only if the compound has some water solubility or as an anti-solvent. |
-
Frequently Asked Questions (FAQs)
Q: How do I choose the best starting solvent for crystallization?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. A simple screening protocol is to place ~10-20 mg of your compound in a small test tube and add a solvent dropwise. A good candidate will require heating to fully dissolve the material and will show precipitation upon cooling.
Solvent Selection Decision Tree
Caption: A decision-making flowchart for selecting a primary crystallization solvent.
Q: Could polymorphism be an issue for this compound?
A: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is common for active pharmaceutical ingredients.[3] Different polymorphs can have different solubilities, stabilities, and melting points. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can determine which polymorph is isolated.[11] It is crucial to characterize your crystalline product using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure you have the desired, stable form.
Q: How do I confirm the purity of my final crystals?
A: Visual inspection is not sufficient. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering impure mother liquor.[1] Then, dry the crystals thoroughly. Purity should be confirmed analytically using methods such as:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These are excellent methods to detect the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.
Diagram of Impurity Effects on Crystallization
Caption: How impurities can interfere with the crystallization process.
References
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Chemical Review and Letters. (2021).
- Google Patents. (N.D.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization.
- ResearchGate. (N.D.).
- ResearchGate. (N.D.). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
- Google Patents. (N.D.).
- Gao, Q., et al. (N.D.). Impact of impurities on crystal growth.
- Google Patents. (N.D.). The preparation method of one kind (2R, 4R)
- MDPI. (2022). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method.
- MDPI. (N.D.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- National Center for Biotechnology Information. (N.D.).
- ResearchGate. (N.D.).
- ResearchGate. (N.D.). What is the best method for crystallization of a pyrimidin-2(5)
- ResearchGate. (N.D.). (PDF) Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal.
- ResearchGate. (N.D.).
Sources
- 1. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide: A Comparative Analysis of 4-Methylpiperidine-2-carboxamide and Other Piperidine Scaffolds in Drug Discovery
Introduction: The Enduring Privilege of the Piperidine Scaffold
In the landscape of medicinal chemistry, few structural motifs have demonstrated the versatility and therapeutic impact of the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3] The success of the piperidine core lies in its unique combination of properties: its saturated, chair-like conformation provides a three-dimensional framework that can be precisely decorated with functional groups, allowing for tailored interactions with diverse biological targets.[4] Furthermore, the piperidine ring generally imparts favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, enhancing the "druggability" of molecules that contain it.[4]
The biological activity and physicochemical profile of a piperidine-based compound are exquisitely sensitive to the position, nature, and stereochemistry of its substituents.[5] A minor positional shift of a functional group or a change in substitution can dramatically alter a molecule's binding affinity, selectivity, and metabolic fate. This guide provides an in-depth comparative analysis of a specific, promising scaffold—4-Methylpiperidine-2-carboxamide —against other key piperidine derivatives. We will explore the subtle yet critical structural variations that dictate function, supported by quantitative data and field-proven experimental methodologies, to provide researchers and drug development professionals with a robust framework for rational drug design.
The Focal Scaffold: this compound
The this compound scaffold has recently gained prominence, particularly in the field of neuroscience, as a core structure for developing positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[6] These agents represent a novel therapeutic strategy for conditions like obesity and substance use disorders.[6] Understanding the inherent structural and conformational properties of this scaffold is the first step in appreciating its utility.
Structural and Conformational Analysis
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this compound, the substituents at the C2 and C4 positions can exist in either axial or equatorial orientations.
-
C4-Methyl Group: The methyl group at the C4 position has a strong preference for the equatorial position. This orientation minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions, a foundational concept in conformational analysis.[7]
-
C2-Carboxamide Group: The conformational preference of the C2-carboxamide group is more complex. It is influenced by potential intramolecular hydrogen bonding and steric interactions with the piperidine ring nitrogen and its substituent. The relative stereochemistry between the C2 and C4 substituents (cis or trans) further dictates the overall three-dimensional shape of the molecule, which is critical for its interaction with a receptor's binding pocket.
Caption: Fig. 1: Chair conformation of the 4-methylpiperidine ring showing preferred equatorial C4-methyl and possible C2-carboxamide orientations.
Comparative Analysis of Piperidine Scaffolds
The choice of a scaffold is a critical decision in a drug discovery cascade. Here, we compare our focal scaffold with key alternatives to understand how structural modifications influence biological outcomes.
Isomeric Variation: The Importance of Substituent Position
Moving the carboxamide group from the C2 position to C3 or C4 creates fundamentally different scaffolds with distinct pharmacological profiles. This is because the spatial orientation of the crucial carboxamide group—a key hydrogen bond donor and acceptor—is altered relative to the rest of the molecule.
| Scaffold | Key Substituent Position | Primary Biological Target Class | Example Application | References |
| Piperidine-2-carboxamide | C2 | GPCR Allosteric Modulators | 5-HT2C PAMs for obesity | [6] |
| Piperidine-3-carboxamide | C3 | Cysteine Protease Inhibitors | Cathepsin K inhibitors for osteoporosis | [8] |
| Piperidine-4-carboxamide | C4 | Metalloprotease Inhibitors | sQC inhibitors for Alzheimer's Disease | [9] |
| Table 1: Comparative biological applications of piperidine-carboxamide isomers. The position of the carboxamide dictates the scaffold's suitability for different enzyme and receptor active sites. |
This divergence underscores a core principle of medicinal chemistry: isomeric scaffolds are not interchangeable. The unique vector of the C2-carboxamide in our focal molecule may be ideal for fitting into an allosteric pocket on a GPCR, while the C3 and C4 isomers present their functional groups in spatial arrangements better suited for the active sites of specific proteases.
C4-Position Bioisosteric Replacement: Fine-Tuning Physicochemical Properties
The C4-methyl group itself can be replaced with other functionalities to modulate properties like lipophilicity, basicity, and potential for specific interactions. Let's compare the methyl group with an amino group and a larger phenyl group.
| C4-Substituent | Key Property Change | Example Target Class | Rationale & References |
| -CH₃ (Methyl) | Small, lipophilic, inert. Increases metabolic stability. | GPCR Modulators | Provides bulk and tunes lipophilicity without introducing reactive sites or strong polar interactions.[6][7] |
| -NH₂ (Amino) | Basic, polar, H-bond donor. Increases pKa and aqueous solubility. | Antifungals | The basic nitrogen can form crucial salt-bridge interactions in enzyme active sites and improves solubility.[10] |
| -C₆H₅ (Phenyl) | Bulky, highly lipophilic. Potential for π-π stacking. | GPCR Modulators | Can access deeper, hydrophobic pockets and engage in aromatic interactions, significantly increasing potency.[6] |
| Table 2: Influence of C4-substituents on piperidine scaffold properties and applications. The choice of substituent is a trade-off between potency, selectivity, and pharmacokinetic profile. |
The seemingly simple C4-methyl group in this compound is a deliberate choice to balance lipophilicity and size without introducing a metabolically liable site or a basic center that could cause off-target effects (e.g., hERG liability). Replacing it with a phenyl group, for instance, was shown to be a viable strategy to reduce rotatable bonds and further optimize 5-HT2C PAMs.[6]
Experimental Corner: Self-Validating Protocols
To translate computational design into tangible results, robust and reproducible experimental protocols are paramount. Here, we detail two essential workflows for characterizing novel piperidine derivatives.
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol provides a self-validating framework for determining the potency (IC₅₀) of a test compound against a target enzyme that processes a fluorogenic substrate.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Chosen for high sensitivity and a wide dynamic range compared to colorimetric methods.
-
DMSO for Compound Dilution: Test compounds are often poorly soluble in aqueous buffers. DMSO is a standard organic solvent for solubilization, but its final concentration in the assay must be kept low (typically <1%) to avoid enzyme inhibition or denaturation.
-
Controls: The inclusion of "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) controls is non-negotiable. They are essential for data normalization and validating that the observed signal is from enzyme activity. A known reference inhibitor serves as a positive control to validate the assay's performance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Enzyme Stock: Dilute the target enzyme to a 2X working concentration in cold assay buffer.
-
Substrate Stock: Dilute the fluorogenic substrate to a 2X working concentration in assay buffer.
-
Test Compound Plate: Perform a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in 100% DMSO. Then, dilute this plate 50-fold into assay buffer to create a 2X final concentration plate with 2% DMSO.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of the 2X test compound dilution to the appropriate wells.
-
Add 50 µL of assay buffer with 2% DMSO to "No Inhibitor" control wells.
-
Add 100 µL of assay buffer to "No Enzyme" background wells.
-
Initiate the reaction by adding 50 µL of the 2X enzyme stock to all wells except the "No Enzyme" wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Start the measurement by adding 50 µL of the 2X substrate stock to all wells.
-
-
Data Acquisition & Analysis:
-
Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths every 60 seconds for 30 minutes.
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the average rate of the "No Enzyme" wells from all other wells.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Biological Activity of 4-Methylpiperidine-2-carboxamide in Orthogonal Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical framework for validating the biological activity of a novel piperidine derivative, 4-Methylpiperidine-2-carboxamide, using a series of orthogonal assays. We will operate under the hypothesis that this compound, based on structural similarities to known antimalarial agents, functions as an inhibitor of the cellular proteasome.[1]
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating workflow. We will compare the performance of this compound against Bortezomib, a well-characterized, FDA-approved proteasome inhibitor, to benchmark its activity.[2]
The Imperative of Orthogonal Validation in Drug Discovery
Relying on a single assay to define a compound's biological activity is fraught with peril. A single-assay result can be influenced by numerous artifacts, including compound interference with the detection method, off-target effects, or assay-specific conditions that may not reflect a true biological mechanism. Orthogonal assays—distinct methods that measure the same biological process or pathway through different techniques—are therefore essential for building a confident biological case for a compound. By confirming a hypothesized mechanism of action through multiple, independent lines of evidence, we significantly increase the trustworthiness of our findings.
This guide will employ a three-tiered orthogonal approach to validate this compound as a proteasome inhibitor.
Caption: Orthogonal validation workflow for this compound.
The Target: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, playing a key role in cell cycle regulation, apoptosis, and signal transduction.[2][3] The 26S proteasome complex is the central protease in this pathway. It possesses multiple proteolytic activities, with the chymotrypsin-like activity, located at the β5 subunit, being a primary target for many therapeutic inhibitors.[4] Inhibition of this pathway leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly dividing cancer cells.[3] Bortezomib, our comparator compound, is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[3][4]
Caption: The Ubiquitin-Proteasome degradation pathway and the site of inhibition.
Primary Assay: Direct Measurement of Proteasome Inhibition
The first step is to determine if this compound directly inhibits the enzymatic activity of the proteasome in a cell-free system. A biochemical assay using a purified 20S proteasome and a fluorogenic substrate is the gold standard for this initial validation.
Protocol 1: Biochemical Proteasome Chymotrypsin-Like Activity Assay
Scientific Rationale: This assay directly measures the chymotrypsin-like activity of the proteasome. We will use the fluorogenic substrate Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin).[5][6] Cleavage of this peptide by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified. A reduction in fluorescence in the presence of our test compound indicates inhibition.
Materials:
-
Purified Human 20S Proteasome (e.g., from commercial sources)
-
Proteasome Substrate: Suc-LLVY-AMC
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
This compound (Test Compound)
-
Bortezomib (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
Black 96-well microplate, opaque
-
Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Bortezomib in DMSO. Create a 2-fold serial dilution series in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add 2 µL of each compound dilution. For controls, add 2 µL of DMSO (vehicle) or 2 µL of assay buffer (no-enzyme control).
-
Enzyme Addition: Dilute the 20S proteasome in cold assay buffer to a final concentration of 2 nM. Add 98 µL of the diluted proteasome to each well (except the no-enzyme control).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compounds to bind to the enzyme.
-
Substrate Addition: Prepare a 2X working solution of Suc-LLVY-AMC (e.g., 50 µM) in assay buffer. Add 100 µL to each well to initiate the reaction (final substrate concentration: 25 µM).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Normalize the rates to the vehicle control (100% activity). Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Outcome & Comparison: This assay will provide a direct measure of the inhibitory potency (IC₅₀) of this compound against the proteasome. This value can be directly compared to that of Bortezomib, a potent inhibitor.
| Compound | Predicted IC₅₀ (Chymotrypsin-Like Activity) |
| This compound | To be determined |
| Bortezomib | ~5 nM |
Orthogonal Assay 1: Assessing Downstream Cellular Consequences
If our compound directly inhibits the proteasome, we expect it to have a cytotoxic or anti-proliferative effect on cells that are highly dependent on proteasome function, such as multiple myeloma cell lines.
Protocol 2: Cell Viability and Proliferation (MTT) Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A decrease in formazan production upon treatment indicates a reduction in cell viability.
Materials:
-
Human multiple myeloma cell line (e.g., RPMI 8226)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Test Compound)
-
Bortezomib (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Absorbance microplate reader (570 nm, with a reference wavelength >650 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed RPMI 8226 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and Bortezomib in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Expected Outcome & Comparison: A dose-dependent decrease in cell viability will corroborate the biochemical findings, suggesting the compound's enzymatic inhibition translates to a functional cellular outcome.
| Compound | Predicted GI₅₀ (RPMI 8226 cells) |
| This compound | To be determined |
| Bortezomib | ~10 nM |
Orthogonal Assay 2: Direct Confirmation of the Mechanism of Action
To definitively link the observed cytotoxicity to proteasome inhibition, we must demonstrate that the compound causes the accumulation of ubiquitinated proteins within the cell, a direct hallmark of a blocked proteasome.
Protocol 3: Ubiquitinated Protein Accumulation by Western Blot
Scientific Rationale: When the proteasome is inhibited, proteins tagged with ubiquitin for degradation are no longer processed and accumulate in the cell. This buildup can be visualized by Western blotting using an antibody that recognizes ubiquitin. An increase in high-molecular-weight ubiquitin smears is a classic indicator of proteasome inhibition.[10][11]
Materials:
-
Human multiple myeloma cell line (e.g., RPMI 8226)
-
This compound (Test Compound)
-
Bortezomib (Positive Control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-Ubiquitin, Mouse anti-β-Actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment: Plate RPMI 8226 cells in 6-well plates. Treat cells with this compound and Bortezomib at concentrations around their determined GI₅₀ values (e.g., 1x and 5x GI₅₀) for 4-6 hours. Include a vehicle control.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins by SDS-PAGE on a 4-15% gradient gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-β-Actin antibody to ensure equal protein loading.
-
Data Analysis: Qualitatively assess the accumulation of high-molecular-weight polyubiquitinated protein smears in the treated lanes compared to the vehicle control.
Expected Outcome & Comparison: Treatment with both this compound and Bortezomib should result in a distinct, dense smear in the high-molecular-weight region of the blot, which is absent or significantly reduced in the vehicle control lane. This provides strong, direct evidence of in-cell proteasome inhibition.
Summary and Conclusion
References
- Ling, Y. H., Liebes, L., Ng, B., Buckley, M., Elliott, P. J., Adams, J., ... & Perez-Soler, R. (2002). PS-341, a novel proteasome inhibitor, induces Bcl-2 phosphorylation and cleavage in association with G2-M phase arrest and apoptosis. Molecular Cancer Therapeutics.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Cowart, J., Arico-Muendel, C., Hardy, C., H-Y, L., L-L, L., Nil-S, S., ... & Plouffe, D. (2021).
-
Patsnap. (2024). What is the mechanism of Bortezomib? Patsnap Synapse. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Al-Katib, A. M. (2022).
- Owsianik, G., & Ciechanover, A. (2013). The resistance mechanisms of proteasome inhibitor bortezomib.
-
ResearchGate. (n.d.). The Ubiquitin-Proteasome System (UPS) and the Mechanism of Action of Bortezomib. Retrieved from [Link]
- Hanna, J., & Finley, D. (2007). Proteasomes: Isolation and Activity Assays. Methods in Molecular Biology.
- Xu, L. (2019). Detection protein ubiquitination level using immunoprecipitation and western blot methods. protocols.io.
- Bett, J. S., & Freeman, O. J. (2014). Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures. Methods in Molecular Biology.
-
Bio-protocol. (n.d.). 2.7. Western Blot to Assess Ubiquitylated Proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Proteasomes: Isolation and Activity Assays. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Detect the Protein Ubiquitination Level via Western Blot? Retrieved from [Link]
- Lin, C., Li, S., Wang, X., & Zhang, Y. (2021). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. clyte.tech [clyte.tech]
- 10. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 11. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Landscape of 4-Methylpiperidine-2-carboxamide and its Analogs: Synthesis, Stereochemistry, and Therapeutic Applications
This guide provides an in-depth technical comparison of the experimental findings surrounding the 4-methylpiperidine-2-carboxamide scaffold. Rather than focusing on a single compound, we will explore its crucial role as a stereospecific building block in the anticoagulant Argatroban and contrast its application with other piperidine-2-carboxamide analogs that exhibit vastly different biological activities. This comparative approach is designed for researchers, scientists, and drug development professionals to appreciate the versatility of this privileged scaffold and the critical importance of synthetic strategy and molecular substitution in defining therapeutic outcomes.
Part 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, valued for its conformational properties and ability to engage in key interactions with biological targets.[1] The substituted this compound core represents a specific, chiral scaffold that has proven indispensable in modern medicine.
Its most prominent application is as a key structural component of Argatroban, a potent and selective direct thrombin inhibitor.[2] In Argatroban, the (2R,4R)-4-methylpiperidine-2-carboxylic acid moiety is crucial for its binding affinity and inhibitory action against thrombin, a key enzyme in the coagulation cascade.[3][4] The stereochemistry at the 2 and 4 positions of the piperidine ring is paramount for its biological activity, underscoring the necessity for precise, stereocontrolled synthetic methods.
This guide will cross-validate various synthetic approaches to this essential intermediate and then broaden the scope to compare the structure-activity relationships (SAR) of analogs where the piperidine-2-carboxamide core is tailored for entirely different therapeutic targets, including malaria and local anesthesia.
Part 2: Cross-Validation of Synthetic Routes to the (2R, 4R)-4-Methylpiperidine-2-carboxylic Acid Core
The synthesis of the (2R, 4R)-4-methylpiperidine-2-carboxylic acid core, the precursor to the corresponding carboxamide in Argatroban, is a significant challenge due to the two stereocenters. Various patented methods have been developed, each with distinct advantages and drawbacks. The choice of a synthetic route in a drug development setting is governed by factors such as stereoselectivity, overall yield, cost of starting materials, and scalability.
Below is a comparative summary of several approaches derived from the patent literature.
| Synthetic Strategy | Starting Material | Key Steps | Advantages | Disadvantages/Challenges | Reference |
| Route A: Cyanopiperidine Hydrolysis & Resolution | 4-methyl-2-cyanopiperidine | 1. HCl hydrolysis to racemic 4-methyl-2-piperidinecarboxylic acid.2. Esterification.3. Separation of cis/trans isomers.4. Chiral resolution of the trans-isomer with L-tartaric acid. | Utilizes readily available starting materials. | Multi-step process with potentially low yields from isomer separation and chiral resolution. | CN108047125A[5] |
| Route B: Pyridine Hydrogenation & Resolution | 4-methyl-2-picolinic acid | 1. Hydrogenation reduction of the pyridine ring.2. Esterification.3. Crystallization and chiral resolution. | Potentially fewer steps than Route A. | Hydrogenation can sometimes lead to over-reduction or side products. Resolution step can be inefficient. | CN103524401A[3] |
| Route C: Peptide Coupling & Diastereomeric Separation | Racemic ethyl trans-4-methylpiperidine-2-carboxylate | 1. Peptide coupling with a chiral auxiliary (e.g., N-Boc-N'-nitro-L-arginine).2. Separation of the resulting diastereomers.3. Cleavage of the chiral auxiliary. | Diastereomeric separation can be more straightforward than chiral resolution of enantiomers. | Requires stoichiometric use of a potentially expensive chiral auxiliary. | WO2012136504A1[4] |
The causality behind these choices is clear: early-stage discovery might favor a longer but more flexible route, while process chemistry for large-scale manufacturing would prioritize routes with higher yields, fewer steps, and more efficient stereochemical control, such as asymmetric synthesis or more efficient resolution techniques.
Caption: Generalized workflow for the synthesis of Argatroban precursor.
Part 3: Comparative Analysis: Diverse Bioactivities of the Piperidine-2-carboxamide Scaffold
The versatility of the piperidine-2-carboxamide scaffold is remarkable. By modifying the substituents on the piperidine nitrogen and the carboxamide, the biological target can be shifted dramatically. Here, we compare the anticoagulant activity derived from the this compound core with analogs designed as antimalarials and local anesthetics.
Application 1: Anticoagulation - Argatroban
-
Target: Thrombin (Factor IIa).[3]
-
Mechanism of Action: Argatroban is a direct thrombin inhibitor that reversibly binds to the catalytic site of both free and clot-bound thrombin.[2][4] This action prevents thrombin from converting fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade and preventing thrombus formation.[3] The (2R,4R)-4-methylpiperidine-2-carboxylic acid portion of the molecule is integral to achieving this specific and high-affinity binding.
Caption: Mechanism of action for Argatroban as a direct thrombin inhibitor.
Application 2: Antimalarial Activity - Proteasome Inhibitors
In a distinct therapeutic application, piperidine carboxamides have been identified as potent inhibitors of the Plasmodium falciparum proteasome, a validated target for antimalarial drugs.
-
Target: P. falciparum 20S proteasome β5 active site (Pf20Sβ5).
-
Key Structural Features: These compounds typically feature a different substitution pattern, for example, a piperidine-3-carboxamide core and arylthiazolyl groups.
-
Experimental Findings: A lead compound, SW042, demonstrated sub-micromolar activity against drug-sensitive and multidrug-resistant P. falciparum strains. The structure-activity relationship (SAR) showed that the S-configuration of the piperidine core was crucial for activity.
| Compound | Configuration | EC50 vs. Pf3D7 (μM) | EC50 vs. PfDd2 (μM) | Reference |
| SW042 | Racemic | 0.19 ± 0.01 | 0.14 ± 0.01 | [6] |
| SW042 | S-enantiomer | 0.09 ± 0.01 | 0.08 ± 0.01 | [6] |
| SW042 | R-enantiomer | > 25 | > 25 | [6] |
Table data synthesized from[6].
Application 3: Local Anesthesia - Ropivacaine & Levobupivacaine Analogs
The piperidine-2-carboxamide core is also the foundation for widely used local anesthetics like ropivacaine and levobupivacaine. Research in this area focuses on fine-tuning physicochemical properties by modifying the N-alkyl side chain.
-
Target: Voltage-gated sodium channels.
-
Key Structural Features: N-alkyl-piperidine-2-carboxamides.
-
Experimental Findings: A study on partially fluorinated N-alkyl side chains demonstrated a predictable modulation of key pharmacological properties. Fluorination generally decreases the basicity (pKa) of the piperidine nitrogen, which in turn affects lipophilicity and metabolic stability.
| Property | Effect of Fluorination on N-Alkyl Side Chain | Causality | Reference |
| Basicity (pKa) | Decreased | The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom. | [7] |
| Lipophilicity (logP) | Increased or similar at neutral pH | The decrease in basicity leads to a higher proportion of the neutral, more lipophilic species at physiological pH. | [7] |
| Metabolic Stability | Decreased (more readily oxidized) | The increased lipophilicity correlated with higher rates of degradation in human liver microsomes. | [7] |
| Aqueous Solubility | Inversely correlated with lipophilicity | Higher lipophilicity and stronger crystal packing (higher melting points) lead to lower solubility. | [7] |
Table data synthesized from[7].
Caption: Diverse bioactivities from a common chemical scaffold.
Part 4: Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are representative of the work discussed in this guide.
Protocol 1: Synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester (Illustrative)
This protocol is a generalized representation based on the principles described in the patent literature for the synthesis of this key Argatroban intermediate.[5]
-
Hydrolysis: 4-methyl-2-cyanopiperidine is refluxed with 6N hydrochloric acid for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The solution is cooled, and the resulting precipitate of 4-methyl-2-piperidinecarboxylic acid hydrochloride is collected by filtration.
-
Esterification: The collected hydrochloride salt is suspended in anhydrous ethanol. Thionyl chloride is added dropwise at 0°C. The mixture is then heated to reflux for 3-5 hours. The solvent is removed under reduced pressure to yield crude 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.
-
Isomer Separation: The crude product, a mixture of cis and trans isomers, is triturated with a mixed solvent system (e.g., methyl tertiary butyl ether and ethanol). The less soluble cis isomer precipitates and is removed by filtration. The mother liquor, enriched in the trans isomer, is collected.
-
Chiral Resolution: The trans-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride is dissolved in a suitable solvent like methanol. A stoichiometric amount of L-tartaric acid is added. The solution is allowed to crystallize. The salt of the (2R,4R)-enantiomer preferentially crystallizes and is collected by filtration.
-
Liberation of Free Base: The collected tartrate salt is treated with a base (e.g., NaHCO3 solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the target compound, (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester.
Protocol 2: In Vitro Proteasome Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibition of the P. falciparum proteasome, as would be used for screening antimalarial piperidine carboxamides.[6]
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.01% BSA, 0.005% Triton X-100, pH 7.4.
-
Substrate: Suc-LLVY-AMC (a fluorogenic substrate for the chymotrypsin-like activity of the proteasome) is prepared as a stock solution in DMSO.
-
Enzyme: Purified P. falciparum 20S proteasome is diluted in assay buffer to the desired working concentration.
-
Test Compounds: Piperidine carboxamide derivatives are serially diluted in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of diluted test compound or DMSO (control) to the wells of a black, flat-bottom 384-well plate.
-
Add 5 µL of the diluted enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the data to a dose-response curve to calculate the IC50 value for each compound.
-
Part 5: Conclusion and Future Perspectives
This guide demonstrates that the this compound scaffold is not a monolithic entity but a versatile building block whose ultimate biological function is dictated by precise stereochemistry and substitution. The cross-validation of synthetic routes for the (2R,4R)-stereoisomer highlights the critical process chemistry required to produce the anticoagulant Argatroban.
The comparative analysis with antimalarial and anesthetic analogs powerfully illustrates a core principle of medicinal chemistry: a privileged scaffold can be directed to entirely different therapeutic targets through rational chemical modification. The experimental data consistently show that stereochemistry (as in the antimalarial series) and subtle electronic modifications (as in the fluorinated anesthetics) have profound impacts on potency and pharmacokinetic properties.
Future research should continue to explore the chemical space around this scaffold. Could novel derivatives of the (2R,4R)-4-methylpiperidine-2-carboxamide core be designed to target other proteases? Can the insights from the fluorination of anesthetic analogs be applied to modulate the properties of compounds in other therapeutic areas? The experimental findings cross-validated and compared herein provide a solid foundation for such future investigations.
References
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
- Salazar-Sánchez, L., & Chávez-Iñiguez, J. S. (Year). Argatroban: a direct thrombin inhibitor with reliable and predictable anticoagulant actions. Source not available.
- CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
-
(2025). Argatroban. PubMed. [Link]
-
Müller, K., Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2138–2148. [Link]
-
Oganesyan, G., et al. (Year). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
-
(2024). What is the mechanism of Argatroban? Patsnap Synapse. [Link]
-
(2025). Pharmacology of Argatroban; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Luth, M. R., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences, 119(15), e2118723119. [Link]
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- 5. m.youtube.com [m.youtube.com]
- 6. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
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A Senior Application Scientist's Guide to Confirming the Binding Mode of 4-Methylpiperidine-2-carboxamide
For researchers and drug development professionals, understanding precisely how a small molecule interacts with its protein target is paramount. This knowledge underpins structure-based drug design, enables rational optimization of potency and selectivity, and builds confidence in the therapeutic hypothesis.[1] This guide provides a comprehensive, multi-modal strategy for elucidating the binding mode of a novel compound, using 4-Methylpiperidine-2-carboxamide as our subject.
Part 1: Hypothesis Generation with Computational Modeling
Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable, cost-effective insights to generate a testable hypothesis of the binding mode.[3][4]
Molecular Docking & Dynamics
Expertise & Rationale: Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction.[3][5] It is the foundational step for visualizing potential interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that may contribute to binding affinity. Following docking with Molecular Dynamics (MD) simulations allows us to observe the stability of the predicted pose over time, providing a more dynamic and realistic view of the complex.[3]
High-Level Workflow:
-
Preparation: Obtain or model the 3D structure of the target protein. Prepare the this compound structure by generating its 3D coordinates and assigning appropriate charges.
-
Docking: Utilize docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the putative binding site of the protein.[3] The software will generate multiple poses.
-
Scoring & Analysis: Poses are ranked using a scoring function that estimates binding affinity. The top-ranked poses are visually inspected to identify key interactions.
-
MD Simulation (Optional but Recommended): The most promising protein-ligand complex from docking is subjected to an MD simulation to assess the stability of the interactions and observe conformational changes in both the protein and the ligand upon binding.[3]
Part 2: Biophysical Validation: Quantifying the Interaction
After generating a hypothesis, the next critical step is to confirm that a direct interaction occurs and to quantify its characteristics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used label-free techniques for this purpose.[6][7]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
Expertise & Rationale: ITC is the only technique that directly measures the heat released or absorbed during a binding event.[8][9] This allows for the simultaneous determination of all thermodynamic parameters in a single experiment: the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][10] This complete thermodynamic profile is crucial for understanding the driving forces of the interaction, which is invaluable for lead optimization.[11]
Experimental Protocol: ITC
-
Sample Preparation (Critical): Dialyze both the target protein and the this compound solution extensively against the identical buffer to minimize heats of dilution, which can obscure the binding signal.[12] Degas all solutions thoroughly.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.[10] The reference cell is filled with the dialysis buffer.[12]
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[10]
-
Data Analysis: The resulting heat changes per injection are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[9]
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
Expertise & Rationale: SPR is a highly sensitive optical technique that measures molecular interactions in real-time.[13] Its primary strength lies in its ability to determine not just the binding affinity (KD) but also the kinetic rate constants for association (kₐ) and dissociation (kₑ).[14][15] Understanding the kinetics is vital; a compound with a slow dissociation rate (long residence time) may exhibit a more durable therapeutic effect.
Experimental Protocol: SPR
-
Chip Preparation: Immobilize the target protein onto a sensor chip surface. Common methods include amine coupling or capture of a tagged protein.
-
Analyte Injection: Inject a series of increasing concentrations of this compound (the analyte) across the sensor surface at a constant flow rate.[13]
-
Real-Time Monitoring: The instrument detects changes in the refractive index at the surface as the analyte binds to and dissociates from the immobilized protein. This is recorded as a sensorgram (Response Units vs. Time).[16]
-
Data Analysis: The association and dissociation phases of the sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and the equilibrium dissociation constant (KD = kₑ/kₐ).[15]
Comparative Guide: ITC vs. SPR
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding in solution.[8] | Measures change in refractive index upon binding at a surface.[13] |
| Key Outputs | KD (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy).[12] | KD (affinity), kₐ (on-rate), kₑ (off-rate).[15] |
| Format | In-solution, label-free. | Surface-based, one partner immobilized, label-free. |
| Primary Strength | Complete thermodynamic profile.[11] | Real-time kinetic information.[13] |
| Sample Consumption | Higher (milligram quantities of protein). | Lower (microgram quantities of protein). |
| Throughput | Lower. | Higher, especially with modern array-based systems.[16] |
Part 3: High-Resolution Structural Elucidation
While biophysical methods confirm if and how strongly a ligand binds, structural biology techniques reveal precisely how it binds at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard methods for this purpose.[1]
X-ray Crystallography: The Atomic Snapshot
Expertise & Rationale: X-ray crystallography provides a high-resolution, static 3D structure of the protein-ligand complex.[17][18] It is considered the definitive method for visualizing the precise orientation of the ligand, identifying specific atomic contacts (e.g., hydrogen bonds, salt bridges), and observing any conformational changes in the protein upon binding.[1][19] This atomic-level detail is the cornerstone of structure-based drug design.[20]
Experimental Protocol: X-ray Crystallography
-
Complex Formation & Crystallization: This can be achieved in two ways:
-
Diffraction Data Collection: The protein-ligand crystal is exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[1]
-
Structure Determination: The diffraction pattern is processed to generate an electron density map of the complex.
-
Model Building & Refinement: An atomic model of the protein and the bound ligand is built into the electron density map and refined to yield the final, high-resolution structure.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure & Dynamics in Solution
Expertise & Rationale: NMR spectroscopy provides structural and dynamic information on protein-ligand interactions in solution, which more closely mimics the physiological environment.[22][23] It is particularly powerful for identifying the binding site on the protein and for studying weaker interactions that may be difficult to crystallize.[24][25]
Experimental Protocol: Chemical Shift Perturbation (CSP)
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein's backbone.
-
Titration: Add increasing amounts of this compound to the protein sample, acquiring a new HSQC spectrum after each addition.
-
Data Analysis: Overlay the spectra. Amide peaks corresponding to residues in or near the binding site will shift their position upon ligand binding.[24] Mapping these "perturbed" residues onto the protein structure reveals the location of the binding interface.[25] This method is excellent for validating the binding site predicted by computational docking.
Part 4: A Synergistic Workflow for Binding Mode Confirmation
No single technique tells the whole story. A robust confirmation of the binding mode for this compound relies on the integration of computational, biophysical, and structural data. The following workflow provides a logical and self-validating path to a high-confidence result.
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A Head-to-Head Comparison of 4-Methylpiperidine-2-carboxamide Enantiomers: A Technical Guide for Drug Discovery Professionals
Abstract The principle of chirality is fundamental to drug discovery and development, as the three-dimensional arrangement of a molecule can drastically alter its pharmacological and toxicological profile.[1] Enantiomers of a chiral drug can exhibit markedly different interactions with biological targets, which are themselves chiral.[2][3] This guide provides a comprehensive head-to-head comparison of the racemic mixture of 4-Methylpiperidine-2-carboxamide and its individual (R)- and (S)-enantiomers. We present detailed experimental workflows for chiral separation by High-Performance Liquid Chromatography (HPLC), alongside protocols for comparative biological evaluation through receptor binding and functional assays. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies for dissecting the stereospecific activity of this important chemical scaffold, underscoring the necessity of evaluating single enantiomers in modern drug development programs.[4]
Introduction: The Critical Role of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmaceutical sciences.[5] Biological systems, such as enzymes and receptors, are composed of chiral building blocks like L-amino acids and D-sugars, creating a chiral environment where drug-target interactions occur.[1] Consequently, the two enantiomers of a chiral drug can behave as distinct chemical entities, often exhibiting different pharmacodynamic and pharmacokinetic properties.[6]
One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects or toxicity.[2] The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was sedative and the other was teratogenic.[1] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the specific activity of each enantiomer in a chiral drug candidate early in the development process.[2][4] This guide focuses on this compound, a compound with two chiral centers, to illustrate the process of separating and functionally comparing its enantiomers.
Physicochemical Properties of this compound Enantiomers
Enantiomers share identical physical properties in an achiral environment, including melting point, boiling point, and solubility.[7][8] Their differentiation arises from their interaction with other chiral entities or phenomena. The most fundamental distinguishing physical property is their interaction with plane-polarized light.
-
Optical Activity : Each enantiomer of a chiral compound will rotate plane-polarized light to an equal but opposite degree.[9] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[9]
Table 1: Comparison of Physicochemical Properties
| Property | Racemic Mixture | (R)-enantiomer | (S)-enantiomer |
| Molecular Formula | C7H14N2O | C7H14N2O | C7H14N2O |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol | 142.20 g/mol |
| Melting Point | Identical | Identical | Identical |
| Boiling Point | Identical | Identical | Identical |
| Solubility (in achiral solvents) | Identical | Identical | Identical |
| Specific Rotation ([α]D) | 0° | Equal & Opposite | Equal & Opposite |
| *Note: The specific rotation direction (+ or -) for the (R) and (S) designation must be determined experimentally and cannot be predicted from the stereochemical descriptor alone.[9] |
Enantioselective Analysis and Separation: A Methodological Workflow
The most robust and widely used technique for separating and quantifying enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[10] This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times and thus, separation.
Principle of Chiral Chromatography
The core of chiral HPLC is the CSP, which is typically composed of a chiral selector immobilized on a silica support. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly effective for a wide range of chiral compounds, including piperidine derivatives, due to their complex three-dimensional structures that create multiple chiral recognition sites.[10][11] The differential interaction energy between each enantiomer and the CSP results in one being retained longer than the other, allowing for their separation.
Caption: Workflow for Chiral Separation and Analysis by HPLC.
Experimental Protocol: Chiral HPLC Method
This protocol provides a starting point for the method development of separating this compound enantiomers. Optimization of the mobile phase composition and column temperature may be required.
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Materials:
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or similar amylose-based CSP.
-
Mobile Phase: HPLC-grade n-hexane and isopropanol (IPA). Diethylamine (DEA) may be added as a basic modifier to improve peak shape.
-
Sample: Racemic this compound, and the purified enantiomers as standards.
-
Instrumentation: HPLC system with a UV detector.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol. A common starting ratio is 80:20 (v/v). Add 0.1% DEA to the final mixture to minimize peak tailing. Degas the mobile phase thoroughly.
-
Standard/Sample Preparation: Accurately weigh and dissolve the racemic compound and each enantiomeric standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the carboxamide group has a weak chromophore). Note: If sensitivity is low, pre-column derivatization with a chromophore-containing agent like para-toluenesulphonyl chloride can be employed.[12]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic mixture to determine the retention times (tR) for each enantiomer and calculate the resolution (Rs). An Rs value > 1.5 indicates baseline separation.
-
Inject each pure enantiomer standard to confirm the peak identity.
-
Analyze unknown samples and integrate the peak areas to determine the ratio of the enantiomers and calculate the enantiomeric excess (ee%).
-
Table 2: Expected Chromatographic Data
| Compound | Expected Retention Time (tR) | Resolution (Rs) between enantiomers |
| Enantiomer 1 | tR1 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | tR2 (> tR1) | |
| Racemic Mixture | Two peaks at tR1 and tR2 | N/A |
Comparative Biological Evaluation
The Hypothesis: Stereoselective Receptor Interaction
Drug targets are chiral and will often exhibit preferential binding to one enantiomer over the other.[4] This stereoselectivity arises from the need for a precise three-point interaction between the ligand and the binding pocket. One enantiomer may fit perfectly, leading to high-affinity binding and a biological response, while its mirror image may fit poorly or not at all.
Caption: Differential binding of enantiomers to a chiral receptor.
In Vitro Pharmacological Profiling
To quantify the difference in biological activity, a combination of receptor binding and functional assays is essential. The following protocols are based on a hypothetical G-Protein Coupled Receptor (GPCR) target, a common target class for piperidine-containing molecules.[13]
Objective: To determine the binding affinity (Ki) of the racemate and each enantiomer for a target receptor.
Principle: This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from the receptor.[14] The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
Methodology:
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-ligand) at or below its dissociation constant (Kd).
-
Increasing concentrations of the test compound (racemate, (R)-enantiomer, or (S)-enantiomer).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Separate receptor-bound from free radioligand via rapid filtration through a glass fiber filter mat using a cell harvester. The membranes are trapped on the filter, while the unbound ligand passes through.[14]
-
Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To measure the functional potency (EC50 for agonists, IC50 for antagonists) of the racemate and each enantiomer.
Principle: Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP).[15] This assay measures changes in cAMP levels in whole cells upon compound treatment. A common method is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).
Caption: General workflow for a cell-based GPCR functional assay.
Methodology:
-
Cell Plating: Seed cells expressing the target receptor into 384-well assay plates and culture overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds (racemate and enantiomers). Add them to the cells.
-
Stimulation (for antagonist mode): If testing for antagonism, add a fixed concentration of a known agonist (e.g., at its EC80 concentration) after a short pre-incubation with the test compound.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.
-
Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit).
-
Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of the acceptor and donor fluorescence signals. Plot the HTRF ratio against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Summarizing the Stereoselectivity
The data from these assays will allow for a direct, quantitative comparison of the enantiomers' biological activity.
Table 3: Hypothetical Comparative Biological Data
| Compound | Binding Affinity Ki (nM) | Functional Potency IC50 (nM) | Eudismic Ratio |
| (±)-Racemate | 15.2 | 25.8 | N/A |
| (R)-Enantiomer (Eutomer) | 7.8 | 12.5 | \multirow{2}{}{~25} |
| (S)-Enantiomer (Distomer) | 195.5 | 315.0 | |
| *Eudismic Ratio = Activity of Eutomer / Activity of Distomer. A high ratio indicates significant stereoselectivity. |
Discussion and Conclusion
This guide outlines the critical workflow for a head-to-head comparison of the enantiomers of this compound. The experimental data derived from the described protocols in chiral HPLC, receptor binding, and functional assays provide a clear, quantitative picture of the molecule's stereospecific pharmacology.
As illustrated in the hypothetical data (Table 3), it is common for one enantiomer to be significantly more potent than the other. In this example, the (R)-enantiomer is the eutomer, possessing ~25-fold higher affinity and functional potency than the (S)-enantiomer (the distomer). The activity of the racemic mixture appears intermediate, which is expected as it is a 1:1 mixture of the potent and weak enantiomers.
These findings have profound implications for drug development. Pursuing the single, active enantiomer (a "chiral switch" if the racemate was previously considered) can lead to a superior therapeutic agent with an improved therapeutic index.[6] This may be achieved by lowering the required dose (reducing metabolic load) and eliminating potential off-target effects or toxicity associated with the inactive distomer.[2] Therefore, the rigorous, comparative evaluation of enantiomers is not merely an academic exercise but a cornerstone of developing safer and more effective medicines.
References
- Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Vertex AI Search.
- Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
- McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. PMC, PubMed Central.
- Cirilli, R., & Ferretti, R. (2022).
- Kumar, R., et al. (2022). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
- H. Brooks, et al. (2022). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services.
- Sivaramakrishnan, S., & Medina, J. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
- Cai, M., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. BenchChem.
- LibreTexts Chemistry. (2015). 5.1: Chiral Molecules. Chemistry LibreTexts.
- Babu, C. V. R., et al. (2014).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Open Oregon Educational Resources. (n.d.). 6.3 Chirality in Chemical, Environmental and Biological Systems. Introductory Organic Chemistry.
- Wikipedia. (n.d.). Chirality (chemistry). Wikipedia.
- Jenny. (2020). Properties and Uses of Chiral Molecules. Medium.
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A Comparative Guide to Analytical Standards for 4-Methylpiperidine-2-carboxamide and Its Congeners
This guide is structured to provide a logical workflow, from understanding the chemical landscape to implementing robust analytical characterization and qualification protocols.
Context and Significance: The Link to Argatroban
4-Methylpiperidine-2-carboxamide and its parent acid, 4-methylpiperidine-2-carboxylic acid, are crucial building blocks and potential process-related impurities in the synthesis of Argatroban. Argatroban, a direct thrombin inhibitor, possesses a complex stereochemical structure, making the stereochemical purity of its intermediates a critical quality attribute. The (2R,4R) isomer of 4-methylpiperidine-2-carboxylic acid is a key chiral intermediate in the synthesis of Argatroban.[1][2][3] Therefore, the ability to accurately identify and quantify this and other related isomers is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The Landscape of Commercially Available Reference Materials
A direct search for a certified reference material of this compound yields limited to no results. However, several key precursors and isomers are available from specialized chemical suppliers. Understanding the specifications of these available materials is the first step in establishing a reliable analytical reference point.
Table 1: Comparison of Commercially Available Related Reference Materials
| Compound Name | CAS Number | Available Isomers | Supplier Examples | Typical Purity | Notes |
| (2R,4R)-4-Methylpiperidine-2-carboxylic acid | 74892-81-2[4][5] | (2R,4R) | Pharmaffiliates, Biosynth, MedChemExpress | ≥98% | Key intermediate for Argatroban. |
| (2S,4S)-4-Methylpiperidine-2-carboxylic acid | 79199-63-6 | (2S,4S) | Pharmaffiliates, Toronto Research Chemicals | ≥97% | Enantiomer of the key intermediate. |
| (2R,4S)-4-Methylpiperidine-2-carboxylic acid | 1260981-49-4[6] | (2R,4S) | PubChem lists suppliers | Research Grade | Diastereomer. |
| 4-Methylpiperidine-2-carboxylic acid (mixture of isomers) | 172823-76-6[7] | Mixture | Pharmaffiliates | Not specified | Useful for developing separation methods. |
| 4-Methylpiperidine-4-carboxylic acid hydrochloride | 919354-20-4[8] | N/A | Sigma-Aldrich | 97% | Positional isomer. |
Key Insight: The most relevant and readily available reference material is the (2R,4R)-4-Methylpiperidine-2-carboxylic acid. This compound serves as the ideal starting point for in-house preparation and qualification of the target amide.
Qualifying an In-House Reference Standard: A Step-by-Step Approach
In the absence of a certified reference standard, a well-characterized in-house standard is essential. The following workflow outlines the critical steps for preparing and qualifying this compound, starting from the commercially available carboxylic acid.
Caption: Workflow for the preparation and qualification of an in-house reference standard.
Synthesis of this compound
The conversion of the carboxylic acid to the primary amide can be achieved through several standard organic synthesis methods. A common and effective approach is the use of coupling agents to activate the carboxylic acid, followed by the addition of an ammonia source.
Experimental Protocol: Amide Synthesis using EDC/HOBt Coupling
-
Dissolution: Dissolve (2R,4R)-4-Methylpiperidine-2-carboxylic acid (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable aprotic solvent (e.g., Dichloromethane or Dimethylformamide).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise, maintaining the temperature at 0°C. Stir for 30 minutes.
-
Amination: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH3 in Methanol) (2-3 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Rationale: The use of coupling agents like EDC and HOBt facilitates the formation of an active ester intermediate, which is highly reactive towards the amine nucleophile, allowing the reaction to proceed under mild conditions and minimizing side reactions.[9][10][11]
Comprehensive Characterization: A Multi-Technique Approach
A thorough characterization is necessary to confirm the identity, purity, and stereochemistry of the in-house standard. The data obtained will form the basis of the Certificate of Analysis (CoA).
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals to observe include the protons on the piperidine ring, the methyl group, and the amide protons. The chemical shifts and coupling constants will be characteristic of the this compound structure. For example, in related piperidine structures, the protons on the ring typically appear in the δ 1.0-4.0 ppm range in ¹H NMR.[12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique and should show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural confirmation.[13][14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, particularly the amide C=O stretch (typically around 1650 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or Charged Aerosol Detection (CAD) should be developed to determine the purity of the compound. A gradient method using a C18 column with a mobile phase of water and acetonitrile (often with an acid modifier like formic or trifluoroacetic acid) is a good starting point. The purity is typically determined by the area percentage of the main peak.
-
Chiral HPLC: To assess the enantiomeric purity, a chiral HPLC method is crucial. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of chiral amines and their derivatives.[16][17][18][19] The method should be able to separate the desired (2R,4R) isomer from its (2S,4S) enantiomer and potentially other diastereomers.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) can be used to assess the presence of volatile impurities.
-
Residual Solvents: Headspace GC (GC-HS) is the standard technique for quantifying residual solvents from the synthesis and purification steps.
-
Water Content: Karl Fischer titration is the preferred method for accurately determining the water content.
The Certificate of Analysis (CoA): Your Standard's Official Record
The CoA is a formal document that summarizes all the characterization data for your in-house reference standard. It should be comprehensive and provide all necessary information for its proper use.
Table 2: Essential Components of a Certificate of Analysis for an In-House Reference Standard
| Section | Content | Example Test/Method |
| Identification | Compound Name, In-house Lot Number, Chemical Structure, Molecular Formula, Molecular Weight | This compound, Lot # IN-HOUSE-001, C₇H₁₄N₂O, 142.20 g/mol |
| Physical Properties | Appearance, Melting Point | White crystalline solid, USP <741>[20][21][22][23] |
| Identification Tests | Confirmatory spectral data | ¹H NMR, ¹³C NMR, MS, IR - Conforms to structure |
| Purity & Impurities | Chromatographic Purity, Chiral Purity, Water Content, Residual Solvents, Inorganic Impurities | HPLC (Area %): ≥99.5%, Chiral HPLC (%ee): ≥99.0%, Karl Fischer: ≤0.5%, GC-HS: Meets USP <467> limits, Sulfated Ash: ≤0.1% |
| Assay | Potency determination | Titration or qNMR |
| Storage & Handling | Recommended storage conditions, Retest date | Store at 2-8°C, protected from light. Retest in 24 months. |
| Traceability | Reference to the starting material lot number and its CoA | Starting Material: (2R,4R)-4-Methylpiperidine-2-carboxylic acid, Lot # VENDOR-XYZ |
Guidance: For detailed requirements on method validation and CoA content, refer to ICH Q2(R2) guidelines and WHO recommendations.[24][25][26][27][28][29][30]
Comparative Analysis: In-House Standard vs. Alternative Materials
Once your in-house standard is fully characterized, it can be used to assess other available materials or different batches of intermediates.
Table 3: Comparative Analytical Framework
| Analytical Test | In-House Standard (this compound) | Alternative Material ((2R,4R)-4-Methylpiperidine-2-carboxylic acid) | Purpose of Comparison |
| HPLC Retention Time | Established tR | Different tR (more polar) | Method specificity, impurity profiling. |
| Chiral HPLC | Single peak for (2R,4R) enantiomer | Single peak for (2R,4R) enantiomer | Confirmation of stereochemical integrity. |
| ¹H NMR | Characteristic amide and piperidine signals | Characteristic carboxylic acid and piperidine signals | Structural confirmation and identification of impurities. |
| Mass Spectrum | [M+H]⁺ at m/z 143.1 | [M+H]⁺ at m/z 144.1 | Molecular weight confirmation. |
Conclusion
While a commercially available certified reference standard for this compound remains elusive, a robust and reliable in-house standard can be established through a systematic process of synthesis, purification, and comprehensive characterization. By leveraging available precursors like (2R,4R)-4-Methylpiperidine-2-carboxylic acid and employing a multi-technique analytical approach grounded in established pharmacopeial and regulatory guidelines, researchers can ensure the accuracy and validity of their analytical results. This guide provides a framework for this process, empowering scientists to confidently navigate the challenges of working with novel or commercially unavailable compounds in a regulated environment.
References
-
ICH Harmonised Guideline, VALIDATION OF ANALYTICAL PROCEDURES Q2(R2), Step 4 version (30 November 2023). Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Available from: [Link]
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Lanigan, R. M., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4507–4515. (2013). Available from: [Link]
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Asif, M. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. (2024). Available from: [Link]
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YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Available from: [Link]
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Chandrasekhar, D., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4313-4316. (2011). Available from: [Link]
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Sample Certificate of Analysis. Argatroban Impurity 4. Available from: [Link]
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Giani, S., & Towers, N. M. Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. (2019). Available from: [Link]
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A Technical Guide to 4-Methylpiperidine-2-carboxamide: Bridging a Knowledge Gap in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: An Unexplored Scaffold in a Privileged Class
The piperidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a "privileged scaffold" for engaging with a wide array of biological targets. When combined with a carboxamide moiety, the resulting piperidine carboxamide framework offers a rich platform for developing therapeutics against cancer, infectious diseases, and neurological disorders.
This guide focuses on a specific, yet surprisingly under-investigated, member of this family: 4-Methylpiperidine-2-carboxamide . Despite its structural simplicity and the established importance of its constituent parts, a thorough review of the scientific literature reveals a significant knowledge gap: there are no published primary studies detailing its biological activity. It is primarily documented as a synthetic intermediate, most notably in the synthesis of the direct thrombin inhibitor, argatroban.[2][3]
This guide, therefore, deviates from a standard comparison of existing data. Instead, it serves as a comprehensive technical roadmap for the scientific community. We will first detail the established synthesis of this compound. Subsequently, we will present a comparative analysis of its structure against biologically active piperidine-2-carboxamide and piperidine-4-carboxamide analogs. By examining the structure-activity relationships (SAR) of these related compounds, we will propose a series of robust, detailed experimental protocols to systematically investigate the biological potential of this compound. This document is designed to be a self-validating system, providing the rationale and the practical steps for a researcher to initiate a thorough evaluation of this unexplored molecule.
Part 1: Synthesis and Characterization
The synthesis of this compound is not explicitly detailed in the literature as a final product for biological testing. However, its precursor, 4-methylpiperidine-2-carboxylic acid and its esters, are well-documented as key intermediates for argatroban.[2][3] The synthesis of the carboxamide would typically proceed from the corresponding carboxylic acid or its activated form.
Proposed Synthetic Workflow
The following multi-step synthesis is a well-established route to the precursor of this compound, based on patent literature.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Hydrolysis of 4-Methyl-2-cyanopiperidine [3]
-
To a round-bottom flask, add 4-methyl-2-cyanopiperidine and 6N hydrochloric acid.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.
-
Suspend the 4-methyl-2-piperidinecarboxylic acid hydrochloride in anhydrous ethanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for 3-5 hours.
-
Cool the mixture and evaporate the solvent under reduced pressure to obtain 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.
Step 3: Amidation
-
Dissolve the 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride in a suitable solvent, such as methanol.
-
Bubble ammonia gas through the solution at 0 °C or add a concentrated solution of ammonium hydroxide.
-
Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part 2: Comparative Structural Analysis and Postulated Biological Activities
While this compound remains unevaluated, its structural relatives have shown a diverse range of biological activities. By analyzing these, we can form hypotheses about the potential therapeutic applications of our target compound.
Comparison with Biologically Active Piperidine Carboxamides
| Compound Class | Representative Example | Biological Activity | Key Structural Differences |
| Piperidine-2-carboxamides | 4-Phenylpiperidine-2-carboxamide analogues | Serotonin 5-HT2C Receptor Positive Allosteric Modulators | Phenyl group at the 4-position instead of a methyl group. |
| Piperidine-4-carboxamides | SW042 | Antimalarial (Proteasome Inhibitor) | Carboxamide at the 4-position; complex substituents on the nitrogen and the carboxamide. |
| NCGC2955 | Antiviral (Coronaviruses) | Carboxamide at the 4-position; complex aryl substituents. | |
| CCR5 Inhibitors | Anti-HIV | Carboxamide at the 4-position; elaborate N-aryl and carboxamide substituents. |
The key structural features of this compound are:
-
Piperidine-2-carboxamide core: This places the carboxamide adjacent to the nitrogen atom, influencing the molecule's conformation and potential hydrogen bonding interactions compared to a 4-carboxamide.
-
4-Methyl group: This small alkyl substituent will have a subtle but potentially significant impact on the piperidine ring's conformation and lipophilicity.
Based on the activities of its analogs, we can postulate that this compound could have activity in the following areas:
-
Central Nervous System (CNS): The 4-phenylpiperidine-2-carboxamide series' activity as 5-HT2C receptor modulators suggests that the 2-carboxamide scaffold can interact with CNS targets. The smaller 4-methyl group might alter selectivity or potency for various receptors.
-
Antiviral/Antiparasitic: The broad activity of piperidine-4-carboxamides against various pathogens suggests the piperidine carboxamide scaffold is a viable starting point for antimicrobial drug discovery. The specific substitution pattern of this compound may offer a novel interaction with viral or parasitic proteins.
Part 3: Proposed Experimental Workflows for Biological Evaluation
To address the current lack of data, a systematic biological evaluation of this compound is necessary. The following are detailed protocols for initial screening based on the hypotheses derived from its structural analogs.
Workflow for Biological Screening
Caption: Proposed workflow for the biological evaluation of this compound.
Protocol 1: CNS Receptor Binding Assay (Example: 5-HT2C Receptor)
This protocol is adapted from standard radioligand binding assays.
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a radioligand (e.g., [³H]-mesulergine), and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a known 5-HT2C ligand (e.g., mianserin).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Antiviral Assay (Example: SARS-CoV-2 Cytopathic Effect Inhibition Assay)
This protocol is a standard method for assessing antiviral activity.
-
Cell Culture:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
-
Compound Preparation and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Include a "no virus" control and a "virus only" control.
-
-
Incubation and CPE Measurement:
-
Incubate the plates for 3-4 days at 37 °C in a 5% CO₂ incubator.
-
Assess the cytopathic effect (CPE) visually using a microscope.
-
Quantify cell viability using a colorimetric assay such as the MTS assay. Add the MTS reagent to each well, incubate, and measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "no virus" control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Separately, determine the CC50 (50% cytotoxic concentration) in uninfected cells to calculate the selectivity index (SI = CC50/EC50).
-
Conclusion and Future Directions
This compound represents a tantalizing gap in our knowledge of piperidine-based pharmacophores. While its current role is confined to that of a synthetic intermediate, its structural similarity to a host of biologically active molecules suggests a high probability of untapped therapeutic potential. The lack of existing biological data should not be seen as a deterrent, but rather as an opportunity for novel discovery.
This guide provides a comprehensive starting point for any researcher interested in exploring this compound. We have outlined a robust synthetic route and, more importantly, a logical, evidence-based framework for its biological evaluation. The detailed protocols for CNS and antiviral screening serve as a practical launchpad for a research program. The results of these initial screens will undoubtedly pave the way for more focused secondary assays and, potentially, the development of a new class of therapeutic agents based on the this compound scaffold.
References
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Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(1), 1. Available from: [Link]
- Google Patents (CN102887854B). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. Available from: [Link]
- Google Patents (CN108047125A). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
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Gant, T. G. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available from: [Link]
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Lin, M. H., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(11), 1585-1596.e9. Available from: [Link]
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Xu, J., et al. (2007). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 50(23), 5649-5659. Available from: [Link]
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de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3164-3168. Available from: [Link]
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Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(15), 1235-1246. Available from: [Link]
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Tong, J. B., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105658. Available from: [Link]
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Kim, D., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(24), 5839-5849. Available from: [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. Available from: [Link]
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Negatu, A. A., et al. (2023). Structure-activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link]
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- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
The Evolving Landscape of Piperidine Carboxamides: A Comparative Analysis of Therapeutic Efficacy in Oncology and Neurology
The piperidine carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides an in-depth comparative analysis of the efficacy of various piperidine carboxamide derivatives in key disease models, with a particular focus on their applications in oncology and neurological disorders. By examining experimental data and elucidating the underlying mechanisms of action, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Versatility of the Piperidine Carboxamide Core
The piperidine ring, a saturated heterocycle, offers a three-dimensional framework that can be strategically functionalized to optimize drug-target interactions. The incorporation of a carboxamide group provides a key hydrogen bonding motif, enhancing binding affinity and selectivity for a diverse range of biological targets. This unique combination of structural features has propelled the development of numerous piperidine carboxamide derivatives with potent and specific activities in various therapeutic areas. This guide will delve into a comparative analysis of these derivatives in two major fields: oncology, with a focus on their roles as PARP and ALK inhibitors, and neurology, exploring their efficacy as cholinesterase inhibitors and NMDA receptor antagonists.
Piperidine Carboxamides in Oncology: A Tale of Two Targets
The application of piperidine carboxamide derivatives in cancer therapy has yielded significant breakthroughs, particularly in the development of targeted inhibitors for Poly(ADP-ribose) polymerase (PARP) and Anaplastic Lymphoma Kinase (ALK).
PARP Inhibition: Exploiting Synthetic Lethality in Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the base excision repair (BER) pathway, which rectifies single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Several piperidine carboxamide-based PARP inhibitors have demonstrated significant preclinical and clinical efficacy.
A notable example is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) , which exhibits potent inhibition of both PARP-1 and PARP-2.[1] Preclinical studies have shown its efficacy in BRCA-1 and -2 mutant tumors.[1]
| Compound | Target(s) | IC50 (nM) | Cell Line | Efficacy Highlights | Reference |
| MK-4827 (Niraparib) | PARP-1, PARP-2 | PARP-1: 3.8, PARP-2: 2.1 | BRCA-1 and BRCA-2 deficient cancer cells | Inhibited proliferation with CC50 in the 10-100 nM range; demonstrated single-agent efficacy in a BRCA-1 deficient xenograft model. | [1] |
| Compound 14c | PARP-1 | - | MDA-MB-436 (Breast Cancer) | IC50 of 18.9 µM | [2] |
| Compound 14d | PARP-1 | - | MDA-MB-436 (Breast Cancer) | IC50 of 34.9 µM | [2] |
| Compound 8j | PARP-1 | 2.4 | - | Potent PARP-1 inhibitor. | [2] |
Causality in Experimental Design: The selection of BRCA-mutant cell lines in these studies is a deliberate and critical choice. It directly tests the hypothesis of synthetic lethality, where the drug's efficacy is expected to be significantly higher in cells with a compromised DNA repair pathway. The use of xenograft models further validates the in vivo potential of these compounds in a more complex biological system.
A common method to assess PARP-1 inhibitory activity is a cell-free enzymatic assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT), recombinant human PARP-1 enzyme, activated DNA (e.g., histone-induced), and β-NAD+ (substrate).
-
Compound Dilution: Serially dilute the test compounds (piperidine carboxamide derivatives) in DMSO and then in the assay buffer to achieve a range of final concentrations.
-
Reaction Initiation: In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the test compound. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Add β-NAD+ to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: The amount of consumed NAD+ or the formation of poly(ADP-ribose) can be quantified using various methods, such as colorimetric or fluorescent assays.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: This protocol includes positive controls (known PARP inhibitors like Olaparib) and negative controls (vehicle) to ensure the assay is performing correctly. The use of a standard curve for the detection method also validates the quantitative measurements.
Caption: Mechanism of synthetic lethality induced by piperidine carboxamide-based PARP inhibitors in BRCA-deficient cancer cells.
ALK Inhibition: Targeting Oncogenic Fusions
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, upon chromosomal rearrangement, can form oncogenic fusion proteins (e.g., EML4-ALK) that drive the proliferation of certain cancers, most notably non-small cell lung cancer (NSCLC). Piperidine carboxamide derivatives have been successfully developed as potent ALK inhibitors.
A key example is piperidine carboxamide 1 , identified through high-throughput screening, which demonstrated an IC50 of 0.174 µM in an ALK enzyme assay.[3] Structure-activity relationship (SAR) studies led to the development of more potent and selective analogs.[3]
A study on 36 piperidine carboxamide derivatives against the Karpas-299 tumor cell line (anaplastic large-cell lymphoma) provided valuable insights into their anti-tumor activity.[4] While specific IC50 values for all 36 compounds are extensive, the study highlights the successful design of new compounds with desirable inhibitory activities based on a 3D-QSAR model.[4]
Causality in Experimental Design: The choice of cell lines expressing ALK fusion proteins (like Karpas-299) is fundamental to assessing the on-target efficacy of these inhibitors. Comparing their activity against cell lines that do not express the ALK fusion protein can help determine the selectivity of the compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, recombinant ALK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Dilution: Serially dilute the piperidine carboxamide derivatives in DMSO and then in the kinase buffer.
-
Reaction Setup: In a suitable microplate, add the ALK enzyme and the test compound.
-
Reaction Initiation: Add the substrate and ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The extent of substrate phosphorylation can be measured using various techniques, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays that detect the product or the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Self-Validation: The inclusion of a known ALK inhibitor (e.g., Crizotinib) as a positive control and a vehicle control is essential for validating the assay's performance.
Caption: Inhibition of ALK fusion protein signaling by piperidine carboxamide derivatives, leading to reduced cell proliferation and survival.
Piperidine Carboxamides in Neurology: Modulating Key Receptors and Enzymes
The structural features of piperidine carboxamides also make them well-suited for targeting proteins in the central nervous system. Research has focused on their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and as N-methyl-D-aspartate (NMDA) receptor antagonists for various neurological disorders.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Acetylcholinesterase inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. Several N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated for their AChE inhibitory activity.[5]
| Compound | Target | IC50 (µM) | Key Findings | Reference |
| Compound 28 | Acetylcholinesterase | 0.41 | One of the most active analogues in the series. | [5] |
| Compound 20 | Acetylcholinesterase | 5.94 | Predicted to be blood-brain barrier permeant. | [5] |
| Donepezil (Reference) | Acetylcholinesterase | - | FDA-approved cholinesterase inhibitor. | [5] |
Causality in Experimental Design: The design of these compounds often involves modifying a known AChE inhibitor scaffold (like Donepezil) to improve properties such as metabolic stability and blood-brain barrier permeability. The replacement of an ester linker with a more stable amide linker is a rational design strategy to enhance the pharmacokinetic profile of the drug candidates.[5]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add a solution of acetylcholinesterase enzyme to each well.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: Add acetylthiocholine iodide to initiate the reaction.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined relative to a control without the inhibitor, and the IC50 value is calculated.
Self-Validation: A known AChE inhibitor like Donepezil is used as a positive control to validate the assay's sensitivity and accuracy.
NMDA Receptor Antagonism for Neurological Disorders
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders such as stroke and epilepsy. Piperidine derivatives have been investigated as NMDA receptor antagonists.
One such class of compounds is cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids.[6] The most potent compound in this series, LY233053 , demonstrated selective NMDA receptor antagonism with an IC50 of 4.2 µM in a cortical-wedge preparation.[6]
| Compound | Target | IC50 | In Vivo Efficacy | Reference |
| LY233053 | NMDA Receptor | 4.2 µM (cortical-wedge) | Blocked NMDA-induced convulsions in neonatal rats (MED = 20 mg/kg ip) and lethality in mice (MED = 5 mg/kg ip). | [6] |
Causality in Experimental Design: The use of in vivo models of NMDA-induced excitotoxicity (convulsions and lethality) provides strong evidence that the observed in vitro antagonist activity translates to a protective effect in a living organism.
Step-by-Step Methodology:
-
Animal Model: Use neonatal rat pups (e.g., 7 days old).
-
Compound Administration: Administer the test piperidine derivative intraperitoneally (ip) at various doses. A control group receives the vehicle.
-
NMDA Challenge: After a specified pretreatment time, administer a convulsive dose of NMDA subcutaneously.
-
Observation: Observe the animals for the onset and severity of convulsive behaviors (e.g., clonic-tonic seizures) for a defined period.
-
Data Analysis: Determine the minimum effective dose (MED) of the test compound that protects a significant percentage of the animals from NMDA-induced convulsions.
Self-Validation: This protocol requires a control group that receives only the NMDA challenge to establish the baseline convulsive response. A positive control with a known NMDA antagonist can also be included.
Conclusion and Future Directions
The piperidine carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of key biological targets in oncology and neurology. The comparative analysis presented in this guide highlights the diverse therapeutic potential of this chemical class.
Future research in this area will likely focus on:
-
Improving Selectivity: Further refining the structure of piperidine carboxamides to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against resistant mutations that can arise during cancer therapy.
-
Enhancing Pharmacokinetic Properties: Optimizing drug-like properties such as solubility, metabolic stability, and oral bioavailability to improve clinical outcomes.
-
Exploring New Therapeutic Areas: Investigating the potential of piperidine carboxamides in other disease models, such as infectious diseases and inflammatory disorders.
The continued exploration of the vast chemical space around the piperidine carboxamide core, coupled with rational drug design and robust preclinical evaluation, holds immense promise for the discovery of novel and effective therapies for a range of challenging diseases.
References
- Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698–1705.
- Jones, P., et al. (2009). 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
- van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680–693.
- Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 35(17), 3111–3115.
- Zhang, X. W., et al. (2020). Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. Bioorganic & Medicinal Chemistry, 28(15), 115579.
- Yang, X., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 16(1), 104434.
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- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers in Drug Development
In the pursuit of novel therapeutics, the characterization of a compound's selectivity is as crucial as the determination of its primary activity. A highly selective compound promises a more targeted therapeutic effect with a reduced potential for off-target side effects. This guide provides an in-depth look at assessing the selectivity profile of a promising class of molecules, piperidine-4-carboxamide derivatives, specifically focusing on their activity against the sigma-1 (σ1) and sigma-2 (σ2) receptors. We will explore the rationale behind the experimental choices, detail the necessary protocols, and present a framework for data interpretation, empowering researchers to conduct comprehensive selectivity assessments.
The piperidine-4-carboxamide scaffold has emerged as a versatile platform for designing ligands for various biological targets. Recent studies have highlighted its potential in developing potent and selective ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders. However, the closely related σ2 receptor often presents a significant hurdle in achieving selectivity. A thorough understanding of a compound's binding affinity for both receptor subtypes is therefore paramount.
The Importance of Selectivity: σ1 vs. σ2 Receptors
The σ1 and σ2 receptors, while both belonging to the sigma receptor family, are distinct proteins with different cellular localizations, functions, and pharmacological profiles. The σ1 receptor is known to modulate various ion channels and signaling pathways, playing a role in neuroprotection and synaptic plasticity. In contrast, the physiological role of the σ2 receptor is less defined, but it is often overexpressed in proliferating tumor cells, making it a potential target for cancer diagnostics and therapy. Given their distinct roles, non-selective compounds could lead to a complex pharmacological profile and undesirable side effects. Therefore, a quantitative assessment of selectivity is a critical step in the development of any new σ1 receptor ligand.
Experimental Workflow for Selectivity Profiling
A robust assessment of selectivity involves a multi-faceted approach, beginning with initial screening and culminating in detailed quantitative analysis. The following workflow outlines the key stages in evaluating the selectivity of piperidine-4-carboxamide derivatives for the σ1 receptor over the σ2 receptor.
Caption: Experimental workflow for assessing the selectivity of piperidine-4-carboxamide derivatives.
Methodologies for Determining Binding Affinity and Selectivity
Radioligand binding assays are the gold standard for quantifying the interaction of a compound with its target receptor. These assays rely on the principle of competitive binding between a labeled ligand (radioligand) with known high affinity and the unlabeled test compound.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 and σ2 receptors.
Materials:
-
Cell membranes expressing the human σ1 or σ2 receptor.
-
Radioligand for σ1 receptor: -pentazocine.
-
Radioligand for σ2 receptor: [³H]di-o-tolylguanidine ([³H]DTG) in the presence of a masking concentration of (+)-pentazocine to block σ1 sites.
-
Test compounds (piperidine-4-carboxamide derivatives) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds. Prepare membrane homogenates and radioligand solutions in incubation buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either incubation buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation and Interpretation
The results of the binding assays should be compiled into a clear and concise table to facilitate comparison and analysis.
| Compound ID | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Index (σ2 Ki / σ1 Ki) |
| 2k | 3.7 | 1300 | 351 |
| 2a | 15.0 | 850 | 57 |
| 2o | 8.2 | 1500 | 183 |
Data adapted from a study on piperidine-4-carboxamide derivatives.
The Selectivity Index is a critical parameter for comparing the selectivity of different compounds. A higher selectivity index indicates a greater preference for the σ1 receptor over the σ2 receptor. In the example above, compound 2k demonstrates the highest selectivity for the σ1 receptor.
Structure-Selectivity Relationship (SSR)
By comparing the chemical structures of the tested compounds with their corresponding selectivity indices, researchers can deduce a Structure-Selectivity Relationship (SSR). This analysis provides valuable insights into the structural features that govern selective binding.
Caption: Key structural components influencing σ1 receptor affinity and selectivity.
For instance, in the study of piperidine-4-carboxamide derivatives, the presence of a 4-chlorobenzyl group on the piperidine nitrogen and a tetrahydroquinoline moiety on the amide nitrogen was found to be crucial for the high σ1 affinity and selectivity observed in compound 2k . This information is instrumental in guiding the design of future analogs with even more desirable selectivity profiles.
Conclusion
The rigorous assessment of a compound's selectivity profile is a non-negotiable aspect of modern drug discovery. By employing systematic experimental workflows, such as the one detailed here for piperidine-4-carboxamide derivatives against sigma receptors, researchers can gain a comprehensive understanding of their lead compounds' pharmacological characteristics. This knowledge is not only vital for optimizing therapeutic efficacy and minimizing adverse effects but also for building a solid foundation for successful clinical development.
References
-
D'avola, A., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 92, 656-667. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylpiperidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 4-Methylpiperidine-2-carboxamide are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and upholding our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Core Safety Precautions
The primary hazards associated with piperidine derivatives necessitate stringent safety measures. The information below is synthesized from the hazard profiles of 4-Methylpiperidine and Piperidine.
Assumed Hazard Profile:
| Hazard Classification | Description | Rationale & Source |
| Flammable Liquid | May form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[2][3][4] | The 4-methylpiperidine analogue has a flash point of 13°C (55.4°F).[2] |
| Acute Toxicity | Harmful or potentially fatal if swallowed, inhaled, or absorbed through the skin.[1][3] | Piperidine and its derivatives are known to be toxic.[3][5] |
| Corrosive | Capable of causing severe skin burns and serious eye damage.[1][2] | The amine functional group makes piperidine derivatives caustic.[2] |
| Environmental Hazard | Potentially harmful to aquatic life.[1][3] | Release into the environment should be avoided.[3] |
Immediate Safety Actions & Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield to protect against splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities, consider a full chemical suit.[1][3]
-
Respiratory Protection: All handling of this compound, especially when not in solution, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final removal by certified professionals. Evaporation in the fume hood is not an acceptable method of disposal.[6]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless their compatibility is certain.
-
Incompatible Materials: Based on its analogue 4-methylpiperidine, this compound is incompatible with the following and must be kept separate:
-
Strong oxidizing agents
-
Acids and Acid chlorides
-
Bases
-
Carbon dioxide (CO2)[2]
-
Step 2: Container Selection and Labeling
Regulatory compliance begins with the proper container and label.[7]
-
Container Requirements:
-
The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must be in good condition, free from leaks or cracks.[7]
-
It must have a secure, tightly sealing lid to prevent spills and the escape of vapors. The container must be kept closed at all times except when adding waste.[6][7]
-
-
Labeling Protocol:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the accumulation start date on the label.
-
Step 3: Safe Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Storage Location: The container should be stored in a well-ventilated area, away from heat, sparks, and open flames.[3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[6]
-
Generator Control: The waste container must remain under the control of the laboratory personnel who generated it.[7]
Step 4: Final Disposal Arrangement
Final disposal of chemical waste is a regulated activity that must be performed by trained professionals.
-
Contact EHS: Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][8] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.
-
Incineration: The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste facility.[5][9] This process is equipped with afterburners and scrubbers to safely manage emissions.[5]
The following diagram outlines the complete disposal workflow for this compound.
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A Researcher's Guide to the Safe Handling of 4-Methylpiperidine-2-carboxamide: A Focus on Personal Protective Equipment (PPE)
Understanding the Inherent Risks: A Structural Hazard Assessment
4-Methylpiperidine-2-carboxamide's structure suggests a hazard profile that should be treated with the utmost caution. The piperidine component is a well-known hazardous substance. For instance, 4-Methylpiperidine is classified as a highly flammable liquid and vapor that is harmful if swallowed and can cause severe skin burns and eye damage[1][2][3]. Similarly, piperidine itself is toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage[4][5][6][7]. The carboxamide functional group, while generally less reactive, can still contribute to skin, eye, and respiratory irritation[8]. Therefore, it is prudent to handle this compound as a substance that is potentially toxic, corrosive, and irritating.
Table 1: Hazard Analysis of Structural Analogs
| Compound/Functional Group | Known Hazards |
| 4-Methylpiperidine | Highly flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage[1][2][3]. |
| Piperidine | Highly flammable liquid and vapor, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage[4][5][6][7]. |
| Carboxamide Derivatives | May cause skin irritation, serious eye irritation, and respiratory irritation[8]. |
Operational Plan: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling this compound. The following step-by-step guide details the selection and proper use of PPE.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, dissolution, and transfers, should be conducted within a certified chemical fume hood[6][9]. The fume hood provides critical containment of potentially harmful vapors and dust. An eyewash station and safety shower must be readily accessible in the immediate work area[6][9].
Step 1: Body Protection
A clean, flame-retardant laboratory coat should be worn and fully fastened to protect against accidental splashes and contamination of personal clothing[5][9]. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Step 2: Hand Protection
Given that piperidine derivatives can be absorbed through the skin, selecting the appropriate gloves is critical[9][10].
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals. For prolonged handling or when dealing with larger quantities, consider double-gloving or using thicker, more robust gloves such as neoprene or butyl rubber[4][9]. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Glove Inspection and Donning: Before use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Don gloves over the cuffs of the lab coat to ensure a secure seal.
Step 3: Eye and Face Protection
To prevent contact with the eyes, which are particularly sensitive to corrosive substances, appropriate eye and face protection is non-negotiable.
-
Primary Protection: Safety goggles with side shields that conform to EN 166 standards are required to protect against splashes and airborne particles[11][12].
-
Secondary Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles to provide a secondary layer of protection for the entire face[1].
Step 4: Respiratory Protection
When engineering controls such as a fume hood are not available or during emergency situations, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved respirator equipped with organic vapor cartridges is recommended to prevent the inhalation of potentially harmful vapors[1][9].
-
Fit Testing: It is crucial that all personnel required to wear respirators undergo a proper fit test to ensure a complete seal and effective protection.
Diagram 1: PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to prevent environmental contamination and accidental exposure.
Waste Segregation
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, glassware can be washed according to standard laboratory procedures.
-
Work Surfaces: Decontaminate work surfaces within the fume hood with a suitable solvent and then wipe down with a detergent solution. All cleaning materials must be disposed of as hazardous waste.
Final Disposal
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations[1][13]. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
Diagram 2: Waste Disposal Workflow
Caption: A workflow for the proper disposal of waste.
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds is foundational to scientific excellence. By adhering to this comprehensive guide for personal protective equipment and disposal for this compound, researchers can create a safe laboratory environment that fosters innovation while prioritizing personal and collective well-being. Always remember to consult your institution's safety protocols and EHS professionals for any specific questions or concerns.
References
-
Alfa Aesar. (2015, February 2). Safety Data Sheet 4-Methylpiperidine. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - Safety Data Sheet. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760460, N-methylpiperidine-4-carboxamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
